molecular formula C11H11NO2 B1672283 N-Isopropylphthalimide CAS No. 304-17-6

N-Isopropylphthalimide

Cat. No.: B1672283
CAS No.: 304-17-6
M. Wt: 189.21 g/mol
InChI Key: VPLDXHDOGVIETL-UHFFFAOYSA-N
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Description

Isopropylphthalimide is an Agricultural Chemical.

Properties

IUPAC Name

2-propan-2-ylisoindole-1,3-dione
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InChI

InChI=1S/C11H11NO2/c1-7(2)12-10(13)8-5-3-4-6-9(8)11(12)14/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLDXHDOGVIETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
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DSSTOX Substance ID

DTXSID6044644
Record name N-Isopropylphthalimide
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Molecular Weight

189.21 g/mol
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Physical Description

Liquid
Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)-
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CAS No.

304-17-6
Record name N-Isopropylphthalimide
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Record name Isopropylphthalimide
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Record name N-Isopropylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylethyl)-
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Record name N-Isopropylphthalimide
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Record name N-isopropylphthalimide
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Record name ISOPROPYLPHTHALIMIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylphthalimide (CAS No. 304-17-6)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding N-Isopropylphthalimide in Modern Chemistry

This compound, a derivative of phthalic acid, represents a versatile chemical intermediate with significant utility across various sectors of the chemical industry.[1][2][3] Characterized by a phthalimide core structure—a bicyclic aromatic imide—and an isopropyl group attached to the nitrogen atom, this compound's unique steric and electronic properties make it a valuable reagent.[1] Its branched alkyl chain confers favorable reactivity and solubility characteristics, enabling its use in customized synthesis pathways.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Chemical Identity and Molecular Structure

This compound is systematically known as 2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione.[1][3][4] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 304-17-6.[1]

  • Molecular Formula: C₁₁H₁₁NO₂[1][3][5][6]

  • Molecular Weight: 189.21 g/mol [1][2][3][4][6]

  • Synonyms: 2-Isopropylisoindoline-1,3-dione, Isopropyl phthalimide, NSC 406141[1][4][7]

The molecule's architecture, featuring a planar phthalimide ring system and a non-planar isopropyl substituent, is crucial to its chemical behavior.

Synthesis cluster_reactants Reactants cluster_process Process Conditions Phthalimide Phthalimide Catalyst Catalyst Phthalimide->Catalyst Propylene Propylene Propylene->Catalyst Heat 50-200 °C Catalyst->Heat Nucleophilic Addition Product This compound Heat->Product

Caption: Synthesis via nucleophilic addition.

B. Reaction of Phthalic Anhydride with Isopropylamine: A more traditional and highly versatile method involves the reaction of phthalic anhydride with the corresponding primary amine—in this case, isopropylamine. This two-step process first forms an intermediate phthalamic acid, which then undergoes cyclization upon heating to form the final imide product. This is analogous to the synthesis of other N-alkylphthalimides. [8]

Chemical Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. [1][2][3][9]Key aspects of its reactivity include:

  • Hydrolysis: The imide ring can be cleaved by hydrolysis under strongly acidic or basic conditions, which regenerates phthalic acid and releases isopropylamine. [1]This reaction is fundamental to the use of phthalimides as protecting groups for amines in organic synthesis.

  • Nitration: The aromatic ring of the phthalimide core can undergo electrophilic substitution reactions. For example, reaction with concentrated nitric acid can produce a mixture of 3- and 4-nitro isomers of this compound. [10]* Incompatibilities: It should be stored away from strong oxidizing agents. [11][9]

Industrial and Research Applications

The compound's structure lends itself to a variety of applications, primarily as a chemical intermediate or functional ingredient.

  • Pharmaceutical Synthesis: It serves as an intermediate in the development of drug substances. [2][3]The phthalimide group is a well-known pharmacophore and is present in various biologically active molecules, including compounds with anti-inflammatory, analgesic, and anticonvulsant properties. [12]* Dye & Pigment Industry: It is used as a functional base in the production of organic pigments and dyes. [2][3][13]Its structure can be modified to fine-tune the color and stability of the final products.

  • Cosmetics and Inks: this compound functions as a reactive plasticizer and solvent in industries such as inks, cosmetics, and nail polish. [14][15][13]* Agrochemicals: There are indications of its use as a pesticide intermediate. [16]

Experimental Protocols: A Validating Approach

The following protocols are representative workflows. The causality behind each step is explained to ensure a self-validating and reproducible system.

Protocol: Synthesis from Phthalic Anhydride and Isopropylamine

Objective: To synthesize this compound and validate the reaction completion.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phthalic anhydride (1.0 eq) and a suitable solvent (e.g., glacial acetic acid).

    • Rationale: Acetic acid serves as a solvent and a catalyst for the initial formation of the phthalamic acid intermediate.

  • Amine Addition: While stirring, slowly add isopropylamine (1.05 eq) dropwise from the dropping funnel. An exothermic reaction is expected.

    • Rationale: Slow, controlled addition is crucial to manage the exothermicity and prevent side reactions. A slight excess of the amine ensures the complete consumption of the limiting reagent, phthalic anhydride.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

    • Rationale: Thermal energy drives the dehydration and cyclization of the intermediate phthalamic acid to the stable this compound product, eliminating a molecule of water.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold water to remove residual acetic acid and salts.

    • Rationale: The product's lower solubility in the cold solvent allows for efficient isolation. Washing with water removes water-soluble impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound crystals.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities that have different solubility profiles.

Protocol: Product Characterization Workflow

Objective: To confirm the identity and purity of the synthesized this compound.

Workflow Start Synthesized Crude Product MP 1. Melting Point Determination Start->MP Compare to literature (80-86°C) Purity_Check 2. Purity Analysis (HPLC) MP->Purity_Check Sharp MP suggests high purity Structure_ID 3. Structural Confirmation (¹H NMR, IR) Purity_Check->Structure_ID Purity >98%? Final Pure, Confirmed This compound Structure_ID->Final Spectra match expected structure?

Caption: Post-synthesis characterization workflow.

  • Melting Point Determination: Measure the melting point of the purified crystals. A sharp melting point within the literature range (80-86 °C) is a primary indicator of high purity. [2]2. Purity Analysis (HPLC): Analyze the product using High-Performance Liquid Chromatography (HPLC). [2][3][17]A single major peak (typically >98%) confirms the purity of the compound.

    • Rationale: HPLC is a highly sensitive quantitative technique for assessing the number of components in a mixture and their relative amounts.

  • Structural Confirmation (Spectroscopy):

    • ¹H NMR: Record the proton NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the methine proton of the isopropyl group (a septet), and the methyl protons (a doublet), with appropriate integration ratios.

    • IR Spectroscopy: Record the infrared spectrum. Look for strong absorption bands around 1700-1770 cm⁻¹ corresponding to the symmetric and asymmetric C=O stretching of the imide group.

    • Rationale: These spectroscopic methods provide unambiguous confirmation of the molecular structure, serving as a definitive fingerprint of the compound.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed (H302). [9]It may also cause skin and eye irritation. [1][11]* Precautionary Measures:

    • Wash hands thoroughly after handling. [9] * Do not eat, drink, or smoke when using this product. [9] * Wear appropriate personal protective equipment (PPE), including safety goggles and gloves. [11] * IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. [9]* Storage: Store in tightly closed containers in a cool, dry, and well-ventilated environment. [2][3][11]

Conclusion

This compound (CAS 304-17-6) is a well-characterized chemical with a robust profile of physicochemical properties and established synthesis routes. Its utility as a versatile intermediate in pharmaceuticals, dyes, and specialty chemicals is well-documented. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in research and industrial settings.

References

  • ChemBK. Phthalimide, N-isopropyl-. [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6. [Link]

  • ChemIndex. 304-17-6 | this compound. [Link]

  • Google Patents. CN108516951B - Synthesis method of N-isopropyl phthalimide.
  • PubChem, National Institutes of Health. Isopropylphthalimide | C11H11NO2 | CID 67535. [Link]

  • Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply. [Link]

  • SIELC Technologies. This compound. [Link]

  • European Patent Office. EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. [Link]

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  • The Good Scents Company. isopropylphthalimide. [Link]

  • EWG Skin Deep®. What is ISOPROPYLPHTHALIMIDE. [Link]

  • Google Patents. EP0184595A1 - Process for the synthesis of N-alkylphthalimide.

Sources

N-Isopropylphthalimide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-Isopropylphthalimide: Synthesis, Characterization, and Applications

Abstract

This compound (CAS No. 304-17-6) is a phthalimide derivative with significant utility in synthetic organic chemistry and materials science.[1] As a stable, crystalline solid, its unique branched alkyl structure offers favorable reactivity for customized synthesis, making it a valuable intermediate in the production of pharmaceuticals, dyes, and specialty chemicals.[1][2] This guide provides a comprehensive overview of this compound, detailing its core physicochemical properties, a robust synthesis protocol based on nucleophilic addition, methods for spectroscopic characterization, and its key applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, systematically named 2-(1-methylethyl)-1H-isoindole-1,3(2H)-dione, is characterized by a central phthalimide core N-substituted with an isopropyl group.[1] This structure imparts specific solubility and reactivity profiles crucial for its applications. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1][3][4]
Molecular Weight 189.21 g/mol [1][3][4]
CAS Number 304-17-6[1][4][5]
Appearance White to off-white crystalline powder[1]
Melting Point 80-84 °C[1][6][7]
Boiling Point 273 °C (lit.)[6][8]
Solubility Soluble in water and alcohol[1]
IUPAC Name 2-(propan-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione[9]
SMILES CC(C)N1C(=O)C2=CC=CC=C2C1=O[3][9]

Synthesis of this compound via Nucleophilic Addition

The synthesis of this compound can be efficiently achieved through the nucleophilic addition of phthalimide to propene.[10][11] This method is advantageous due to the use of readily available and inexpensive starting materials, mild reaction conditions, and a high conversion rate, making it suitable for both laboratory and pilot-scale production.[1][10][11]

Causality of Experimental Design

The core of this synthesis is the base-catalyzed nucleophilic attack of the phthalimide anion on propene.

  • Reactants : Phthalimide serves as the nucleophile after deprotonation. Its N-H bond is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. Propene is the electrophilic substrate.

  • Catalyst : An organic base, such as triethylamine or pyridine, is used to deprotonate the phthalimide.[10] This generates the highly nucleophilic phthalimide anion required to attack the double bond of propene. The catalyst's role is crucial for activating the phthalimide.

  • Solvent : A strong polar solvent is employed to facilitate the dissolution of the reactants and stabilize the charged intermediate formed during the reaction.[10]

  • Temperature & Time : The reaction is typically conducted between 50 to 200 °C for 1 to 30 hours.[10][11] This temperature range provides the necessary activation energy for the addition reaction without causing significant decomposition. The reaction time is optimized to ensure maximum conversion.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Workup & Purification Reactants Phthalimide & Propene Heating Heat (50-200 °C) Reactants->Heating Solvent Strong Polar Solvent Solvent->Heating Catalyst Organic Base (e.g., Triethylamine) Catalyst->Heating Time Stir (1-30 hours) Heating->Time Workup Aqueous Workup Time->Workup Recrystallization Recrystallization Workup->Recrystallization Product This compound (C₁₁H₁₁NO₂) Recrystallization->Product

Caption: Synthesis workflow for this compound.

Step-by-Step Protocol
  • Charging the Reactor : In a suitable reaction vessel, charge phthalimide, a strong polar solvent, and the organic base catalyst (e.g., triethylamine). The amount of catalyst is typically 1-10% of the phthalimide mass.[10]

  • Introducing Propene : Introduce propene into the reaction mixture. The molar ratio of phthalimide to propene can range from 1:1 to 1:10 to drive the reaction to completion.[10][11]

  • Reaction : Heat the sealed reaction mixture to a temperature between 50 and 200 °C and stir for 1 to 30 hours.[10] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove the catalyst and any unreacted phthalimide salts.

  • Isolation and Purification : Isolate the crude product by filtration. Purify the crude this compound by recrystallization from a suitable solvent (e.g., aqueous acetic acid) to yield a white to off-white crystalline powder.[5]

Spectroscopic Characterization (Self-Validation)

Confirming the identity and purity of the synthesized this compound is essential. Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for this validation.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the key functional groups. The presence of the imide carbonyl groups is the most characteristic feature.

  • Expected Peaks :

    • ~1770-1790 cm⁻¹ (Symmetric C=O Stretch) and ~1700-1735 cm⁻¹ (Asymmetric C=O Stretch) : These two strong absorption bands are characteristic of the phthalimide ring and confirm the integrity of the core structure.[12]

    • ~2970-2980 cm⁻¹ : C-H stretching vibrations from the isopropyl group.

    • ~1370-1390 cm⁻¹ : C-H bending vibrations characteristic of the isopropyl group (gem-dimethyl).

    • ~715-725 cm⁻¹ : A strong band corresponding to the C-H bending of the ortho-disubstituted benzene ring.

The absence of a broad N-H stretching band (around 3200 cm⁻¹) from the starting material (phthalimide) is a key indicator of a successful N-alkylation reaction.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy confirms the specific arrangement of protons in the molecule, providing an unambiguous structural fingerprint.

  • Expected Signals (in CDCl₃):

    • ~1.4-1.5 ppm (doublet, 6H) : This signal corresponds to the six equivalent protons of the two methyl groups (-CH₃) on the isopropyl moiety. The signal is split into a doublet by the adjacent methine proton.

    • ~4.4-4.6 ppm (septet, 1H) : This signal represents the single methine proton (-CH-) of the isopropyl group. It is split into a septet by the six neighboring methyl protons.

    • ~7.7-7.8 ppm (multiplet, 2H) and ~7.8-7.9 ppm (multiplet, 2H) : These signals correspond to the four protons on the aromatic benzene ring. Due to symmetry, they often appear as two distinct multiplets.

The integration of these signals (6:1:4) provides quantitative confirmation of the structure.

Applications in Research and Drug Development

This compound's stable structure and reactive potential make it a versatile building block and functional ingredient.

  • Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2] The phthalimide group can act as a protecting group for primary amines in multi-step syntheses, which can be later removed under specific conditions (e.g., via the Gabriel synthesis).

  • Dye & Pigment Industry : It is used as a functional base in the production of organic pigments and coating compounds, where it helps in fine-tuning molecular properties for desired colors and stability.[1][2]

  • Cosmetics and Personal Care : this compound is used in some cosmetic formulations, including sunscreens and nail polish, where it can function as a solvent or plasticizer.[5][8][13]

  • Agrochemicals : The compound can be used as an intermediate in the synthesis of pesticides.[8]

  • Industrial Applications : It is also employed as a swelling or finishing agent in the textile and ink industries.[3][10] Its use as a carrier for disperse dyes allows for lower temperature dyeing processes, which is both economical and environmentally beneficial.[10]

Safety and Handling

While this compound is not classified under GHS hazard criteria in a majority of reports, standard laboratory safety protocols should be followed.[3] It should be stored in tightly closed containers in a cool, dry, and well-ventilated environment.[1][2] Personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67535, Isopropylphthalimide. PubChem. Retrieved from [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. Retrieved from [Link]

  • ChemBK. Phthalimide, N-isopropyl-. Retrieved from [Link]

  • ChemIndex. 304-17-6 | this compound. Retrieved from [Link]

  • Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • SIELC Technologies. This compound. Retrieved from [Link]

  • Google Patents. CN108516951B - Synthesis method of N-isopropyl phthalimide.
  • The Good Scents Company. isopropylphthalimide. Retrieved from [Link]

  • SpectraBase. PHTHALIMIDE, N-ISOPROPENYL-, - Optional[Vapor Phase IR]. Retrieved from [Link]

  • European Patent Office. EP 0164409 B1 - METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). Retrieved from [Link]

  • Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. RSC Advances. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0031241). Retrieved from [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79215, N-Propylphthalimide. PubChem. Retrieved from [Link]

  • PLOS. Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

  • EWG Skin Deep®. What is ISOPROPYLPHTHALIMIDE. Retrieved from [Link]

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  • KJ Chemicals Corporation. NIPAM™(N-Isopropyl acrylamide)|Products. Retrieved from [Link]

  • MDPI. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. Retrieved from [Link]

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  • PPD. Emerging Technology Integration in FDA's Drug Approval Process. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for N-Isopropylphthalimide (CAS No: 304-17-6), a key intermediate in the synthesis of various specialty chemicals, dyes, and pharmaceutical compounds.[1] A comprehensive understanding of its spectroscopic signature is paramount for researchers and professionals in drug development and chemical synthesis to ensure structural integrity, purity, and quality control. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to offer a holistic and practical reference.

Molecular Structure and Spectroscopic Correlation

This compound (C₁₁H₁₁NO₂) has a molecular weight of 189.21 g/mol .[2] Its structure consists of a phthalimide group, where an isopropyl group is attached to the nitrogen atom. This specific arrangement of aromatic and aliphatic moieties gives rise to a distinct and interpretable spectroscopic profile. Understanding this profile is crucial for verifying the successful synthesis and purity of the compound.

The following diagram illustrates the key structural features of this compound and the proton/carbon environments that are interrogated by the spectroscopic techniques discussed herein.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize This compound Purification Purify Product (e.g., Recrystallization) Synthesis->Purification IR_Spec IR Spectroscopy (Functional Group ID) Purification->IR_Spec NMR_Spec NMR Spectroscopy (¹H & ¹³C) IR_Spec->NMR_Spec MS_Spec Mass Spectrometry (Molecular Weight) NMR_Spec->MS_Spec Data_Analysis Analyze & Interpret All Spectra MS_Spec->Data_Analysis Reference_Comparison Compare with Reference Data Data_Analysis->Reference_Comparison Final_Report Final Report: Structure & Purity Confirmed Reference_Comparison->Final_Report

Sources

A Technical Guide to the Synthesis of N-Isopropylphthalimide: Mechanism and a Validated Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phthalimides are foundational scaffolds in medicinal chemistry and materials science. Among these, N-isopropylphthalimide serves as a key intermediate for the synthesis of primary isopropylamines and as a reactive plasticizer. This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the core reaction mechanism, a detailed and validated experimental protocol, and critical insights into procedural choices. By grounding the methodology in established chemical principles, this document serves as a self-validating resource for professionals in the field.

Part 1: The Core Mechanism - A Variant of the Gabriel Synthesis

The synthesis of this compound is most commonly achieved via a modification of the Gabriel synthesis, a robust method for preparing primary amines first developed in 1887.[1] The overall transformation involves the N-alkylation of phthalimide with an isopropyl source.[2][3] The reaction proceeds through a classical bimolecular nucleophilic substitution (SN2) pathway.

The core mechanism can be dissected into two primary steps:

  • Deprotonation of Phthalimide: Phthalimide possesses an acidic N-H proton (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base.[4] A suitable base, such as anhydrous potassium carbonate (K₂CO₃), is used to deprotonate the phthalimide, forming the potassium phthalimide salt in situ.[5][6] This salt exists as a potent nitrogen nucleophile. The choice of K₂CO₃ is advantageous as it is inexpensive, moderately basic to avoid unwanted side reactions, and easy to handle.[6]

  • Nucleophilic Attack: The phthalimide anion then acts as a nucleophile, attacking the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane). This occurs via an SN2 mechanism, where the nucleophilic nitrogen displaces the halide leaving group, forming the C-N bond and yielding the final this compound product.[7][8]

An alternative approach described in patent literature utilizes propylene gas as the isopropyl source in the presence of a catalyst, which proceeds via a nucleophilic addition mechanism.[9][10] However, the alkyl halide route remains more common in standard laboratory settings.

Reaction Mechanism Diagram

The following diagram illustrates the SN2 pathway for the synthesis of this compound from phthalimide and 2-bromopropane.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Phthalimide Phthalimide PhthalimideAnion Phthalimide Anion (Nucleophile) Phthalimide->PhthalimideAnion + K₂CO₃ - KHCO₃ Base K₂CO₃ (Base) IsopropylBromide 2-Bromopropane Product This compound PhthalimideAnion->Product + 2-Bromopropane - KBr Salt KHCO₃ + KBr

Caption: SN2 mechanism for this compound synthesis.

Part 2: A Validated Experimental Protocol

This protocol details a reliable method for the synthesis of this compound, adapted from established procedures for N-alkylation of phthalimides.[5]

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity UsedMoles (mmol)Molar Eq.
Phthalimide147.1314.7 g1001.0
Anhydrous K₂CO₃138.2113.8 g1001.0
2-Bromopropane122.9914.8 g (10.2 mL)1201.2
N,N-Dimethylformamide (DMF)-100 mL--
Deionized Water-500 mL--
Ethanol-~50 mL--
Field Insights on Reagent Selection
  • Phthalimide: Ensure it is dry, as moisture can interfere with the basicity of the carbonate.

  • Potassium Carbonate: Anhydrous potassium carbonate is crucial. It acts as the base and a mild desiccant. Using 1.0 equivalent is sufficient to drive the deprotonation.

  • Alkylating Agent: 2-Bromopropane is used in slight excess (1.2 eq.) to ensure the complete consumption of the phthalimide salt. 2-Iodopropane could be used for higher reactivity, but 2-bromopropane offers a good balance of reactivity and cost.

  • Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction.[1] It readily dissolves the phthalimide salt and reactants, facilitating the SN2 reaction, which is favored in such solvents.

Step-by-Step Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalimide (14.7 g, 100 mmol), anhydrous potassium carbonate (13.8 g, 100 mmol), and N,N-Dimethylformamide (100 mL).

  • Initiation: Begin stirring the suspension. Add 2-bromopropane (10.2 mL, 120 mmol) to the flask via a syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the phthalimide spot.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 500 mL of cold deionized water while stirring.

  • Product Precipitation: A white or off-white solid product will precipitate out of the aqueous solution. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid cake with copious amounts of water to remove DMF and inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at 50-60 °C until a constant weight is achieved.

Part 3: Product Purification and Characterization

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the crude this compound.[11]

  • Solvent Selection: A mixed solvent system of ethanol and water is effective. The product is soluble in hot ethanol and insoluble in cold water.[12] Acetic acid is also a suitable solvent.[13]

  • Procedure:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

    • If any insoluble impurities remain, perform a hot filtration.

    • Slowly add water to the hot ethanolic solution until the solution becomes faintly cloudy (the cloud point).

    • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water (1:1), and dry thoroughly.

Product Validation and Characterization
  • Appearance: White to off-white crystalline solid.[14]

  • Melting Point: 81-85 °C.[9]

  • Expected Yield: 75-85%

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃): The spectrum should show a septet around 4.5 ppm corresponding to the methine (CH) proton and a doublet around 1.5 ppm for the six methyl (CH₃) protons. The aromatic protons will appear as a multiplet between 7.7-7.9 ppm.[15]

    • IR (KBr): Characteristic peaks will include strong carbonyl (C=O) stretching vibrations around 1770 and 1710 cm⁻¹ and C-N stretching bands.[15]

Part 4: Safety Considerations

  • Reagents: Phthalimide and 2-bromopropane are irritants.[15] N,N-Dimethylformamide (DMF) is a skin and respiratory irritant and should be handled in a well-ventilated fume hood.

  • Procedure: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin.

References

  • ACS Publications. (n.d.). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isopropylphthalimide. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Der Pharma Chemica. (n.d.). Efficient one pot synthesis of N-alkyl and N-aryl imides. Retrieved from [Link]

  • Perlego. (n.d.). Gabriel Synthesis | Overview & Research Examples. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951B - Synthesis method of N-isopropyl phthalimide.
  • IU Indianapolis ScholarWorks. (n.d.). The Alkylation Reaction of the Gabriel Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C11H11NO2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropylphthalimide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Filo. (2024). Gabriel Phthalimide Synthesis. Retrieved from [Link]

Sources

N-Isopropylphthalimide: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role and Relevance of N-Isopropylphthalimide

This compound (CAS No. 304-17-6) is a significant chemical compound belonging to the N-substituted phthalimide class. Structurally, it features a phthalimide core—a bicyclic aromatic system derived from phthalic acid—with an isopropyl group attached to the nitrogen atom. This seemingly simple molecule possesses a unique combination of physical and chemical properties that make it a valuable intermediate and functional ingredient across diverse scientific and industrial sectors.

For researchers in drug discovery and medicinal chemistry, N-alkylphthalimides serve as crucial synthons, particularly as protected forms of primary amines in the renowned Gabriel synthesis and its modern variations.[1][2] The steric and electronic influence of the isopropyl group imparts specific reactivity and solubility characteristics that can be leveraged in complex molecular architectures. Beyond synthesis, this compound finds extensive application as a high-performance carrier agent in the textile industry for dyeing polyester fibers with disperse dyes, and as a plasticizer and dissolving agent in cosmetics and inks.[3]

This guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also insights into the causality behind its behavior, detailed experimental protocols, and a robust framework of scientific references.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's intrinsic properties is fundamental to its application. This section details the key physical constants and spectroscopic signatures that define this compound.

Physical Properties

This compound is typically a white to off-white crystalline solid under standard conditions.[2] Its physical characteristics are critical for determining appropriate solvents, reaction temperatures, and handling procedures.

Data Presentation: Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-propan-2-ylisoindole-1,3-dione[4]
CAS Number 304-17-6[5]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [4][5]
Appearance White to off-white crystalline powder; slight yellow liquid[2][5]
Melting Point 80 - 88 °C[2][5][6]
Boiling Point 273 - 287.2 °C at 760 mmHg[5][7][8]
Density ~1.2 ± 0.1 g/cm³[5]
Solubility Water: 427.3 mg/L (estimated at 25 °C)[1]
Flash Point 121.1 ± 11.1 °C[5]
XLogP3 2.1 - 2.43[4][5]

Note: Reported values can vary slightly between sources due to different measurement conditions and purity levels.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound. The following data provides a guide to interpreting its characteristic spectral fingerprints.

1.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show two main sets of signals. A multiplet in the aromatic region (approx. 7.7-7.9 ppm) corresponds to the four protons on the benzene ring of the phthalimide core. The isopropyl group will exhibit a septet (for the single CH proton) and a doublet (for the six equivalent CH₃ protons), with the septet shifted further downfield due to its proximity to the electronegative nitrogen atom.[3]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (C=O) of the imide group (typically around 167 ppm), aromatic carbons, and the carbons of the isopropyl group.[2][3]

1.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands for this compound include:

  • ~1770-1700 cm⁻¹: Strong, characteristic C=O stretching vibrations of the imide group. Often, two distinct bands are observed (asymmetric and symmetric stretching).

  • ~3000-3100 cm⁻¹: C-H stretching for the aromatic protons.

  • ~2850-2980 cm⁻¹: C-H stretching for the aliphatic isopropyl group.

  • ~1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.[3]

1.2.3 Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (189.21).

  • Fragmentation: Common fragmentation pathways for N-substituted phthalimides involve cleavages of the N-alkyl bond and characteristic losses of CO molecules from the imide ring. The base peak is often observed at m/z 174, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 130.[3][9]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound is rooted in its formation and subsequent chemical transformations. This section explores common synthetic routes and the characteristic reactivity of the molecule.

Key Synthetic Methodologies

Several effective methods exist for the synthesis of this compound, each with distinct advantages regarding starting materials, reaction conditions, and scalability.

2.1.1 Method A: Nucleophilic Addition to Phthalimide

A commercially viable and atom-economical approach involves the direct nucleophilic addition of propylene to phthalimide in the presence of a catalyst.[4]

  • Causality: This reaction leverages the acidic N-H proton of phthalimide. In the presence of a base or catalyst, the phthalimide anion is formed, which then acts as a nucleophile, attacking the propylene double bond in a Markovnikov-fashion to form the stable N-isopropyl derivative. The use of a strong polar solvent helps to stabilize the charged intermediates.

Experimental Workflow: Nucleophilic Addition Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification P Phthalimide AR Autoclave Reactor P->AR Cat Catalyst (e.g., Pyridine) Cat->AR Sol Polar Solvent (e.g., DMF) Sol->AR Heat Heat (50-200°C) AR->Heat PG Propylene Gas PG->AR Introduce Gas Filt Filtration Heat->Filt After Reaction (1-30h) Recryst Recrystallization Filt->Recryst Prod This compound Recryst->Prod

Caption: Workflow for the synthesis of this compound via nucleophilic addition.

2.1.2 Method B: Mitsunobu Reaction

For laboratory-scale synthesis requiring mild conditions and stereochemical control (if applicable to a chiral alcohol), the Mitsunobu reaction is a powerful choice.[8] It allows for the conversion of a secondary alcohol (isopropanol) directly to the N-substituted phthalimide.

  • Causality: The reaction proceeds via the activation of the alcohol's hydroxyl group by a combination of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD). This in-situ activation transforms the OH into a good leaving group, which is then displaced by the phthalimide anion in a classic Sₙ2 reaction. This mechanism results in a clean inversion of stereochemistry at the alcohol's carbon center.[5]

Detailed Experimental Protocol: Mitsunobu Synthesis of this compound

This protocol is a representative example based on the general Mitsunobu reaction conditions.[3]

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve phthalimide (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, ~10 volumes).

  • Reagent Addition: Add isopropanol (1.1 eq) to the stirred solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq), dissolved in a small amount of anhydrous THF, to the reaction mixture dropwise via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (triphenylphosphine oxide) is a visual indicator of reaction progression.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Filter the mixture to remove the precipitated triphenylphosphine oxide.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Chemical Reactivity

The reactivity of this compound is dominated by the phthalimide core and the N-isopropyl linkage.

Logical Relationship: Key Reaction Types

G cluster_0 Core Reactions cluster_1 Products / Intermediates Start This compound Hydrolysis Imide Hydrolysis Start->Hydrolysis Aromatic Aromatic Substitution Start->Aromatic Photo Photochemical Reactions Start->Photo Amine Isopropylamine Hydrolysis->Amine PhthAcid Phthalic Acid Hydrolysis->PhthAcid Nitro Nitro-Substituted Derivatives Aromatic->Nitro Cyclo Cycloadducts Photo->Cyclo

Caption: Major reactivity pathways for this compound.

  • Hydrolysis (Gabriel Synthesis Deprotection): The most significant reaction in synthetic chemistry is the cleavage of the N-isopropyl group to release the primary amine, isopropylamine. This is the final step in the Gabriel synthesis. While acidic or strong basic hydrolysis is possible, it can be harsh. The Ing-Manske procedure, using hydrazine hydrate, is a much milder and more common method, proceeding via the formation of the highly stable phthalhydrazide cyclic product.[1]

  • Aromatic Substitution: The benzene ring of the phthalimide core can undergo electrophilic aromatic substitution reactions, such as nitration. The imide group is deactivating, directing incoming electrophiles primarily to the meta positions relative to the carbonyls.

  • Photochemical Reactions: N-Alkylphthalimides are photochemically active. Upon UV irradiation, they can participate in hydrogen-abstraction reactions, cycloadditions, and photoinduced electron transfer (PET) processes, making them useful in photochemistry.[5]

Part 3: Applications and Significance

The properties discussed above translate into several key applications, particularly in materials science and chemical synthesis.

Intermediate in Chemical Synthesis

As highlighted, this compound is a precursor to isopropylamine. The phthalimide group serves as an excellent protecting group for a primary amine, preventing over-alkylation that can plague direct alkylation with ammonia. This makes it a cornerstone of the Gabriel synthesis for accessing primary amines cleanly.[2][9]

Carrier Agent in Textile Dyeing

In the dyeing of hydrophobic fibers like polyester, high temperatures (around 130 °C) are typically required to achieve sufficient dye diffusion into the fiber matrix. This compound acts as a "carrier," a molecule that facilitates dyeing at lower temperatures (e.g., at the boil).

  • Mechanism of Action: The carrier molecules diffuse into the polyester fibers. Their presence disrupts the strong intermolecular forces between the polymer chains, effectively increasing segmental mobility and lowering the glass transition temperature (Tg) of the polymer. This "plasticizing" effect opens up the fiber structure, creating pathways for the non-ionic disperse dye molecules to penetrate more rapidly and deeply into the fiber, resulting in a more efficient and level dyeing process.

Conclusion

This compound is a molecule of significant utility, bridging the gap between fundamental organic synthesis and industrial material processing. Its stable, crystalline nature and well-defined physicochemical properties make it easy to handle, while its reactivity provides access to essential chemical building blocks like primary amines. For drug development professionals, its role in the Gabriel synthesis remains highly relevant. For materials scientists, its function as a dye carrier demonstrates a sophisticated application of physical organic principles to solve a practical industrial challenge. This guide has aimed to provide a comprehensive and technically sound overview to support and inspire further research and application of this versatile compound.

References

  • Mitsunobu Reaction. Organic Synthesis. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Mitsunobu reaction. Wikipedia. [Link]

  • Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. PubMed Central. [Link]

  • Gabriel Synthesis. Organic Chemistry Portal. [Link]

  • This compound. PubChem. [Link]

  • Phthalimide, N-isopropyl-. ChemBK. [Link]

  • isopropylphthalimide 1H-isoindole-1,3(2H)-dione, 2-(1-methylethyl). The Good Scents Company. [Link]

  • N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. PapChem Lifesciences. [Link]

  • Photochemistry of N-alkyl and N-aryl substituted phthalimides: H-Abstractions, Single Elelctron Transfer and Cycloadditions. ResearchGate. [Link]

  • Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Chemical Research in Chinese Universities. [Link]

  • Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine? ResearchGate. [Link]

  • DE3319650A1 - METHOD FOR CLEAVING PHTHALIMIDES.
  • Commercial Name, Factors and Mechanism of Dyeing Carriers. Textile Learner. [Link]

  • Dye Carriers. ResearchGate. [Link]

  • US4994089A - Carrier mixture for the dyeing of polyester materials: n-alkylphthalimide and aromatic ester or ether.

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Solubility of N-Isopropylphthalimide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of N-Isopropylphthalimide in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a key intermediate in organic synthesis.[1][2] Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to facilitate informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of this compound and Its Solubility

This compound, with the chemical formula C₁₁H₁₁NO₂, is a derivative of phthalic acid featuring an isopropyl group attached to the imide nitrogen.[1] It typically presents as a white to off-white crystalline solid.[1] This compound serves as a valuable building block in the synthesis of various nitrogen-containing molecules, including its use as an intermediate for pesticides and in the production of organic pigments and coatings.[2][3]

The solubility of this compound is a critical physicochemical parameter that governs its utility and processing. In drug development and fine chemical synthesis, solubility dictates:

  • Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.

  • Purification: Crystallization, a primary purification technique, relies on differential solubility in a chosen solvent system at varying temperatures.

  • Formulation: For compounds intended for biological applications, solubility in relevant delivery vehicles is paramount.

This guide will explore the factors influencing its solubility and provide a robust framework for its experimental determination.

Physicochemical Profile of this compound

A molecule's structure inherently defines its solubility. The key properties of this compound are summarized below. Understanding these parameters provides a predictive basis for its behavior in various solvents.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][4]
Molecular Weight 189.21 g/mol [4][5]
Melting Point 82-84 °C[6][7][8]
Appearance White to off-white crystalline solid/powder[1][7]
Boiling Point ~273-287.2 °C at 760 mmHg[2][6][9]
XLogP3 2.1 - 2.43[4][9]

The XLogP3 value of approximately 2.1 suggests that this compound has a moderately lipophilic character.[4] This value, representing the logarithm of the partition coefficient between octanol and water, indicates a preference for non-aqueous environments over water. The molecule's structure is amphipathic, containing a polar phthalimide head (with two carbonyl groups capable of acting as hydrogen bond acceptors) and a nonpolar aromatic ring and isopropyl tail. This duality is central to its solubility profile.

Theoretical Framework and Qualitative Solubility

The foundational principle of solubility, "like dissolves like," is governed by intermolecular forces.[10] A solute dissolves best in a solvent that shares similar polarity and bonding characteristics.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, Ethyl Acetate): These solvents possess significant dipole moments but lack acidic protons. They are expected to be effective solvents for this compound. The strong dipole-dipole interactions between the solvent and the polar imide ring of the solute are the primary driving force for dissolution. Indeed, this compound is reported to be soluble in acetone and dichloromethane.[1] For the parent compound, phthalimide, acetone and ethyl acetate are excellent solvents.[11][12]

  • Polar Protic Solvents (e.g., Alcohols, Water): These solvents can engage in hydrogen bonding. While the carbonyl oxygens on this compound can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Its solubility in alcohols like methanol and ethanol is likely moderate, while its solubility in water is limited.[1] An estimated water solubility is 427.3 mg/L at 25 °C, classifying it as slightly soluble.[13]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents rely on weaker van der Waals forces (London dispersion forces) for interaction. The nonpolar benzene ring and isopropyl group of the solute will interact favorably with these solvents, but the highly polar imide group will be energetically disfavored, likely leading to poor solubility. For the parent phthalimide, solubility in toluene is very low.[11][12]

The interplay of these forces is visualized in the diagram below.

solute This compound (Amphipathic) pa Polar Aprotic (e.g., Acetone, DMF) solute->pa Strong Dipole-Dipole (High Solubility) pp Polar Protic (e.g., Ethanol, Methanol) solute->pp Dipole-Dipole & H-Bond Accepting (Moderate Solubility) np Nonpolar (e.g., Toluene, Hexane) solute->np Van der Waals (Nonpolar parts) Dipole Repulsion (Polar part) (Low Solubility) h2o Water solute->h2o Limited H-Bond Accepting Hydrophobic Effect (Very Low Solubility)

Caption: Intermolecular forces governing this compound solubility.

Summary of Known Qualitative Solubility:

SolventSolvent TypeReported SolubilitySource(s)
AcetonePolar AproticSoluble[1]
DichloromethanePolar AproticSoluble[1]
WaterPolar ProticLimited / Slightly Soluble (est. 427.3 mg/L)[1][13]
AlcoholPolar ProticSoluble[5]

Note: Quantitative data for this compound is not widely available in public literature. The following section provides a standardized protocol for its determination.

Experimental Protocol: Isothermal Shake-Flask Method

To obtain reliable, quantitative solubility data, the isothermal equilibrium shake-flask method is a gold-standard technique.[10] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (±0.1 mg)

  • Thermostatic shaker bath or incubator (±0.1 °C)

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Step-by-Step Methodology
  • Preparation:

    • Set the thermostatic shaker bath to the desired temperature (e.g., 25.0 °C). Allow it to stabilize.

    • Causality: Maintaining a precise and constant temperature is critical, as solubility is highly temperature-dependent.[10]

  • Sample Addition:

    • Add an excess amount of this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment, which visually confirms that the solution is saturated. A starting point is ~50-100 mg of solid.

    • Accurately add a known volume or mass of the chosen solvent to each vial (e.g., 5.00 mL).

  • Equilibration:

    • Securely cap the vials and place them in the thermostatic shaker.

    • Agitate the vials at a constant speed for at least 24-48 hours. A preliminary time-course study can be run to determine the exact time required to reach equilibrium (i.e., when solubility values no longer increase over time).

    • Causality: Sufficient agitation time is required to overcome kinetic barriers and achieve true thermodynamic equilibrium between the dissolved and undissolved solute. The shake-flask method is a time-consuming but accurate approach.[10]

  • Phase Separation:

    • After equilibration, allow the vials to rest in the thermostatic bath (without agitation) for several hours to let the excess solid settle.

    • Causality: This step prevents the fine solid particles from clogging the filter in the next step. The solution remains saturated as long as the temperature is maintained.

  • Sampling and Filtration:

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material.

    • Filter the remaining solution directly into a pre-weighed vial or volumetric flask.

    • Causality: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. Using a chemically inert filter material (like PTFE for organic solvents) prevents contamination.

  • Quantification (HPLC Analysis):

    • Accurately dilute the filtered, saturated solution with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted sample by HPLC (e.g., using a C18 column and a UV detector set to an appropriate wavelength for the phthalimide chromophore).

    • Causality: HPLC provides a highly sensitive and specific method for quantifying the solute concentration, ensuring the accuracy of the final solubility value.

  • Calculation:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Back-calculate the original concentration in the saturated solution, accounting for all dilution factors.

    • Express solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

Experimental Workflow Diagram

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Set Temperature (e.g., 25.0 °C) B Add Excess Solute to Vial A->B C Add Known Volume of Solvent B->C D Agitate in Shaker Bath (24-48 hours) C->D E Settle Undissolved Solid D->E F Withdraw Supernatant E->F G Filter (0.22 µm) F->G H Dilute Filtrate G->H I Quantify by HPLC H->I J Calculate Solubility (e.g., mg/mL) I->J

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Safety and Handling Considerations

When conducting the experimental work described, adherence to safety protocols is essential. This compound may cause skin and eye irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated laboratory or under a chemical fume hood. Researchers should always consult the latest Safety Data Sheet (SDS) for the compound and all solvents used before beginning work.

Conclusion

This compound exhibits a solubility profile reflective of its amphipathic chemical structure. It is readily soluble in polar aprotic solvents like acetone and dichloromethane, moderately soluble in alcohols, and has limited solubility in water.[1][5][13] While comprehensive quantitative data is sparse in the literature, the principles of intermolecular forces provide a strong predictive framework. For applications requiring precise solubility values, the detailed isothermal shake-flask protocol provided in this guide offers a reliable method for their determination. This foundational knowledge is indispensable for the effective application of this compound in research and industrial chemistry.

References

  • Experiment 1: Determination of Solubility. StuDocu. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. [Link]

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  • Phthalimide, N-isopropyl- Properties. ChemBK. [Link]

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An In-Depth Technical Guide to the Thermal Stability and Degradation of N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: N-Isopropylphthalimide, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals, possesses a thermal stability profile that is critical to its handling, processing, and application. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of this compound. Leveraging data from analogous N-alkylphthalimides and established principles of thermal analysis, this document outlines the expected thermal behavior, potential degradation products, and mechanistic insights into its decomposition. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the safe and effective use of this compound.

Introduction: The Significance of Thermal Stability in N-Alkylphthalimides

N-substituted phthalimides are a versatile class of compounds with a broad spectrum of applications, including in medicinal chemistry as a privileged scaffold.[1] The thermal stability of these compounds is a paramount consideration, influencing their synthesis, purification, storage, and ultimately, their performance in various applications. For this compound, understanding its response to thermal stress is crucial for:

  • Optimizing Reaction Conditions: Preventing unwanted degradation during synthesis and subsequent chemical transformations.

  • Ensuring Product Purity and Stability: Establishing appropriate storage and handling protocols to maintain the integrity of the compound.

  • Predicting Shelf-Life: Assessing the long-term stability under various temperature conditions.

  • Safe Handling and Processing: Mitigating risks associated with exothermic decomposition and the release of potentially hazardous byproducts.

This guide will delve into the methodologies used to assess thermal stability and provide a detailed, albeit partially inferred, profile for this compound based on the behavior of its close structural analogs.

Thermal Analysis of this compound: A Multi-faceted Approach

The thermal behavior of a compound is typically characterized using a combination of thermoanalytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4]

Experimental Protocols for Thermal Characterization

A robust thermal analysis of this compound would involve the following detailed experimental protocols:

2.1.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with degradation.

  • Instrumentation: A high-precision thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of this compound into a ceramic or aluminum crucible.

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heat the sample from ambient temperature to approximately 600 °C at a controlled heating rate (e.g., 10 °C/min).

    • Continuously record the sample mass as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of mass loss.

2.1.2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as melting, crystallization, and to determine the enthalpy changes associated with these events.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and hermetically seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from ambient temperature to a temperature above its melting point (e.g., 100-120 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the differential heat flow between the sample and the reference as a function of temperature.

    • The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The peak onset provides the melting point, and the area under the peak corresponds to the enthalpy of fusion.

Expected Thermal Profile of this compound
PropertyExpected Value/Range
Melting Point (Tm) 82-84 °C[5]
Boiling Point (Tb) 273 °C (lit.)[5]
Onset of Decomposition (Tonset) Estimated to be in the range of 110-240 °C. A study on N-(N-acetic acid-yl-phthalimide-5-yl) maleamic acid showed pyrolysis starting at 112 °C and ending at 237 °C in a single step. Given the relative stability of the N-isopropyl group, the onset for this compound is likely in the upper end of this range under inert atmosphere.
Degradation Steps Likely a single-step or a two-step degradation process under inert conditions. The initial step would involve the decomposition of the N-isopropyl group, followed by the degradation of the phthalimide ring at higher temperatures.
Enthalpy of Fusion (ΔHf) Expected to be in a similar range to other N-alkylphthalimides. For example, the enthalpy of fusion for phthalimide, N-ethylphthalimide, and N-propylphthalimide are reported as (106.3±1.3), (91.0±1.2), and (98.2±1.4) kJ·mol-1, respectively.

Table 1: Predicted Thermal Properties of this compound.

The Degradation Pathway: Unraveling the Mechanism

The thermal degradation of this compound is expected to proceed through a complex series of reactions. The most plausible degradation pathways are initiated by the cleavage of the N-isopropyl group, followed by the decomposition of the phthalimide ring.

Proposed Degradation Mechanism

Based on studies of related N-alkoxyphthalimides, a likely initial degradation step for this compound involves a concerted, six-membered transition state.[6] This mechanism would lead to the formation of propene and phthalimide.

Diagram: Proposed Initial Degradation Pathway of this compound

G NIP This compound TS Six-membered Transition State NIP->TS Heat Products Propene + Phthalimide TS->Products Concerted Reaction

Caption: A proposed initial thermal degradation pathway for this compound.

At higher temperatures, the resulting phthalimide molecule would undergo further decomposition.

Identification of Degradation Products: The Role of Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To definitively identify the volatile and semi-volatile products of thermal degradation, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the analytical technique of choice.[7][8][9][10]

3.2.1. Py-GC-MS Experimental Protocol

  • Objective: To separate and identify the chemical species produced during the thermal decomposition of this compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

  • Methodology:

    • A small amount of this compound (microgram scale) is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (helium).

    • The volatile degradation products are swept into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation patterns.

3.2.2. Potential Degradation Products

Based on the proposed mechanism and studies on the decomposition of the phthalimide ring, the following products are anticipated:[11]

  • From the N-isopropyl group: Propene

  • From the phthalimide ring:

    • Phthalimide (as an intermediate)

    • Benzonitrile

    • Hydrogen Cyanide (HCN)

    • Isocyanic Acid (HNCO)

    • Carbon Monoxide (CO)

    • Carbon Dioxide (CO2)

    • Benzene and other aromatic fragments

The presence of these compounds would provide strong evidence for the proposed degradation pathways.

Diagram: Experimental Workflow for Degradation Product Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Degradation cluster_2 Analysis NIP This compound Sample Pyrolyzer Pyrolyzer (High Temperature) NIP->Pyrolyzer GC Gas Chromatography (Separation) Pyrolyzer->GC Volatile Products MS Mass Spectrometry (Identification) GC->MS Data Data Analysis (Product Identification) MS->Data

Sources

N-Isopropylphthalimide: A Comprehensive Technical Guide on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylphthalimide, a derivative of phthalimide, is a compound of significant interest in various chemical and industrial applications.[1][2][3] With the chemical formula C₁₁H₁₁NO₂, it belongs to the class of N-alkylphthalimides.[2] Historically, its synthesis is intertwined with the development of methods for the preparation of primary amines and other N-substituted imides.[4][5][6][7] In contemporary settings, it finds utility as a dye carrier in the textile industry and as an intermediate in organic synthesis.[3][8][9][10][11][12] This guide provides an in-depth exploration of the discovery and historical synthesis of this compound, offering detailed protocols and mechanistic insights for the modern researcher.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
CAS Number 304-17-6
Appearance White to off-white crystalline powder
Melting Point 80-84 °C
Boiling Point 273 °C (lit.)
Solubility Soluble in organic solvents

Historical Context and Discovery

While a singular, documented moment of discovery for this compound is not readily apparent in historical records, its conceptualization and initial synthesis can be understood within the broader context of the development of N-alkylphthalimide chemistry in the late 19th century. The seminal work of German chemist Siegmund Gabriel on the synthesis of primary amines, first reported in 1887, laid the foundational chemistry for the preparation of a wide array of N-alkylphthalimides.[4][5][6][7][13] The Gabriel synthesis, which involves the N-alkylation of potassium phthalimide, provided a general and reliable method for the formation of N-C bonds, making compounds like this compound accessible to chemists of the era.[4][13][14]

It is highly probable that this compound was first synthesized as an example or derivative within the exploration of the Gabriel synthesis or similar reactions involving phthalic anhydride and primary amines. The primary motivation for such syntheses at the time was the preparation of primary amines, with the N-alkylphthalimide being a stable, isolable intermediate.[15][16]

Historical Synthesis Methodologies

Two primary historical methods would have been employed for the synthesis of this compound: the Gabriel synthesis and the direct condensation of phthalic anhydride with isopropylamine.

The Gabriel Synthesis

The Gabriel synthesis provides a robust method for the preparation of primary amines, with N-alkylphthalimides as key intermediates.[15][16] The synthesis of this compound via this route involves the reaction of potassium phthalimide with an isopropyl halide.

The choice of potassium phthalimide is crucial as the phthalimide anion is a potent nucleophile, facilitated by the electron-withdrawing nature of the two adjacent carbonyl groups which increases the acidity of the N-H bond.[16] The use of a polar aprotic solvent like DMF enhances the rate of the SN2 reaction by solvating the potassium cation, leaving the phthalimide anion more available for nucleophilic attack. Isopropyl bromide or iodide are suitable alkylating agents, with the iodide being more reactive.

Step 1: Preparation of Potassium Phthalimide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 14.7 g (0.1 mol) of phthalimide in 100 mL of absolute ethanol by gentle heating.

  • To this solution, add a solution of 5.6 g (0.1 mol) of potassium hydroxide in 50 mL of absolute ethanol.

  • Stir the mixture at room temperature for 1 hour, during which time a white precipitate of potassium phthalimide will form.

  • Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Step 2: N-Alkylation of Potassium Phthalimide

  • In a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 18.5 g (0.1 mol) of dry potassium phthalimide in 100 mL of dry dimethylformamide (DMF).

  • Heat the suspension to 80-90 °C with stirring.

  • From the dropping funnel, add 12.3 g (0.1 mol) of isopropyl bromide dropwise over 30 minutes.

  • After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water with stirring.

  • The solid this compound will precipitate out. Collect the product by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure this compound.

Gabriel_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phthalimide Phthalimide K_phthalimide Potassium Phthalimide phthalimide->K_phthalimide + KOH - H₂O KOH KOH N_isopropylphthalimide This compound K_phthalimide->N_isopropylphthalimide + Isopropyl Bromide isopropyl_bromide Isopropyl Bromide KBr KBr Phthalic_Anhydride_Reaction phthalic_anhydride Phthalic Anhydride phthalamic_acid Phthalamic Acid Intermediate phthalic_anhydride->phthalamic_acid + Isopropylamine isopropylamine Isopropylamine N_isopropylphthalimide This compound phthalamic_acid->N_isopropylphthalimide Δ, -H₂O water H₂O Industrial_Synthesis phthalimide Phthalimide N_isopropylphthalimide This compound phthalimide->N_isopropylphthalimide + Propylene Catalyst, Δ, P propylene Propylene catalyst Catalyst

Sources

Quantum chemical calculations for N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for N-Isopropylphthalimide: A Senior Application Scientist's Perspective

Executive Summary

This compound is a versatile molecule with applications ranging from a reactive plasticizer to an intermediate in pharmaceutical synthesis.[1][2] Understanding its electronic structure, reactivity, and potential intermolecular interactions is paramount for its effective application, particularly in the rational design of new therapeutic agents. Quantum chemical calculations, especially those based on Density Functional Theory (DFT), provide a powerful in silico framework for elucidating these properties at the atomic level. This guide offers a comprehensive walkthrough of the theoretical foundations, practical methodologies, and interpretive analysis of quantum chemical calculations for this compound, tailored for researchers, scientists, and drug development professionals. It emphasizes the causality behind methodological choices, ensuring a robust and reproducible computational protocol that bridges theoretical chemistry with practical applications in drug discovery.

Introduction to this compound

Chemical Identity and Physicochemical Properties

This compound (CAS No: 304-17-6) is a derivative of phthalimide, featuring an isopropyl group attached to the nitrogen atom of the imide ring.[3][4][5] This substitution imparts specific physicochemical properties that influence its solubility, stability, and biological interactions. Phthalimides, in general, are known for their lipophilic and neutral character, which allows them to cross biological membranes, a crucial attribute for pharmacologically active molecules.[6][7]

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[3][5]
Molecular Weight 189.21 g/mol [3][5]
Appearance White to off-white crystalline powder or liquid[2][3]
Melting Point 80–84°C[2]
Boiling Point ~273-287°C[3][8]
XLogP3 2.1[3][9]
Topological Polar Surface Area 37.4 Ų[3]
Significance in Pharmaceutical and Chemical Industries

The phthalimide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[6][7] this compound itself is utilized as an intermediate in the synthesis of more complex molecules and as a carrier for disperse dyes in the textile industry.[1][2] Its role as a building block in organic synthesis makes a detailed understanding of its reactivity essential for designing efficient synthetic pathways.[2]

Rationale for Quantum Chemical Calculations in Drug Development

Quantum chemical calculations have become indispensable in modern drug design.[10][11] They allow for the prediction of molecular properties before synthesis, saving significant time and resources.[12] For a molecule like this compound, these calculations can:

  • Predict Molecular Geometry: Determine the most stable three-dimensional conformation.

  • Elucidate Electronic Structure: Identify regions of high and low electron density, which govern reactivity and intermolecular interactions.[13]

  • Calculate Reactivity Descriptors: Quantify parameters like the HOMO-LUMO energy gap to predict chemical stability and reaction propensity.[14]

  • Simulate Spectroscopic Properties: Predict IR, Raman, and NMR spectra to aid in experimental characterization.[15][16]

  • Inform Drug Design: The outputs serve as a foundation for more advanced computational studies like molecular docking and quantitative structure-activity relationship (QSAR) modeling.[10][17]

Theoretical Foundations of Quantum Chemical Calculations

The accuracy of any computational study hinges on the appropriate selection of a theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.

Expertise in Method Selection: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[15] Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This simplification makes it computationally feasible to study molecules of pharmaceutical interest.

The Role of Functionals: Why B3LYP?

The exact functional for the exchange and correlation energy in DFT is unknown and must be approximated. The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules.[15][18][19]

  • Causality : B3LYP is a hybrid functional, meaning it incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. This mixing provides a balanced description of electronic effects, making it highly effective for calculating geometries, vibrational frequencies, and electronic properties of molecules like this compound, which contain both aromatic and aliphatic components as well as heteroatoms.[14][15]

The Importance of Basis Sets: The Pople Family

A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for this system.

  • Expert Interpretation :

    • 6-311G : This is a "triple-zeta" valence basis set, meaning it uses three functions to describe each valence electron, providing significant flexibility for accurately representing the molecular orbitals.

    • ++G : The two plus signs indicate the addition of "diffuse functions" on both heavy atoms and hydrogen atoms. These functions are essential for describing atoms with lone pairs (like oxygen and nitrogen in the imide ring) and for accurately modeling systems where electrons are loosely bound, which is crucial for understanding non-covalent interactions.

    • (d,p) : These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize" in the presence of other atoms, which is critical for an accurate description of chemical bonding.[14][16]

The combination of B3LYP with the 6-311++G(d,p) basis set provides a reliable, well-documented, and authoritative level of theory for obtaining high-quality results for this compound.[6][14]

Computational Methodology: A Step-by-Step Protocol

This section outlines a self-validating protocol for performing quantum chemical calculations on this compound using a program like Gaussian.

Workflow Overview

The computational process follows a logical sequence to ensure the final results correspond to a true energy minimum on the potential energy surface.

G cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis A 1. Obtain Initial 3D Structure (e.g., from PubChem [CID 67535]) B 2. Prepare Input File (Define Method, Basis Set, Job Type) A->B C 3. Geometry Optimization (Find lowest energy structure) B->C D 4. Frequency Calculation (Verify minimum & get thermochemistry) C->D Check for imaginary frequencies E 5. Post-Processing (HOMO-LUMO, MEP, etc.) D->E F 6. Data Interpretation (Relate to chemical properties) E->F G cluster_calc Quantum Calculation Outputs cluster_app Drug Development Applications A Optimized Geometry D Predicting Chemical Stability A->D G Informing Molecular Docking A->G B HOMO-LUMO Analysis B->D E Identifying Reactive Sites B->E C Molecular Electrostatic Potential (MEP) C->E F Pharmacophore Modeling C->F C->G

Caption: Linking quantum calculations to drug design applications.

  • Predicting Reactivity and Stability : The HOMO-LUMO gap is a direct indicator of the molecule's stability. [18]A molecule designed as a stable drug should ideally have a large gap. Conversely, if the molecule is an intermediate, a smaller gap might be desirable at the reactive site.

  • Understanding Drug-Receptor Interactions : The MEP map is invaluable for predicting how this compound or its derivatives might interact with a biological target. [20]The negative potential around the carbonyl oxygens suggests they are strong hydrogen bond acceptors, a key interaction in many protein-ligand complexes.

  • Informing QSAR and Virtual Screening : The calculated quantum chemical descriptors (dipole moment, HOMO/LUMO energies, etc.) can be used as parameters in QSAR models to correlate a series of molecules with their biological activity. [14]This allows for the in silico screening of large virtual libraries to prioritize candidates for synthesis and testing. [10]

Conclusion

Quantum chemical calculations, grounded in a robust theoretical framework like DFT with the B3LYP functional and a 6-311++G(d,p) basis set, offer a scientifically rigorous and cost-effective strategy for characterizing this compound. The detailed, step-by-step protocol presented herein provides a self-validating system for obtaining reliable data on the molecule's geometry, stability, and electronic properties. For researchers in drug development, these computational insights are not merely academic; they provide an authoritative foundation for understanding reactivity, predicting intermolecular interactions, and ultimately guiding the rational design of novel and more effective therapeutic agents.

References

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  • Ramírez-Lira, E. J., et al. (2024). Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics. Molecules, 29(11), 2549. Retrieved from [Link]

  • Krishnakumar, V., Balachandran, V., & Chithambarathanu, T. (2005). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 62(4-5), 918-925. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, DFT, molecular docking and optical nonlinear studies of a new phthalimide derivative. Optical and Quantum Electronics, 56(5), 619. Retrieved from [Link]

  • da Silva, G. M., et al. (2021). In silico Studies Combining QSAR Models, DFT-based Reactivity Descriptors and Docking Simulations of Phthalimide Congeners with Hypolipidemic Activity. Orbital: The Electronic Journal of Chemistry, 13(4), 316-328. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). Isopropylphthalimide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (2018). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
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  • ChemBK. (2024). Phthalimide, N-isopropyl-. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

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  • Leśniak, D., et al. (2021). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. International Journal of Molecular Sciences, 22(16), 8535. Retrieved from [Link]

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  • ResearchGate. (2019). Computational approaches in drug designing. Retrieved from [Link]

  • Neuroquantology. (2022). APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. Retrieved from [Link]

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  • Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial activity of some new phthalimide derivatives. Retrieved from [Link]

  • Bentham Science. (2019). Synthesis, Characterization, Quantum-Chemical Calculations and Cytotoxic Activity of 1,8-Naphthalimide Derivatives with Non-Protein Amino Acids. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of N-Isopropylphthalimide, a compound of interest in various chemical and pharmaceutical applications. While a definitive, publicly available crystal structure for this compound remains to be deposited in crystallographic databases, this document outlines the essential methodologies for its synthesis, crystallization, and detailed structural elucidation. We will delve into the theoretical underpinnings and practical execution of single-crystal X-ray diffraction (SC-XRD), the gold standard for determining molecular structures. Furthermore, this guide will cover complementary analytical techniques such as Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Thermal Analysis (DSC/TGA), which are crucial for a thorough characterization of the solid-state properties of this compound. This document is designed to equip researchers with the necessary knowledge to pursue a comprehensive structural and physicochemical characterization of this compound.

Introduction to this compound and the Significance of Crystal Structure Analysis

This compound (C₁₁H₁₁NO₂) is a derivative of phthalimide, a prominent structural motif in a wide array of organic compounds, including pharmaceuticals, agrochemicals, and materials science.[1][2][3] The isopropyl group attached to the nitrogen atom of the imide ring imparts specific steric and electronic properties that can influence its chemical reactivity, biological activity, and solid-state behavior.[3]

The determination of a molecule's crystal structure is a foundational aspect of modern drug development and materials science. A high-resolution crystal structure provides precise information about the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[4] This knowledge is paramount for:

  • Structure-Activity Relationship (SAR) Studies: Understanding how the molecule's geometry influences its interaction with biological targets.

  • Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a compound, which can have significant impacts on solubility, stability, and bioavailability.

  • Intellectual Property: A well-defined crystal structure is a cornerstone of patent protection for new chemical entities.

  • Formulation Development: Knowledge of the solid-state properties is crucial for designing stable and effective dosage forms.

This guide will provide the scientific rationale and detailed protocols for a comprehensive analysis of this compound's crystal structure.

Synthesis and Crystallization of this compound

The first and often most challenging step in crystal structure analysis is obtaining high-quality single crystals.[4] This necessitates a pure compound and a carefully controlled crystallization process.

Synthesis of this compound

A common route for the synthesis of N-substituted phthalimides is the condensation reaction of phthalic anhydride with the corresponding amine. For this compound, this involves the reaction of phthalic anhydride with isopropylamine. An alternative patented method involves the nucleophilic addition of propylene to phthalimide.[5]

A Generalized Synthetic Protocol:

  • In a round-bottom flask, dissolve phthalic anhydride in a suitable solvent, such as glacial acetic acid.

  • Add an equimolar amount of isopropylamine to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the crude this compound by filtration and wash with a cold solvent (e.g., ethanol) to remove impurities.

  • Further purify the product by recrystallization from a suitable solvent to obtain a high-purity powder.

Growing Single Crystals for X-ray Diffraction

The goal of crystallization for SC-XRD is to produce a small number of well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in all dimensions).[4][6] Several techniques can be employed, and the optimal method is often found through empirical screening.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can promote the growth of large, high-quality crystals.[5]

  • Vapor Diffusion: A concentrated solution of the compound in a relatively low-boiling point solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container with a higher-boiling point solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the more volatile solvent slowly diffuses out of the inner vial, while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and inducing crystallization.[6]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Diffusion at the interface of the two solvents can lead to controlled crystallization.

Causality in Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound at a higher temperature and have a lower solubility at a lower temperature for cooling crystallization, or have a suitable volatility for evaporation methods. The solvent's polarity and ability to form hydrogen bonds can also influence the crystal packing and potentially lead to the formation of different polymorphs or solvates.

Core Directive: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional atomic arrangement within a crystal.[7] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[4]

The SC-XRD Experimental Workflow

The following is a generalized, step-by-step protocol for the determination of this compound's crystal structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects.

    • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.[8]

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Perform an initial screening to assess the crystal's diffraction quality and determine the unit cell parameters.[9]

    • Based on the unit cell and crystal system, devise a data collection strategy to measure the intensities of a complete set of unique reflections.

    • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector (e.g., a CCD or CMOS detector).[4]

  • Data Reduction:

    • Integrate the raw diffraction images to obtain the intensity of each reflection.

    • Apply corrections for various experimental factors, including Lorentz-polarization effects, absorption, and crystal decay.

  • Structure Solution and Refinement:

    • Determine the space group of the crystal from the symmetry of the diffraction pattern.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[4]

    • Refine the structural model against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction patterns.[10]

  • Structure Validation and Deposition:

    • Validate the final crystal structure using crystallographic software to check for geometric and other potential issues.

    • Deposit the final structural information, including the crystallographic information file (CIF), into a public database such as the Cambridge Crystallographic Data Centre (CCDC).[11][12]

Visualizing the Workflow

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

scxrd_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Experiment cluster_analysis Structure Determination Synthesis Synthesis Crystallization Crystallization Synthesis->Crystallization Crystal_Mounting Crystal_Mounting Crystallization->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Data_Reduction Data_Reduction Data_Collection->Data_Reduction Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Validation_Deposition Validation_Deposition Structure_Refinement->Validation_Deposition

Caption: Workflow for Crystal Structure Determination.

Complementary Characterization Techniques

While SC-XRD provides the definitive atomic structure, a comprehensive understanding of a crystalline material requires a suite of analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the "fingerprinting" of a crystalline solid.[13] It is particularly useful for:

  • Phase Identification: Each crystalline phase has a unique PXRD pattern, allowing for the identification of different polymorphs.[14]

  • Purity Analysis: Detecting the presence of crystalline impurities.

  • Monitoring Crystallinity: Assessing changes in the crystalline state of a material during manufacturing or storage.[13]

In a PXRD experiment, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ).[14] The resulting diffractogram is a plot of intensity versus 2θ.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure of this compound in solution. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.[15][16]

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[15] For this compound, characteristic peaks for the carbonyl groups of the imide and the C-H bonds of the isopropyl and aromatic moieties would be expected.

Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to determine melting points, glass transitions, and other thermal events, which are characteristic of a particular crystalline form.[18]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It is used to assess the thermal stability of the compound and to detect the presence of residual solvents or hydrates.[18]

Interrelation of Characterization Techniques

The following diagram illustrates how these techniques provide a holistic understanding of this compound's solid-state properties.

characterization_logic cluster_structure Structural Analysis cluster_spectroscopy Molecular Confirmation cluster_thermal Thermal Properties SC_XRD Single-Crystal XRD (Atomic Structure) PXRD Powder XRD (Crystalline Fingerprint) SC_XRD->PXRD Provides reference pattern N_Isopropylphthalimide This compound (Comprehensive Characterization) SC_XRD->N_Isopropylphthalimide PXRD->N_Isopropylphthalimide NMR NMR Spectroscopy (Molecular Connectivity) NMR->N_Isopropylphthalimide IR IR Spectroscopy (Functional Groups) IR->N_Isopropylphthalimide DSC DSC (Thermal Transitions) DSC->N_Isopropylphthalimide TGA TGA (Thermal Stability) TGA->N_Isopropylphthalimide

Caption: Interrelation of Analytical Techniques.

Data Summary of this compound

The following table summarizes some of the known physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
CAS Number 304-17-6[2][3]
Appearance White to off-white powder or crystal[3]
Melting Point 82-84 °C[2]
Boiling Point 273 °C (lit.)[2]
Solubility Soluble in organic solvents like acetone and dichloromethane; limited solubility in water.[3]

Conclusion

While the definitive crystal structure of this compound is not yet in the public domain, this technical guide provides a robust framework for its determination and comprehensive characterization. By following the outlined methodologies for synthesis, crystallization, and analysis, researchers can elucidate the three-dimensional structure of this compound and gain critical insights into its solid-state properties. The integration of single-crystal X-ray diffraction with complementary techniques such as powder X-ray diffraction, NMR and IR spectroscopy, and thermal analysis will enable a thorough understanding of this compound, which is essential for its application in drug development and materials science. The protocols and logical frameworks presented herein are designed to be a valuable resource for scientists engaged in the structural and physicochemical analysis of this and other related compounds.

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Navigating the Safety Landscape of N-Isopropylphthalimide: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This document serves as a comprehensive technical guide on the health and safety considerations for N-Isopropylphthalimide (CAS No. 304-17-6), a versatile heterocyclic compound utilized in various research and industrial applications, including as a cosmetic ingredient, a reagent in the production of specialty chemicals, and an intermediate in pharmaceutical synthesis.[1] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of its properties, potential hazards, and best practices for safe handling and disposal.

Chemical and Physical Identity

This compound, with the molecular formula C₁₁H₁₁NO₂, is a phthalimide derivative characterized by an isopropyl group attached to the nitrogen atom of the isoindole-1,3-dione core.[2] A thorough understanding of its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

PropertyValueSource
Molecular Weight 189.21 g/mol [2]
Appearance White to off-white crystalline powder or liquid[2]
Melting Point 80-84 °C
Boiling Point 273 °C (lit.)[3]
Solubility Soluble in water (427.3 mg/L @ 25 °C, est.)[1]
CAS Number 304-17-6[2]

Synonyms: 2-(1-Methylethyl)-1H-isoindole-1,3(2H)-dione, Isopropylphthalimide[2]

Hazard Identification and Toxicological Profile

Acute Toxicity

The primary acute hazards are oral toxicity and eye irritation.[2] The "harmful if swallowed" classification suggests that ingestion of this compound can lead to adverse health effects. The mechanism of this toxicity is not well-elucidated for this specific compound. Severe eye irritation is also a significant concern, necessitating the use of appropriate eye protection during handling.[2]

Chronic Toxicity, Carcinogenicity, and Mutagenicity

There is a lack of specific data on the chronic toxicity, carcinogenicity, and mutagenicity of this compound. However, studies on other phthalimide derivatives have shown a range of biological activities. For instance, some phthalimide derivatives have been investigated for their potential as anticancer agents, while others, like thalidomide, are known for their teratogenic effects.[4][5] The structure-activity relationship for thalidomide-like teratogenicity is highly specific and depends on the presence of both the phthalimide and glutarimide rings, which is not a feature of this compound.[5][6] Nevertheless, the lack of data warrants a cautious approach, and exposure should be minimized.

Some phthalimide derivatives have been shown to be mutagenic in Salmonella/microsome assays.[7][8] Therefore, it is prudent to handle this compound as a potential mutagen until specific data becomes available.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies on this compound have not been identified. Phthalate esters, a related class of compounds, are known to have reproductive and developmental effects in animals, with some showing anti-androgenic properties.[9][10][11] While this compound is structurally distinct from phthalate esters, the potential for reproductive toxicity should not be dismissed in the absence of specific data.

Potential Mechanism of Action and Metabolism

The toxicological mechanism of this compound is not fully understood. However, studies on a large collection of phthalimide derivatives have shown that they can inhibit the activity of hepatic cytochrome P450 enzymes, specifically CYP2C9 and CYP2C19.[12] The substituent on the nitrogen atom of the isoindole ring was found to be crucial for this activity.[12] This suggests that this compound could potentially interfere with the metabolism of other drugs or endogenous compounds.

Based on the metabolism of other N-alkylated compounds, it is plausible that this compound undergoes metabolic N-dealkylation catalyzed by cytochrome P450 enzymes, leading to the removal of the isopropyl group.[13]

Safe Handling and Personal Protective Equipment (PPE)

Given the known hazards and the gaps in toxicological data, a stringent and proactive approach to safety is paramount when handling this compound. The following protocols are based on general best practices for handling potentially hazardous chemicals.

Engineering Controls

All handling of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when handling the powdered form to avoid inhalation of dust or when heating the substance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following diagram outlines the recommended PPE for handling this compound.

PPE_Workflow cluster_CoreProtection Core Protection cluster_EyeFaceProtection Eye and Face Protection cluster_RespiratoryProtection Respiratory Protection (if not in a fume hood or with dust/aerosols) LabCoat Impermeable Lab Coat (long-sleeved, closed front) Gloves Chemical-Resistant Gloves (e.g., Nitrile, double-gloved recommended) Goggles Chemical Safety Goggles (conforming to EN 166 or NIOSH) FaceShield Face Shield (in case of splash hazard) Goggles->FaceShield Supplement with Respirator NIOSH-approved Respirator (e.g., N95 for dusts, or with appropriate cartridges) Researcher Researcher Researcher->LabCoat Wears Researcher->Gloves Wears Researcher->Goggles Wears Researcher->Respirator Uses when needed

Caption: Recommended Personal Protective Equipment for handling this compound.

Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[4]

Experimental Workflow: Synthesis of this compound

To illustrate the practical application of safety measures, this section details a typical laboratory synthesis of this compound and the integrated safety protocols at each step. A common synthetic route involves the nucleophilic addition of phthalimide to propylene in the presence of a catalyst.[5]

Synthesis_Workflow cluster_Preparation Step 1: Preparation and Reagent Handling cluster_Reaction Step 2: Reaction Setup and Execution cluster_Workup Step 3: Work-up and Product Isolation cluster_Waste Step 4: Waste Disposal Prep Don appropriate PPE. Work in a chemical fume hood. Reagents Weigh phthalimide. Prepare catalyst solution in a polar solvent (e.g., DMF). Prep->Reagents Setup Set up a pressure reactor. Charge with phthalimide, solvent, and catalyst. Prep->Setup Reaction Introduce propylene gas. Heat the reactor to the specified temperature (50-200 °C). Monitor pressure and temperature. Setup->Reaction Cooling Cool the reactor to room temperature. Vent excess propylene safely. Reaction->Cooling Isolation Transfer the reaction mixture. Remove solvent under reduced pressure (rotary evaporator). Cooling->Isolation Purification Purify the crude product (e.g., recrystallization or distillation). Isolation->Purification Waste Dispose of solvent and reaction residues in designated hazardous waste containers. Purification->Waste

Caption: A generalized workflow for the synthesis of this compound with integrated safety checkpoints.

Causality of Experimental Choices and Safety Measures:

  • Fume Hood: The use of a fume hood is critical during the handling of the powdered phthalimide to prevent inhalation and during the reaction to contain any volatile reactants or byproducts.

  • Pressure Reactor: The reaction with propylene, a flammable gas, necessitates a pressure-rated reactor to safely contain the reaction at elevated temperatures and pressures.

  • Inert Atmosphere: While not explicitly shown in the simplified diagram, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent side reactions and enhance safety, especially when working with flammable solvents and gases.

  • Controlled Heating: Gradual and controlled heating is essential to prevent a runaway reaction.

  • Safe Venting: Excess propylene must be vented to a safe location, such as a fume hood exhaust or a scrubbing system, to prevent the release of flammable gas into the laboratory.

Storage and Stability

This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is generally a stable compound under normal conditions. Incompatible materials to avoid include strong oxidizing agents.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, the following procedures should be followed:

Accidental Release
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. Avoid dispersal of dust into the air.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Ecological Information

Based on information from Environment Canada, Isopropylphthalimide is not expected to be persistent, bioaccumulative, or an environmental toxin.[14] However, detailed ecotoxicity data is limited. As a precautionary measure, release into the environment should be avoided.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Waste should be handled as hazardous chemical waste.

Conclusion

This compound is a valuable chemical intermediate with identified hazards of being harmful if swallowed and causing serious eye irritation. While comprehensive toxicological data is not yet available, a cautious and informed approach to its handling is essential. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to safe laboratory practices, researchers can minimize the risks associated with its use. This guide provides a foundational framework for the safe handling of this compound, and it is imperative that all users consult the most current Safety Data Sheet (SDS) from their supplier and adhere to their institution's safety protocols.

References

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Methodological & Application

Application Note: Gabriel Synthesis of Primary Amines via N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Gabriel Synthesis in Modern Organic Chemistry

The Gabriel synthesis, first reported by Siegmund Gabriel in 1887, remains a cornerstone method for the selective preparation of primary amines.[1][2][3] Its enduring relevance in pharmaceutical development and material science stems from its ability to transform primary alkyl halides into primary amines while elegantly avoiding the over-alkylation often problematic in direct alkylation of ammonia.[4][5][6] This application note provides a detailed technical guide for researchers and drug development professionals on the application of the Gabriel synthesis for preparing isopropylamine, a primary amine, using isopropyl bromide. This process proceeds through the key intermediate, N-isopropylphthalimide.

Primary amines are fundamental building blocks in a vast array of pharmaceuticals and functional materials.[3][7] The Gabriel synthesis offers a reliable and clean pathway to these crucial intermediates.[7] The core principle involves the use of potassium phthalimide as a surrogate for the ammonia anion (H₂N⁻).[2] The nitrogen atom in phthalimide is rendered sufficiently acidic (pKa ≈ 8.3) by the two adjacent electron-withdrawing carbonyl groups, allowing for its deprotonation by a moderately strong base like potassium hydroxide to form a potent nucleophile, the phthalimide anion.[1][6] This anion then displaces a halide from a suitable alkyl halide in a classic SN2 reaction.[8][9] The resulting N-alkylphthalimide effectively "protects" the nitrogen, preventing any further alkylation.[10][11] The final step involves the liberation of the desired primary amine from the phthalimide moiety.

This note will specifically address the synthesis of isopropylamine, a process that highlights a critical limitation and consideration in the Gabriel synthesis: the use of secondary alkyl halides. While the reaction is most efficient with primary and benzylic halides, secondary halides like isopropyl bromide introduce a competing E2 elimination pathway, which can significantly impact yield.[2][7][9][12] We will delve into the mechanistic considerations, provide a robust protocol to favor the desired substitution reaction, and discuss the subsequent cleavage of the this compound intermediate.

Mechanistic Considerations: SN2 Substitution vs. E2 Elimination

The success of the Gabriel synthesis hinges on an efficient bimolecular nucleophilic substitution (SN2) reaction between the phthalimide anion and the alkyl halide.[9] However, when using secondary alkyl halides such as isopropyl bromide, a competing bimolecular elimination (E2) reaction becomes a significant factor.[12][13]

The Desired SN2 Pathway

In this pathway, the bulky phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of the isopropyl bromide. This backside attack displaces the bromide ion and forms the C-N bond of the this compound intermediate.[9] Polar aprotic solvents like DMF or DMSO are known to accelerate SN2 reactions and are therefore preferred.[8][14]

The Competing E2 Elimination Pathway

The phthalimide anion can also function as a base, abstracting a beta-hydrogen from the isopropyl bromide. This leads to the formation of propene gas and phthalimide, reducing the overall yield of the desired amine.[12] Steric hindrance at the secondary carbon of isopropyl bromide slows down the SN2 reaction, making the E2 pathway more competitive.[9][13][15] While strong, bulky bases favor E2, even moderately basic nucleophiles can induce elimination with secondary substrates.[12][16]

To maximize the yield of this compound, reaction conditions must be carefully controlled to favor the SN2 pathway over E2 elimination. This typically involves careful selection of solvent and temperature.

Workflow & Mechanism Diagrams

To visually articulate the process, the following diagrams outline the experimental workflow and the core chemical transformations.

G cluster_0 Step 1: Synthesis of this compound (SN2) cluster_1 Step 2: Liberation of Primary Amine (Hydrazinolysis) cluster_2 Workup & Purification K_Phth Potassium Phthalimide N_iPrPhth This compound K_Phth->N_iPrPhth iPrBr Isopropyl Bromide iPrBr->N_iPrPhth Solvent DMF (Solvent) Solvent->N_iPrPhth Heat Heat (Controlled Temp.) Heat->N_iPrPhth KBr KBr (Byproduct) N_iPrPhth->KBr Formation of N_iPrPhth_ref This compound N_iPrPhth->N_iPrPhth_ref Intermediate to Step 2 Hydrazine Hydrazine Hydrate Amine Isopropylamine (Product) Hydrazine->Amine Ethanol Ethanol (Solvent) Ethanol->Amine Reflux Reflux Reflux->Amine Phthalhydrazide Phthalhydrazide (Byproduct) Amine->Phthalhydrazide with formation of Filtration Filtration Amine->Filtration N_iPrPhth_ref->Amine Extraction Solvent Extraction Filtration->Extraction Distillation Distillation Extraction->Distillation PureAmine Pure Isopropylamine Distillation->PureAmine G cluster_sn2 Sₙ2 Pathway (Desired) cluster_e2 E2 Pathway (Competing) cluster_cleavage Cleavage (Ing-Manske) reactants Potassium Phthalimide Isopropyl Bromide ts_sn2 Transition State reactants:phth->ts_sn2 Nucleophilic Attack reactants:ipr->ts_sn2 ts_e2 Transition State reactants:phth->ts_e2 Base Abstraction of β-H reactants:ipr->ts_e2 prod_sn2 This compound ts_sn2->prod_sn2 prod_sn2_ref This compound prod_sn2->prod_sn2_ref Proceeds to Cleavage prod_e2 Propene Phthalimide ts_e2->prod_e2 final_prod Isopropylamine Phthalhydrazide prod_sn2_ref->final_prod Hydrazinolysis hydrazine Hydrazine (N₂H₄) hydrazine->final_prod

Caption: Competing Sₙ2 and E2 mechanisms in the first step.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of isopropylamine via the Gabriel method.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantitySupplier Notes
Potassium PhthalimideC₈H₄KNO₂185.2218.52 g (0.10 mol)Dry thoroughly before use.
2-BromopropaneC₃H₇Br122.9914.8 g (0.12 mol)Use freshly distilled.
Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous grade.
Hydrazine HydrateN₂H₄·H₂O50.066.0 g (0.12 mol)50-60% aqueous solution. [8]
EthanolC₂H₅OH46.07150 mL95% or absolute.
Diethyl Ether(C₂H₅)₂O74.12As neededFor washing/extraction.
Hydrochloric Acid (HCl)HCl36.46As needed2M aqueous solution.
Sodium Hydroxide (NaOH)NaOH40.00As needed2M aqueous solution.
Protocol 1: Synthesis of this compound

Objective: To synthesize the intermediate this compound via an SN2 reaction, minimizing the E2 side-product.

  • Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (18.52 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension. [8][14]3. Reagent Addition: Add 2-bromopropane (14.8 g, 0.12 mol) to the suspension.

  • Reaction: Heat the reaction mixture in an oil bath maintained at 80-90°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 400 mL of cold water with stirring.

    • The crude this compound will precipitate as a white solid.

    • Collect the solid by vacuum filtration and wash it thoroughly with water to remove DMF and potassium bromide.

  • Purification:

    • Recrystallize the crude solid from ethanol/water to yield pure this compound.

    • Dry the product in a vacuum oven. Expected yield: 70-80%.

Protocol 2: Liberation of Isopropylamine via Hydrazinolysis (Ing-Manske Procedure)

Objective: To cleave the this compound intermediate to yield the final primary amine product. The Ing-Manske procedure, using hydrazine, is preferred over acidic or basic hydrolysis as it proceeds under milder, neutral conditions and often gives higher yields. [2][17]

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the dried this compound (e.g., 15.1 g, 0.08 mol) in 150 mL of ethanol. [8]2. Reagent Addition: Add hydrazine hydrate (6.0 g, 0.12 mol) to the suspension. [17]3. Reaction: Heat the mixture to reflux. A thick, white precipitate of phthalhydrazide will form, typically within 1-2 hours. [2]4. Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Add approximately 100 mL of diethyl ether to the mixture to ensure complete precipitation of the phthalhydrazide.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold diethyl ether. [8]The separation of this byproduct can sometimes be challenging. [2] * Combine the filtrate and washings. The filtrate contains the desired isopropylamine.

  • Purification:

    • Due to the volatility of isopropylamine (boiling point: 32-34°C), careful fractional distillation is required to isolate the pure amine from the ethanol and ether solvents.

    • Alternatively, the amine can be converted to a non-volatile salt for easier handling. Acidify the filtrate with 2M HCl to precipitate isopropylamine hydrochloride. The salt can then be collected by filtration or by evaporating the solvent. The free amine can be regenerated by treating the salt with a strong base (e.g., 2M NaOH) followed by extraction.

Applications in Drug Development

The Gabriel synthesis is a powerful tool in medicinal chemistry for introducing primary amine functionalities, which are prevalent in a wide range of therapeutic agents. [3][7]This method allows for the construction of diverse molecular scaffolds essential for developing new drugs. [7]For instance, amphetamine, a psychostimulant drug, can be prepared using the principles of the Gabriel synthesis. [4][10]The controlled, single alkylation prevents the formation of secondary and tertiary amine impurities, which is critical for ensuring the purity and safety of active pharmaceutical ingredients (APIs). [4][14]

Troubleshooting and Key Considerations

  • Low Yield with Secondary Halides: The primary challenge is the competing E2 elimination. [2][9]Using a less hindered secondary halide, maintaining the lowest effective reaction temperature, and using a polar aprotic solvent can help favor SN2.

  • Hydrolysis vs. Hydrazinolysis: While acidic or basic hydrolysis can also be used to cleave the phthalimide, these methods often require harsh conditions (high temperatures, strong acids/bases) and can lead to lower yields or decomposition of sensitive functional groups. [7][17]The Ing-Manske hydrazinolysis is generally the superior method. [2][8][17]* Phthalhydrazide Removal: The phthalhydrazide byproduct can sometimes be difficult to filter. Diluting the reaction mixture with a suitable solvent like diethyl ether or dichloromethane can aid in its precipitation and removal. [2][8]

Conclusion

The Gabriel synthesis provides a robust and reliable method for the synthesis of primary amines, effectively circumventing the issue of over-alkylation. [3]While its application with secondary alkyl halides like isopropyl bromide requires careful management of the competing E2 elimination reaction, the protocols outlined in this note demonstrate a viable pathway to the synthesis of isopropylamine via the this compound intermediate. By leveraging the milder conditions of the Ing-Manske hydrazinolysis for the cleavage step, this classical reaction remains a highly valuable and practical tool for researchers in organic synthesis and drug discovery. [17]

References

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. NROChemistry. [Link]

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]

  • TutorChase. How does a Gabriel synthesis produce primary amines?. TutorChase. [Link]

  • Wikipedia. Gabriel synthesis. Wikipedia. [Link]

  • Cambridge University Press. Gabriel Synthesis. Cambridge University Press. [Link]

  • Algor Cards. The Gabriel Synthesis: A Method for Producing Primary Amines. Algor Cards. [Link]

  • Chemistry Notes. Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]

  • Curley, O. M. S., McCormick, J. E., McElhinney, R. S., & McMurry, T. B. H. (2003). Intermediates in the Ing-Manske reaction. ARKIVOC, 2003(13), 180-188. [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Khan, M. N., & Ariffin, A. (2006). The kinetics and mechanism of alkaline hydrolysis of N-substituted phthalimides. International Journal of Chemical Kinetics, 19(2), 147-163. [Link]

  • Ariffin, A., Khan, M. N., Lan, L. C., May, F. Y., & Yun, C. S. (2011). Suggested Improved Method for the Ing-Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(7), 1436-1445. [Link]

  • University of Calgary. Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]

  • Sharma, K. (2023, September 4). Gabriel Phthalimide Synthesis: Definition, Mechanism, Applications, Limitations. Science Info. [Link]

  • Eriksson, S. O., & Jakobsson, M. (1973). Synthesis and alkaline hydrolysis of some N-substituted phthalimides. Acta pharmaceutica Suecica, 10(1), 63-74. [Link]

  • JoVE. (2025, May 22). Preparation of 1° Amines: Gabriel Synthesis. JoVE. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Chemistry Steps. The Gabriel Synthesis. Chemistry Steps. [Link]

  • Pearson+. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halides because the reaction proceeds via an SN2 mechanism. Pearson+. [Link]

  • Chemistry Steps. SN2 vs E2 Reactions. Chemistry Steps. [Link]

  • ResearchGate. (2015, October 15). Is anyone familiar with N-alkyl phthalimide hydrolysis without hydrazine?. ResearchGate. [Link]

  • Organic Syntheses. Phthalimide, N-(2-bromoethyl). Organic Syntheses. [Link]

  • Pearson+. What alkyl bromide would you use in a Gabriel synthesis to prepare iso-butylamine?. Pearson+. [Link]

  • Sahoo, S., et al. (2024). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • ChemistryConnected. (2022, April 11). E2 Elimination vs. Sn2 Substitution [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]

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  • Unacademy. Gabriel Phthalimide Synthesis Mechanism. Unacademy. [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

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Application Notes & Protocols: The N-Phthalimido Group for the Protection of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic protection of primary amines is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science. Among the arsenal of available protecting groups, the phthalimido group stands out for its exceptional stability and its historical significance in the reliable synthesis of primary amines via the Gabriel synthesis. This document provides an in-depth guide to the use of the phthaloyl moiety as a robust protecting group. We will explore the mechanistic underpinnings of its application, provide detailed, field-tested protocols for both the protection and deprotection steps, and discuss its strategic deployment in complex synthetic pathways. Special emphasis is placed on explaining the causality behind procedural choices and highlighting both classic and modern methodologies that enhance its utility for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Amine Protection

In multistep organic synthesis, the high nucleophilicity and basicity of primary amines often necessitate their temporary masking to prevent unwanted side reactions.[1] An ideal protecting group should be easy to install, stable (inert) to a wide range of reaction conditions, and removable cleanly and efficiently under conditions that do not compromise the integrity of the target molecule.[1][2]

The phthalimido group, introduced through the Gabriel synthesis, serves as a surrogate for the -NH₂ synthons, effectively preventing the common issue of over-alkylation that plagues direct alkylation of ammonia or primary amines.[3][4][5] The resulting N-alkylphthalimides, such as N-Isopropylphthalimide, are stable, often crystalline solids, making them easy to handle and purify.[6][7] Their utility extends beyond simple protection, with recent studies demonstrating their role as stereodirecting and site-protecting groups in advanced C–H functionalization reactions.[8][9][10]

Mechanistic Foundation: Why the Phthalimido Group Works

The efficacy of the phthalimido group is rooted in its unique electronic structure. The nitrogen atom is bonded to two electron-withdrawing carbonyl groups, which accomplishes two critical tasks:

  • Acidification of the N-H Bond : The N-H proton of phthalimide becomes significantly acidic (pKa ≈ 8.3), allowing for easy deprotonation by moderately strong bases like potassium carbonate or potassium hydride to form the potassium phthalimide salt.[3][5]

  • Deactivation of Nucleophilicity : Once the phthalimide is N-alkylated, the lone pair on the nitrogen is delocalized across the two adjacent carbonyl groups. This resonance stabilization renders the nitrogen non-nucleophilic and non-basic, effectively "locking" the amine and preventing it from participating in subsequent reactions.[3]

This dual-nature is the key to the Gabriel synthesis, which transforms primary alkyl halides into primary amines without the formation of secondary or tertiary amine byproducts.[4]

Protection_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Alkylation Phthalimide Phthalimide Phth_Anion Phthalimide Anion (Nucleophilic) Phthalimide->Phth_Anion Deprotonation Base Base (e.g., K₂CO₃) Alkyl_Halide R-X (Primary Alkyl Halide) Protected_Amine N-Alkylphthalimide (Protected Amine) Phth_Anion_2->Protected_Amine SN2 Attack

Caption: General mechanism for primary amine protection using phthalimide.

Experimental Protocols: Protection of Primary Amines

The installation of the phthalimido group can be achieved primarily through two reliable methods.

Protocol 1: The Gabriel Synthesis (from an Alkyl Halide)

This is the classic and most common method, ideal for converting a primary alkyl halide into a protected amine.

Workflow Overview:

Gabriel_Workflow start Start | {Potassium Phthalimide | Primary Alkyl Halide} reaction Reaction Solvent: DMF Temp: 60-100 °C Time: 2-16 h start->reaction Combine & Heat workup Workup 1. Cool to RT 2. Pour into ice-water 3. Filter precipitate reaction->workup Reaction Complete purification Purification Recrystallization (e.g., from Ethanol/Water) workup->purification Isolate Crude Product product Product | {Pure N-Alkylphthalimide} purification->product

Caption: Experimental workflow for the Gabriel synthesis.

Step-by-Step Methodology:

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.0 eq).

  • Solvent Addition : Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to form a slurry (approx. 0.5 M concentration).

    • Scientist's Note: DMF is an excellent choice due to its high boiling point and ability to dissolve both the phthalimide salt and the organic halide, facilitating a homogeneous reaction environment.

  • Substrate Addition : Add the primary alkyl halide (1.0-1.1 eq) to the slurry at room temperature.

  • Reaction : Heat the mixture to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting halide is consumed (typically 2-16 hours).

  • Workup : Cool the reaction mixture to room temperature and pour it slowly into a beaker of vigorously stirred ice-water. A precipitate of the N-alkylphthalimide will form.

  • Isolation & Purification : Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Condensation with Phthalic Anhydride (from a Primary Amine)

This method is useful when the primary amine is readily available and the corresponding halide is not.[11][12]

Step-by-Step Methodology:

  • Reagent Preparation : Combine the primary amine (1.0 eq) and phthalic anhydride (1.0 eq) in a round-bottom flask.

  • Reaction : The reaction can be run neat (solvent-free) by heating to high temperatures (150-180 °C) to drive off the water byproduct. Alternatively, the reaction can be performed in a high-boiling solvent like toluene or xylenes with a Dean-Stark apparatus to azeotropically remove water.

    • Scientist's Note: The neat reaction is often simpler and avoids large solvent volumes. However, for thermally sensitive substrates, the azeotropic removal of water in a solvent is a gentler approach.

  • Monitoring : Monitor the reaction until water evolution ceases.

  • Purification : The resulting N-alkylphthalimide can often be purified directly by recrystallization from a suitable solvent.

Stability Profile of the N-Phthalimido Group

The N-phthalimido group is renowned for its robustness, a feature that makes it highly valuable in complex, multistep syntheses.

Reagent / Condition TypeStabilityComments
Strong Acids (e.g., HCl, H₂SO₄) HighGenerally stable, though prolonged heating can cause hydrolysis.[4]
Strong Bases (e.g., NaOH, KOH) HighStable to non-nucleophilic bases. Hydrolysis is possible but slow.
Organometallics (e.g., Grignards) HighThe carbonyls are deactivated and do not typically react.
Common Oxidants (e.g., PCC, MnO₂) HighStable to most common oxidizing agents.
Common Reductants (e.g., LiAlH₄) LowThe imide carbonyls will be reduced.
Catalytic Hydrogenation (H₂/Pd) HighThe phthalimido group is stable.
Hydrazine (N₂H₄) Low Cleavage Condition. This is the basis for the primary deprotection method.
Sodium Borohydride (NaBH₄) Low Cleavage Condition. Basis for a milder, modern deprotection.[13]

Protocols for Deprotection: Liberating the Primary Amine

The choice of deprotection method is critical and depends on the sensitivity of the substrate. While the classic hydrazinolysis is effective, milder methods have been developed to preserve sensitive functional groups and stereocenters.[13]

Deprotection_Pathways cluster_classic Classic Method cluster_mild Mild Method (Ganem) Protected N-Alkylphthalimide Hydrazine Hydrazine (N₂H₄) in EtOH, Reflux Protected->Hydrazine NaBH4 1. NaBH₄ in i-PrOH/H₂O 2. Acetic Acid Protected->NaBH4 Amine Primary Amine (R-NH₂) Hydrazine->Amine Byproduct1 Phthalhydrazide (Precipitate) Hydrazine->Byproduct1 NaBH4->Amine Byproduct2 Phthalide (Extractable) NaBH4->Byproduct2

Caption: Comparison of classic and mild deprotection pathways.

Protocol 3: Classic Deprotection via Hydrazinolysis (Ing-Manske Procedure)

This is the most common and robust method for cleaving the phthalimide group.[4]

  • Setup : Dissolve the N-alkylphthalimide (1.0 eq) in ethanol or a similar alcohol solvent in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition : Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.

  • Reaction : Heat the mixture to reflux. A voluminous white precipitate of phthalhydrazide will begin to form, often within 30 minutes. Continue heating for 2-4 hours to ensure complete reaction.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Acidify the slurry with dilute HCl (e.g., 2 M) to protonate the released amine and dissolve any remaining hydrazine.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

  • Isolation : The desired primary amine is now in the aqueous phase as its hydrochloride salt. It can be isolated by basifying the solution with NaOH and extracting with an organic solvent, or used directly as the salt.

    • Scientist's Note: The phthalhydrazide byproduct can sometimes be difficult to filter. Diluting the mixture with water before filtration can improve handling.

Protocol 4: Mild Reductive Deprotection (Osby-Martin-Ganem Method)

This two-stage, one-pot procedure is exceptionally mild and ideal for substrates with sensitive functionalities or stereocenters, as it avoids harsh conditions and potential racemization.[13]

  • Reduction : Dissolve the N-alkylphthalimide (1.0 eq) in a 9:1 mixture of 2-propanol and water. Add sodium borohydride (NaBH₄, 4.0 eq) portion-wise at room temperature.

    • Causality: The NaBH₄ selectively reduces one of the imide carbonyls to a hydroxyl group, forming an intermediate o-hydroxymethyl benzamide.

  • Reaction : Stir the mixture at room temperature for 12-24 hours or gently heat to 60-70 °C for 2-4 hours to expedite the reduction. Monitor by TLC.

  • Cyclization and Release : Cool the mixture and add glacial acetic acid dropwise until the pH is acidic and gas evolution ceases.

    • Causality: The acidic workup protonates the intermediate, which then undergoes an intramolecular cyclization (lactonization) to form phthalide, releasing the free primary amine.[13]

  • Isolation : Remove the 2-propanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove the phthalide byproduct. The desired amine remains in the aqueous layer as its acetate salt.

  • Final Extraction : Basify the aqueous layer with NaOH and extract the free primary amine with an organic solvent. Dry the organic extracts (e.g., over Na₂SO₄), filter, and concentrate to yield the pure amine.

MethodReagentsConditionsProsCons
Hydrazinolysis Hydrazine (N₂H₄)Reflux in EtOHHighly effective, reliable, widely used.Harsh conditions, byproduct can be difficult to filter.[4]
Acid Hydrolysis Conc. H₂SO₄ or HClHigh TempSimple reagents.Very harsh, often low yields, not general.[4]
Reductive (Ganem) NaBH₄, then Acetic AcidRT to mild heatExceptionally mild, avoids racemization, easy byproduct removal.[13]Requires stoichiometric reductant, may be slower.

Applications in Drug Development and Advanced Synthesis

The phthalimido group continues to be a vital tool in modern organic chemistry:

  • Medicinal Chemistry : Phthalimide derivatives themselves exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties.[14][15][16] The use of the phthalimido protecting group is therefore common in the synthesis of novel pharmaceutical agents.

  • Peptide Synthesis : While less common than Boc or Fmoc, the phthalimido group can protect the N-terminus of amino acids. The development of mild deprotection methods has renewed interest in this application, as it completely prevents racemization at the α-carbon.[11][13]

  • C-H Functionalization : The bulky and electron-withdrawing nature of the phthalimido group can be exploited to direct reactions to specific sites on a molecule. It can sterically block nearby positions while electronically deactivating adjacent C-H bonds, enabling highly selective functionalization at distal, unactivated positions.[8][10]

Conclusion

The N-phthalimido group is a classic, yet continually relevant, tool for the protection of primary amines. Its high stability, ease of installation, and the prevention of over-alkylation make it a reliable choice for a wide array of synthetic challenges. The traditional hydrazinolysis deprotection protocol remains a powerful and effective method. Furthermore, the development of exceptionally mild reductive cleavage conditions has significantly expanded its applicability, allowing for its use in the synthesis of delicate and complex molecules where functional group tolerance and stereochemical integrity are paramount. For the modern synthetic chemist, the phthalimido group offers a blend of robustness and versatility that ensures its continued place in the synthetic toolbox.

References

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • Wikipedia. Gabriel synthesis. [Link]

  • Organic Letters. (2023, May 30). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. ACS Publications. [Link]

  • Sciencemadness Discussion Board. (2014, October 24). an alternative to the delpine and gabrial reaction. [Link]

  • Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • ResearchGate. (2023, May 30). (PDF) N -Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]

  • Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. [Link]

  • MDPI. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. [Link]

  • Bentham Science. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. [Link]

  • PubChem - NIH. Isopropylphthalimide | C11H11NO2 | CID 67535. [Link]

  • NIH. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. [Link]

  • PubMed. Recent advances in the chemistry of phthalimide analogues and their therapeutic potential. [Link]

  • Glen Research. Comparison of Deprotection Methods for the Phthalimidyl Amino CPGs. [Link]

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Application Notes & Protocols for the Quantification of N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-NIP-2026-01

Abstract: This document provides a comprehensive guide to the analytical quantification of N-Isopropylphthalimide (CAS No: 304-17-6), a compound relevant in synthetic chemistry and as a potential process-related impurity in pharmaceutical manufacturing.[1][2] We present detailed protocols for three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The causality behind experimental choices, detailed step-by-step protocols, and guidelines for method validation are discussed to ensure scientific integrity and reliable, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Accurate Quantification

This compound (C₁₁H₁₁NO₂) is a derivative of phthalimide, often used as an intermediate in organic synthesis.[2] In the context of pharmaceutical development, related phthalimide structures can be precursors or impurities in the synthesis of active pharmaceutical ingredients (APIs). The stringent guidelines set by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate the precise identification and quantification of such impurities to ensure the safety and efficacy of drug products.[3][4][5]

The choice of an analytical method is contingent on the sample matrix, required sensitivity, and the specific goals of the analysis—be it routine quality control, stability testing, or impurity profiling. This guide details three orthogonal and powerful techniques to provide a complete analytical toolkit for this compound.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Principle & Rationale: High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its robustness, precision, and high-resolution capabilities.[6] For this compound, a non-volatile compound possessing a strong UV chromophore (the phthalimide ring system), Reverse-Phase HPLC (RP-HPLC) with UV or Diode-Array Detection (DAD) is the method of choice. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[7] The DAD allows for spectral analysis of the peak, confirming its identity and assessing its purity.

Experimental Protocol: RP-HPLC

2.1.1 Instrumentation & Materials

  • HPLC System: Quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD) or UV Detector.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q), Phosphoric Acid or Formic Acid (Analytical Grade).[1][8]

  • Reference Standard: this compound, purity ≥98%.

2.1.2 Chromatographic Conditions The following conditions provide a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile : Water (50:50, v/v)A common mobile phase for moderate polarity compounds; adjust ratio to optimize retention time.[9]
pH Modifier 0.1% Phosphoric Acid or Formic Acid in WaterEnsures protonation of silanols, leading to improved peak symmetry. Formic acid is preferred for MS compatibility.[1]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD at 220 nmThe phthalimide moiety exhibits strong absorbance at lower UV wavelengths. A DAD allows for full spectral acquisition.

2.1.3 Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.

  • Sample Preparation: Accurately weigh a sample containing this compound. Dissolve it in a suitable solvent (acetonitrile is a good first choice) and dilute with the mobile phase to bring the expected analyte concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.1.4 Analysis & Quantification

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Inject the prepared sample solutions. Bracketing with calibration standards is recommended for long sequences.[8]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression of the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Prep HPLC HPLC System (Pump, Injector, Column) Std_Prep->HPLC Sample_Prep Sample Prep Sample_Prep->HPLC Detector DAD/UV Detector HPLC->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Quant Integration & Quantification Chromatogram->Quant Result Final Report Quant->Result

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the highly specific detection of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis, and MS detection provides definitive structural confirmation via its characteristic fragmentation pattern, making this method highly specific and sensitive.[10][11]

Experimental Protocol: GC-MS

3.1.1 Instrumentation & Materials

  • GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer (e.g., quadrupole).

  • Reagents: Ethyl Acetate or Acetonitrile (GC Grade), Helium (99.999% purity).

  • Reference Standard: this compound, purity ≥98%.

3.1.2 GC-MS Conditions These parameters are a solid foundation for analyzing this compound.

ParameterRecommended SettingRationale
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA non-polar 5% phenyl-methylpolysiloxane column is versatile and suitable for a wide range of semi-volatile compounds.[9][10]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1) or SplitlessUse split mode for concentrations >10 µg/mL to avoid column overload. Use splitless for trace analysis.[12]
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature ramp ensures good separation from other components and sharp peak shapes.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Electron Ionization (EI) at 70 eVStandard EI energy produces reproducible fragmentation patterns for library matching.[10]
Acquisition Full Scan (m/z 40-400) and/or SIMFull scan for identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 189, 174, 147) for enhanced sensitivity and quantification.[2]

3.1.3 Standard & Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards (0.1-25 µg/mL): Perform serial dilutions of the stock solution with ethyl acetate.

  • Sample Preparation: If the sample is a solid, dissolve it in ethyl acetate to an appropriate concentration. For complex matrices, a liquid-liquid extraction (LLE) may be necessary.[13][14] For example, dilute the sample in water, then extract with ethyl acetate. Dry the organic layer with anhydrous sodium sulfate before analysis.

3.1.4 Analysis & Quantification

  • Inject a solvent blank to ensure system cleanliness.

  • Inject the series of calibration standards to establish linearity and response.

  • Inject the prepared sample solutions.

  • Identify the this compound peak by its retention time and by comparing its mass spectrum with a reference spectrum. The molecular ion should be at m/z 189, with a likely base peak at m/z 174 ([M-CH₃]⁺).[2]

  • Quantify using the peak area from the Total Ion Chromatogram (TIC) or, for higher sensitivity, the Extracted Ion Chromatogram (EIC) of a specific ion (e.g., m/z 174).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Prep (in Volatile Solvent) GC GC Separation (Column & Oven) Std_Prep->GC Sample_Prep Sample Prep (Dilution or LLE) Sample_Prep->GC MS MS Detection (EI Source & Analyzer) GC->MS TIC Acquire TIC & Mass Spectrum MS->TIC Quant Integration & Quantification (SIM/Scan) TIC->Quant Result Final Report Quant->Result

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Quantitative NMR (qNMR) Spectroscopy

Principle & Rationale: Quantitative NMR (qNMR) is a primary analytical method where the integrated signal intensity of a resonance is directly proportional to the number of nuclei contributing to that signal.[15] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself for determining purity; instead, a certified internal standard of known purity and concentration is used.[16] This makes qNMR an exceptionally accurate method for purity assessment and for qualifying chromatographic reference standards.

Experimental Protocol: ¹H-qNMR

4.1.1 Instrumentation & Materials

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe capable of automated tuning and matching.

  • Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), high-purity internal standard (e.g., Maleic Acid, Dimethyl Sulfone). The standard must have sharp signals in a region free of analyte signals.[16]

  • Equipment: High-precision analytical balance.

4.1.2 NMR Acquisition Parameters For accurate quantification, acquisition parameters must be carefully selected to ensure full signal relaxation.

ParameterRecommended SettingRationale
Pulse Program Standard 90° pulse (zg30 or similar)Simple and robust pulse sequence for quantitative analysis.
Relaxation Delay (D1) ≥ 5 x T₁ (longest)CRITICAL: Must be at least 5 times the spin-lattice relaxation time (T₁) of the slowest relaxing proton (analyte or standard) to ensure complete relaxation and accurate integration. A value of 30-60 seconds is a safe starting point.
Number of Scans 16 to 64Sufficient scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 recommended).
Solvent Chloroform-d (CDCl₃)This compound is soluble in CDCl₃, which provides a clean spectral window.
Temperature 298 K (25 °C)Stable temperature must be maintained for consistency.

4.1.3 Sample Preparation

  • Accurately weigh ~20 mg of the this compound sample into a clean vial using a 5-place analytical balance. Record the exact weight (W_analyte).

  • Accurately weigh ~10 mg of the internal standard (e.g., Maleic Acid) into the same vial. Record the exact weight (W_std).

  • Dissolve the mixture in ~0.7 mL of the deuterated solvent. Ensure complete dissolution.

  • Transfer the solution to a clean, dry NMR tube.

4.1.4 Analysis & Quantification

  • Acquire the ¹H-NMR spectrum using the quantitative parameters.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Identify a well-resolved signal for the analyte and a signal for the internal standard.

    • Analyte: The septet from the isopropyl CH proton (~4.5 ppm) or the aromatic protons (~7.8 ppm) are good candidates.

    • Standard (Maleic Acid): The olefinic protons will appear as a sharp singlet (~6.3 ppm in DMSO-d6, check for CDCl₃).

  • Carefully integrate the selected analyte signal (Int_analyte) and the standard signal (Int_std).

  • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (Int_analyte / Int_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std

    Where:

    • N = Number of protons for the integrated signal (e.g., N_analyte = 1 for the CH septet)

    • MW = Molecular Weight (this compound = 189.21 g/mol )[2]

    • W = Weight

    • P_std = Purity of the internal standard (as a percentage)

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Weigh Accurate Weighing (Analyte + Standard) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve NMR Acquire Spectrum (Quantitative Parameters) Dissolve->NMR Process Process FID (Phase & Baseline) NMR->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Purity (qNMR Equation) Integrate->Calculate Result Final Report Calculate->Result

Caption: Workflow for purity determination of this compound by qNMR.

Method Validation Guidelines

Any analytical method intended for regulatory submission or routine quality control must be validated to demonstrate its suitability.[4][17] Validation should be performed according to ICH Q2(R2) guidelines.[18] The common aspects of validation are summarized below.[3]

ParameterObjective
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[3]
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range.
Range The interval between the upper and lower analyte concentrations for which the method has suitable linearity, accuracy, and precision.[5]
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery studies.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).

Summary & Method Comparison

The choice of analytical technique depends on the specific application. This table provides a high-level comparison to guide the selection process.

AttributeHPLC-UV/DADGC-MSqNMR
Specificity Good (based on RT); Excellent with DADExcellent (based on RT and mass spectrum)Excellent (based on unique chemical shifts)
Sensitivity High (µg/mL to ng/mL)Very High (ng/mL to pg/mL)Moderate (mg/mL range)
Quantitation Relative (requires specific ref. std.)Relative (requires specific ref. std.)Absolute/Primary (requires internal std.)
Sample Prep Simple to ModerateSimple to Complex (LLE)Very Simple
Throughput HighHighLow to Moderate
Primary Use Routine QC, stability, impurity profilingTrace analysis, identification, confirmationPurity of reference standards, structural confirmation
Cost ModerateHighHigh

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America.
  • This compound. (2018). SIELC Technologies.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma.
  • Sample Prepar
  • Isopropylphthalimide | C11H11NO2.
  • Analytical Method Validation: ICH and USP Perspectives. (2025).
  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research.
  • Q2(R2) Validation of Analytical Procedures. (2023). U.S.
  • Analytical Methods. (n.d.).
  • An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. (2018).
  • Optimization of Sample Preparation for Detection of 10 Phthalates in Non-Alcoholic Beverages in Northern Vietnam. (2018).
  • Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. (2020). MDPI.
  • Bioanalytical Sample Prepar
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. (n.d.). Acta Poloniae Pharmaceutica.
  • multi-active method for the analysis of active substances in formul
  • A Comparative Guide to HPLC Analysis for Purity Validation of N-Benzylphthalimide. (2025). Benchchem.
  • GC-MS analysis of N -( n -butyl)phthalimide. (n.d.).
  • The Characterization of N-methylphthalimide (NMP). (n.d.).
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). European Pharmaceutical Review.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF REL
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021).
  • Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)benzamide by Gas Chromatography-Mass Spectrometry (GC-MS). (2025). Benchchem.
  • GC-MS ANALYSIS OF ESTER AND ETHANOL EXTRACTS OF Stevia Rebaudiana (LEAVES). (2017). International Journal of Current Advanced Research.

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Application Note: The Strategic Use of N-Isopropylphthalimide as a Negative Control in Proteomics-Based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of chemical proteomics has been revolutionized by the advent of Targeted Protein Degradation (TPD), a powerful strategy that utilizes the cell's own machinery to eliminate specific proteins of interest. A prominent class of TPD tools, Proteolysis-Targeting Chimeras (PROTACs), often employ ligands based on the phthalimide scaffold, such as thalidomide and its analogs, to recruit the E3 ubiquitin ligase Cereblon (CRBN). This recruitment is essential for the ubiquitination and subsequent proteasomal degradation of the target protein. However, rigorous validation of this mechanism is paramount to ensure that the observed protein loss is not due to off-target effects. This guide details the rationale and application of N-Isopropylphthalimide as a crucial negative control reagent in TPD experiments. Due to its structural similarity to active CRBN-recruiting moieties but lacking the specific chemical features required for CRBN binding, this compound serves as an ideal tool to validate that protein degradation is truly dependent on the formation of a productive ternary complex.

Part 1: The Principle of PROTAC-Mediated Protein Degradation

The Ubiquitin-Proteasome System (UPS) is the primary mechanism for regulated protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with a polyubiquitin chain, which marks them for destruction by the 26S proteasome. This process is mediated by a three-enzyme cascade: E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. The E3 ligases provide substrate specificity, making them attractive targets for therapeutic intervention.[1]

PROTACs are heterobifunctional molecules designed to hijack this system. They consist of three key components:

  • A "warhead" that binds to the protein of interest (POI).

  • A ligand that binds to an E3 ubiquitin ligase.

  • A flexible linker connecting the two.

By simultaneously binding the POI and an E3 ligase, the PROTAC induces the formation of a ternary complex, bringing the degradation machinery into close proximity with the target.[] This proximity-induced ubiquitination leads to the POI's degradation, after which the PROTAC can be recycled to target another POI molecule.[3]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Binds Warhead E3_Ligase E3 Ubiquitin Ligase (e.g., CRL4-CRBN) E3_Ligase->Ternary_Complex Binds Ligand Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Proximity-Induced Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: General workflow of PROTAC-mediated targeted protein degradation.

Part 2: The Role of Phthalimides and the Imperative for Negative Controls

The discovery that thalidomide and its analogs (known as immunomodulatory drugs or IMiDs) bind to Cereblon (CRBN) was a landmark in the TPD field.[4][5] These molecules function by redirecting the substrate specificity of the CRL4CRBN E3 ligase complex.[6] This activity is primarily mediated by the glutarimide ring of the IMiD, which sits in a specific binding pocket on CRBN.[7]

Given this intricate mechanism, it is essential to prove that the degradation of a target protein is a direct result of the intended PROTAC activity and not from other effects, such as transcriptional downregulation or non-specific toxicity. This validation is achieved through the use of meticulously designed negative controls.[8][9] An ideal negative control is structurally almost identical to the active PROTAC but contains a specific modification that ablates its function, typically by preventing binding to either the POI or the E3 ligase.[10]

Rationale for this compound as a Negative Control

This compound is an excellent candidate for constructing a CRBN-based negative control PROTAC for two key reasons:

  • Structural Similarity: It retains the core phthalimide ring system, making it structurally analogous to the active E3 ligase-binding portion of many potent degraders. This ensures that physical properties like solubility and cell permeability are likely to be similar to the active compound.

  • Ablated CRBN Binding: Crucial biochemical studies have shown that the phthalimide ring itself, in contrast to the glutarimide ring of thalidomide, does not exhibit significant binding to Cereblon.[7] The key interactions required for stable binding are absent. Therefore, a PROTAC built using an this compound-linker moiety is expected to be incapable of recruiting the CRL4CRBN complex and forming a productive ternary complex.

By comparing the cellular effects of an active, thalidomide-based PROTAC with its corresponding this compound-based negative control, a researcher can confidently attribute any observed degradation of the POI to the specific, CRBN-dependent mechanism.

Control_Comparison cluster_active Active PROTAC Workflow cluster_control Negative Control Workflow Active_PROTAC Active PROTAC (Thalidomide-based) Active_Ternary Productive Ternary Complex Active_PROTAC->Active_Ternary Active_Degradation Target Degradation Active_Ternary->Active_Degradation Control_PROTAC Negative Control PROTAC (this compound-based) No_Ternary No Ternary Complex Formation Control_PROTAC->No_Ternary No_Degradation No Target Degradation No_Ternary->No_Degradation POI Protein of Interest (POI) POI->Active_Ternary POI->No_Ternary CRBN Cereblon (CRBN) CRBN->Active_Ternary Binds CRBN->No_Ternary Binding Ablated

Figure 2: Comparison of an active PROTAC versus a negative control.

Part 3: Experimental Protocol - Validation of a BRD4 Degrader

This protocol provides a framework for comparing an active BRD4-targeting PROTAC (e.g., based on the JQ1 warhead and a thalidomide ligand) against its this compound negative control.[4]

Materials and Reagents
Reagent/MaterialSupplierPurpose
MV4;11 cell lineATCCHuman acute myeloid leukemia cells
RPMI-1640 MediumGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoCell culture supplement
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Active BRD4 PROTACSynthesized/PurchasedExperimental compound
Negative Control PROTACSynthesized/PurchasedNegative control compound
JQ1 (Warhead only)VariousTarget binding control
DMSO, Cell Culture GradeSigma-AldrichVehicle for compounds
RIPA Lysis BufferCell Signaling Tech.Protein extraction
Protease/Phosphatase InhibitorsRochePrevent protein degradation post-lysis
BCA Protein Assay KitThermo FisherProtein concentration measurement
Anti-BRD4 AntibodyCell Signaling Tech.Primary antibody for Western blot
Anti-GAPDH AntibodyCell Signaling Tech.Loading control primary antibody
HRP-conjugated Secondary AbCell Signaling Tech.Secondary antibody for Western blot
ECL Western Blotting SubstrateBio-RadChemiluminescent detection
Experimental Procedure

Step 1: Cell Culture and Treatment

  • Culture MV4;11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates at a density of 0.5 x 10⁶ cells/mL.

  • Prepare stock solutions (10 mM) of the Active PROTAC, Negative Control PROTAC, and JQ1 in DMSO.

  • Treat cells with a range of concentrations (e.g., 1 nM to 1000 nM) of each compound. Include a DMSO-only vehicle control.

  • Incubate the treated cells for a set time course (e.g., 4, 8, 16, 24 hours) to assess time-dependent degradation. For a standard endpoint, 18-24 hours is common.[4]

Step 2: Protein Extraction (Lysis)

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Step 3: Protein Quantification and Sample Preparation

  • Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.

  • Normalize the concentration of all samples with lysis buffer.

  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

Step 4: Western Blotting

  • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibody against BRD4 (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH) to ensure equal protein loading.

Part 4: Expected Results and Data Interpretation

The results should clearly differentiate the activity of the PROTAC from its controls.

CompoundExpected DC₅₀Expected Dₘₐₓ**Rationale
Active BRD4 PROTAC Low nM range>90%Forms a productive ternary complex with BRD4 and CRBN, leading to efficient degradation.[8]
Negative Control >10,000 nM<10%Fails to bind CRBN, preventing ternary complex formation and subsequent degradation.[8][9]
JQ1 (Warhead only) No degradation0%Binds BRD4 but cannot recruit an E3 ligase, demonstrating that target binding alone is insufficient for degradation.
Vehicle (DMSO) N/A0%Baseline protein level.
DC₅₀: Concentration for 50% maximal degradation. **Dₘₐₓ: Maximum percentage of degradation.

Visual Interpretation: A Western blot would show a dose-dependent decrease in the BRD4 band intensity only in the lanes treated with the Active PROTAC. The lanes treated with the Negative Control, JQ1 alone, and DMSO should all show a strong BRD4 band, similar to the untreated control. The GAPDH band should remain consistent across all lanes.

Part 5: Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No degradation with Active PROTAC 1. Compound instability.2. Poor cell permeability.3. Incorrect linker length/geometry.4. Low expression of CRBN in the cell line.1. Verify compound integrity via LC-MS.2. Perform cell permeability assays.3. Synthesize a linker series to optimize ternary complex formation.4. Confirm CRBN expression by Western blot.
Degradation observed with Negative Control 1. Compound is not truly inactive (unexpected weak binding).2. Off-target effects leading to protein loss.3. General cytotoxicity at high concentrations.1. Perform biophysical binding assays (e.g., ITC, SPR) to confirm lack of binding to CRBN.[11]2. Perform unbiased proteomics (e.g., TMT-MS) to assess global protein changes.3. Run a cell viability assay (e.g., CellTiter-Glo) to distinguish degradation from toxicity.
Degradation observed with Warhead only 1. Warhead has unexpected degradation-inducing activity.2. Off-target inhibition of a protein essential for BRD4 stability.1. This is a rare but important finding; investigate the warhead's mechanism of action independently.2. Use a structurally distinct warhead for the same target if available.

Conclusion

In the rapidly evolving field of targeted protein degradation, the rigor and validity of experimental data are paramount. While this compound itself is not an active agent for inducing protein degradation, its role as a precursor for a negative control is indispensable. By incorporating a structurally analogous but functionally inert control—such as an this compound-based PROTAC—into experimental workflows, researchers can unequivocally demonstrate that the observed protein depletion is a direct consequence of specific, E3 ligase-mediated degradation. This approach adds a critical layer of confidence to proteomics studies, accelerating the development of this promising new class of chemical tools and therapeutics.

References

  • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science. [Link]

  • Schapira, M., Calabrese, M. F., Bullock, A. N., & Crews, C. M. (2019). Targeted protein degradation: expanding the toolbox. Nature Reviews Drug Discovery. [Link]

  • Bond, M. J., & Crews, C. M. (2021). Proteolysis targeting chimeras (PROTACs) come of age: a new class of medicines. Annual Review of Cancer Biology. [Link]

  • Lu, J., Qian, Y., Altieri, M., et al. (2014). Hijacking the E3 ubiquitin ligase cereblon to efficiently target BRD4. Chemistry & Biology. [Link]

  • Ito, T., Ando, H., Suzuki, T., Ogura, T., Hotta, K., Imamura, Y., Yamaguchi, Y., & Handa, H. (2010). Identification of a primary target of thalidomide teratogenicity. Science. [Link]

  • Fischer, E. S., Böhm, K., Lydeard, J. R., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature. [Link]

  • Ito, T., & Handa, H. (2016). Cereblon and its downstream substrates as molecular targets of immunomodulatory drugs. International Journal of Hematology. [Link]

  • ResearchGate. (2014). CRBN binding and E3 inhibition by thalidomide derivatives. [Link]

  • Ishida, T., & Ciulli, A. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Silva, J. C., et al. (2019). The PROTAC technology in drug development. Drug Discovery Today: Technologies. [Link]

  • Hsu, J. H., et al. (2020). Designing and validating effective PROTACs for targeted protein degradation. Methods in Enzymology. [Link]

  • Potjewyd, G., et al. (2020). Development of PROTACs for the degradation of IRAK4. Journal of Medicinal Chemistry. [Link]

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Application Notes & Protocols: N-Isopropylphthalimide as a Pesticide Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-substituted phthalimides represent a significant class of chemical intermediates crucial for the synthesis of various agrochemicals, particularly fungicides. This guide provides a detailed technical overview of N-Isopropylphthalimide (CAS No. 304-17-6), a representative member of this class.[1] We present a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound via the nucleophilic addition of propylene to phthalimide. Furthermore, this document contextualizes its role by examining the broader family of phthalimide-based fungicides, using the prominent example of Captan to illustrate the downstream synthetic applications of such intermediates. Detailed analytical methodologies for quality control using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided, alongside essential safety protocols. This guide is intended for researchers and process development scientists in the agrochemical and fine chemical industries.

Introduction: The Role of Phthalimides in Agrochemicals

The phthalimide moiety, characterized by its bicyclic non-aromatic structure, is a versatile pharmacophore in medicinal chemistry and a potent toxophore in agrochemical design.[2] Its hydrophobic nature allows it to cross biological barriers effectively, while the imide group provides a stable scaffold for further chemical modification.[2] In the agricultural sector, N-substituted phthalimides are foundational to a class of multi-site contact fungicides that have been instrumental in controlling a wide range of plant pathogens.[2][3]

This compound (2-propan-2-ylisoindole-1,3-dione) is an alkyl derivative of phthalimide. While not an end-product pesticide itself, its synthesis and chemistry are emblematic of the processes used to create the building blocks for more complex active ingredients.[4] Understanding its synthesis provides a foundational workflow applicable to the production of numerous N-substituted phthalimide intermediates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 304-17-6[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Appearance Liquid[1]
IUPAC Name 2-propan-2-ylisoindole-1,3-dione[1]
Synthesis Protocol: this compound

The synthesis of N-alkylphthalimides can be achieved through several routes, including the reaction of phthalic anhydride with primary amines or the alkylation of potassium phthalimide (a variant of the Gabriel synthesis).[5][6] An efficient and cost-effective modern approach involves the direct nucleophilic addition of an alkene, such as propylene, to phthalimide in the presence of an organic base catalyst.[4] This method avoids the need for expensive and hazardous alkyl halides.[4]

The mechanism proceeds via the deprotonation of the N-H bond of phthalimide by the catalyst, forming a nucleophilic imide anion. This anion then attacks the propylene, leading to the formation of the N-isopropyl bond.[4]

2.1. Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis charge_reactor 1. Charge autoclave with Phthalimide, catalyst, and solvent. seal_purge 2. Seal reactor and purge with inert gas (N₂). charge_reactor->seal_purge Secure add_propylene 3. Introduce propylene gas under controlled pressure. seal_purge->add_propylene Prepare heat_react 4. Heat to 50-150°C and stir for 2-10 hours. add_propylene->heat_react Initiate cool_vent 5. Cool reactor and vent excess propylene. heat_react->cool_vent Complete filter_catalyst 6. Filter reaction mixture to remove catalyst (if solid). cool_vent->filter_catalyst Isolate evaporate 7. Remove solvent under reduced pressure. filter_catalyst->evaporate Concentrate purify 8. Purify crude product (e.g., vacuum distillation). evaporate->purify Refine analyze 9. Characterize product (GC-MS, HPLC, NMR). purify->analyze QC

Caption: Workflow for the synthesis of this compound.

2.2. Materials & Reagents
ReagentCAS No.M.Wt.QuantityNotes
Phthalimide85-41-6147.1315.0 g (0.102 mol)Substrate
Pyridine110-86-179.101.0 g (1.0 mL)Catalyst[4]
N,N-Dimethylformamide (DMF)68-12-273.09100 mLAnhydrous, polar aprotic solvent[4]
Propylene115-07-142.08ExcessReagent
Nitrogen (N₂)7727-37-928.01-Inert gas
Dichloromethane75-09-284.93~100 mLFor extraction
Saturated NaCl solution7647-14-558.44~100 mLFor washing
Anhydrous MgSO₄7487-88-9120.37~10 gDrying agent
2.3. Step-by-Step Protocol

Causality: This protocol is adapted from methodologies described for the nucleophilic addition of alkenes to phthalimides.[4] The use of a high-pressure autoclave is necessary to maintain propylene in the liquid phase or at a sufficient concentration in the solvent to ensure a reasonable reaction rate. DMF is selected as the solvent due to its high polarity, which facilitates the formation of the phthalimide anion.[4] Pyridine acts as a mild organic base to catalyze the reaction.

  • Reactor Preparation: Add phthalimide (15.0 g), pyridine (1.0 g), and DMF (100 mL) to a 500 mL stainless steel magnetic stir autoclave.

  • Inerting: Seal the autoclave. Purge the vessel three times with nitrogen gas to remove air and moisture, which could otherwise interfere with the reaction.

  • Reactant Addition: Begin stirring and introduce propylene gas into the autoclave. The pressure should be maintained according to the specifications of the reactor, typically in the range of 10-20 bar.

  • Reaction: Heat the autoclave to 120°C. Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without causing significant decomposition of the reactants or product.[4]

  • Monitoring: Maintain the reaction at 120°C with vigorous stirring for 4-6 hours. The reaction can be monitored by taking aliquots (if the reactor allows) and analyzing them by TLC or GC.

  • Cool Down & Venting: After the reaction is complete, cool the autoclave to room temperature. In a well-ventilated fume hood, carefully vent the excess propylene gas.

  • Work-up: Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the DMF solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude residue in 100 mL of dichloromethane. Transfer the solution to a separatory funnel and wash twice with 50 mL of saturated NaCl solution to remove any remaining DMF and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The final product can be purified by vacuum distillation to yield a clear liquid.

Application Case Study: The Phthalimide Fungicide Family

The true value of intermediates like this compound is realized in their conversion to final agrochemical products. The N-substituted phthalimide core is a key feature of several important fungicides, including Captan, Folpet, and Captafol.[2][3] These fungicides have a broad spectrum of activity and function as multi-site inhibitors, meaning they disrupt multiple metabolic processes within the fungal cell, which reduces the likelihood of resistance development.[7]

A prime example is Captan (N-(trichloromethylthio)cyclohex-4-ene-1,2-dicarboximide).[7][8] While its synthesis begins with tetrahydrophthalimide rather than phthalimide, the chemical logic is analogous and serves as an excellent illustration of the downstream application of a phthalimide intermediate.

3.1. Illustrative Synthetic Pathway to a Phthalimide Fungicide

G cluster_reactants cluster_product p_imide Phthalimide Intermediate product Final Product: N-Substituted Phthalimide Fungicide (e.g., Captan) p_imide->product Nucleophilic Substitution reagent Electrophilic Reagent (e.g., R-S-Cl) reagent->product caption General pathway for converting a phthalimide intermediate to a fungicide.

Caption: Generalized synthesis of phthalimide fungicides.

In the synthesis of Captan, the tetrahydrophthalimide intermediate is first deprotonated to form its sodium or potassium salt. This salt then acts as a nucleophile, reacting with the electrophilic sulfur atom of trichloromethylsulfenyl chloride to form the final Captan molecule.[8] This reaction highlights how the N-H bond of the imide is a key reactive site for introducing the toxophoric side chain.

Analytical Methodologies

Rigorous analytical control is essential to ensure the purity of the intermediate and the quality of the final product.

4.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for identifying and quantifying this compound and potential volatile impurities.

  • Rationale: The compound is sufficiently volatile and thermally stable for GC analysis. MS detection provides definitive identification based on the fragmentation pattern.[9][10] The NIST library contains a reference mass spectrum for this compound, showing a top peak at m/z 174.[1]

Table 2: GC-MS Protocol Parameters

ParameterSetting
Instrument Agilent 7890A GC with 5975C MS Detector (or equivalent)
Column HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temp. 250°C
Injection Vol. 1 µL, Splitless mode
Oven Program Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-500 amu
Sample Prep. Dilute sample to ~50 µg/mL in Ethyl Acetate.
4.2. High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity of this compound, especially for detecting non-volatile impurities. A reversed-phase method is most suitable.

  • Rationale: Reversed-phase HPLC separates compounds based on hydrophobicity.[11] A C18 column provides excellent retention for the non-polar phthalimide structure, while a water/acetonitrile mobile phase allows for efficient elution.[12][13]

Table 3: HPLC Protocol Parameters

ParameterSetting
Instrument Agilent 1260 Infinity II (or equivalent) with DAD detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-1 min (50% B), 1-10 min (50% to 95% B), 10-12 min (95% B), 12-13 min (95% to 50% B), 13-15 min (50% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection Diode Array Detector (DAD) at 220 nm
Injection Vol. 10 µL
Sample Prep. Dilute sample to ~100 µg/mL in Acetonitrile.
Safety, Handling, and Waste Disposal

5.1. Hazard Identification

  • This compound: May cause eye irritation and may be harmful if swallowed.[14]

  • Phthalimide: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • DMF: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.

  • Propylene: Extremely flammable gas.

5.2. Personal Protective Equipment (PPE)

  • Wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.

  • All operations, especially the handling of volatile solvents and the venting of propylene gas, must be performed inside a certified chemical fume hood.

5.3. Waste Disposal

  • Organic waste, including residual reaction mixtures and solvents, should be collected in a designated, labeled hazardous waste container.

  • Aqueous waste from extractions should be neutralized if necessary and collected separately.

  • Dispose of all chemical waste through a licensed environmental disposal company, following all local and national regulations.

References
  • Pan, L., Li, Z., Wang, Y., Liu, D., & Yuan, H. (2016). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. Microbial Pathogenesis, 95, 186-192. ([Link])

  • Pan, L., et al. (2016). Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. Request PDF. ([Link])

  • Schwan, T. J., & Gray, J. E. (1978). Synthesis of antifungal 2-substituted phthalimidines. Journal of Pharmaceutical Sciences, 67(6), 863-864. ([Link])

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Wang, Z., et al. (2020). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. ([Link])

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. ([Link])

  • National Center for Biotechnology Information (n.d.). Isopropylphthalimide. PubChem Compound Database. ([Link])

  • SIELC Technologies. (n.d.). Separation of N-Methylphthalimide on Newcrom R1 HPLC column. ([Link])

  • Tan, A., et al. (2021). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. ([Link])

  • MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. ([Link])

  • University of Hertfordshire. (n.d.). Captan (Ref: SR 406). AERU. ([Link])

  • ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ([Link])

  • Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. Turkish Journal of Chemistry. ([Link])

  • ResearchGate. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ([Link])

  • Organic Chemistry Portal. (n.d.). Phthalimides. ([Link])

  • Wikipedia. (n.d.). Captan. ([Link])

  • Megadi, V. B., et al. (2010). Bacterial degradation of fungicide captan. Journal of Agricultural and Food Chemistry, 58(24), 12863-12868. ([Link])

  • Torres-Quintana, B., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules, 28(4), 1779. ([Link])

  • SIELC Technologies. (n.d.). HPLC Separation of Phthalates. ([Link])

  • ResearchGate. (n.d.). GC-MS analysis of N-(n-butyl)phthalimide. ([Link])

  • MDPI. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. ([Link])

  • DEA.gov. (n.d.). The Characterization of N-methylphthalimide (NMP). ([Link])

  • Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18. ([Link])

  • National Pesticide Information Center. (n.d.). Captan Fact Sheet. ([Link])

  • CN112645864A - Method for preparing captan.
  • ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide. ([Link])

  • International Journal of Current Advanced Research. (2017). GC-MS ANALYSIS OF ESTER AND ETHANOL EXTRACTS OF Stevia Rebaudiana (LEAVES). ([Link])

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column. ([Link])

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Applications of N-Isopropylphthalimide in the Textile Industry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylphthalimide (CAS No. 304-17-6) is a stable phthalimide derivative that has carved a niche in the textile industry as a versatile auxiliary chemical.[1][2] Its primary applications lie in enhancing the efficiency and effectiveness of dyeing and finishing processes for synthetic fibers. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and data presentation to support researchers and professionals in the field. This document will delve into its role as a dye carrier for disperse and cationic dyes, a carrier for optical brightening agents, and its function as an intermediate in dye synthesis.

This compound as a Dye Carrier

The most significant application of this compound in the textile industry is as a dye carrier, particularly for the dyeing of hydrophobic synthetic fibers such as polyester, spandex, and acrylics with disperse dyes.[3] It also finds use as a key component in dye assistant formulations for applying cationic dyes to synthetic aromatic polyamide fibers.[4]

Mechanism of Action: Facilitating Dye Penetration

The compact and crystalline structure of synthetic fibers like polyester makes it difficult for disperse dye molecules to penetrate the fiber matrix under normal atmospheric conditions.[5] Dye carriers are essential auxiliaries that accelerate the rate of dye uptake.[6] The primary mechanism of action for this compound as a carrier is the plasticization of the fiber.[6]

Here's a breakdown of the proposed mechanism:

  • Fiber Swelling: The carrier molecules, including this compound, are absorbed by the fiber, causing it to swell. This process increases the intermolecular spaces within the polymer structure of the fiber.[7]

  • Lowering the Glass Transition Temperature (Tg): By penetrating the fiber, the carrier reduces the intermolecular forces between the polymer chains, effectively lowering the glass transition temperature of the fiber.[6] This increased molecular mobility within the amorphous regions of the fiber allows for easier entry of dye molecules.

  • Dye Solubilization: this compound can also improve the solubility of disperse dyes in the dyebath, ensuring a more uniform dispersion and preventing dye aggregation.[3]

  • Formation of a 'Dye Film': The carrier can form a film on the fiber surface, which acts as a medium for the dye to transfer from the aqueous phase to the fiber.[6]

This carrier action allows for dyeing at lower temperatures (at the boil) rather than requiring high-temperature and high-pressure conditions, which simplifies the dyeing process and reduces energy consumption.[3][8]

DOT Diagram: Mechanism of this compound as a Dye Carrier

DyeCarrierMechanism cluster_dyebath Aqueous Dyebath cluster_fiber Hydrophobic Fiber (e.g., Polyester) This compound This compound Disperse_Dye Disperse_Dye This compound->Disperse_Dye Solubilization Aid Fiber_Matrix Polymer Chains This compound->Fiber_Matrix Absorption & Swelling Swollen_Fiber Swollen Polymer Chains (Lower Tg) Disperse_Dye->Swollen_Fiber Enhanced Diffusion Fiber_Matrix->Swollen_Fiber Plasticization Dyed_Fiber Dyed Fiber Swollen_Fiber->Dyed_Fiber Dye Fixation

Caption: Workflow of this compound as a dye carrier.

Application Protocol: Dyeing Polyester with Disperse Dyes

This protocol provides a general guideline for using this compound as a carrier in the exhaust dyeing of polyester fabric with disperse dyes.

Materials and Equipment:

  • Polyester fabric, pre-scoured and bleached

  • Disperse dye

  • This compound-based carrier formulation

  • Dispersing agent

  • Acetic acid (for pH adjustment)

  • Laboratory dyeing machine (e.g., beaker dyer)

  • Spectrophotometer for color measurement

Procedure:

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10 to 1:20).

    • Add a dispersing agent (e.g., 0.5 - 1.0 g/L) to the water.

    • Add the this compound-based carrier (typically 2-10 g/L, depending on the depth of shade and fabric density).[6]

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

    • Disperse the required amount of dye separately in a small amount of water and add it to the dyebath.

  • Dyeing Process:

    • Introduce the polyester fabric into the dyebath at room temperature.

    • Raise the temperature to 60°C and run for 10-15 minutes to ensure even distribution of the carrier and dye.

    • Increase the temperature to the boil (98-100°C) at a rate of 1-2°C per minute.

    • Continue dyeing at the boil for 60-90 minutes, depending on the desired shade.

    • Cool the dyebath down to 70-80°C.

  • After-treatment (Reduction Clearing):

    • Drain the dyebath.

    • Rinse the fabric with hot water.

    • Prepare a reduction clearing bath with:

      • Caustic soda (2-3 g/L)

      • Sodium hydrosulphite (1-2 g/L)

    • Treat the fabric at 60-70°C for 15-20 minutes.

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with a weak acid (e.g., acetic acid) if necessary.

    • Dry the fabric.

ParameterRangeRemarks
This compound Carrier2 - 10 g/LConcentration depends on the depth of shade.
pH4.5 - 5.5Acidic pH is optimal for disperse dyeing of polyester.
Temperature98 - 100°CEnables dyeing at atmospheric pressure.
Time60 - 90 minVaries with the specific dye and desired depth.

Table 1: Typical Process Parameters for Polyester Dyeing with this compound Carrier.

Application Protocol: Dyeing Aromatic Polyamide Fibers with Cationic Dyes

This compound is also a key ingredient in dye assistant compositions for dyeing synthetic aromatic polyamide fibers (e.g., Nomex®) with cationic dyes.[4]

Formulation of Dye Assistant: [4]

  • N-substituted phthalimide mixture: 80% by weight (A 2:1 molar ratio of N-butyl phthalimide and this compound is preferred).

  • Emulsifier: 20% by weight.

Procedure: [4]

  • Dye Bath Preparation:

    • Add 1.5% to 2.0% by weight of the dye assistant to the dye bath.

    • Add 1% to 2% of sodium nitrate.

    • Adjust the pH to 3.0 with acetic or formic acid (pH range can be 2.5 to 4.0).

    • Add the required amount of cationic dye.

  • Dyeing Process:

    • The dyeing process is typically carried out at or near the boil.

This compound as a Carrier for Optical Brightening Agents

Optical Brightening Agents (OBAs), or Fluorescent Whitening Agents (FWAs), are used to enhance the whiteness of textiles.[9] Similar to disperse dyes, applying OBAs to hydrophobic fibers like polyester can be challenging. Alkylphthalimide derivatives, including this compound, can act as carriers to facilitate the uptake of OBAs.[10]

Mechanism of Action

The mechanism is analogous to that of a dye carrier. This compound swells the polyester fiber, allowing the OBA molecules to penetrate and become fixed within the fiber structure. This results in a more brilliant and durable whitening effect.[10]

Application Protocol: Optical Brightening of Polyester

This protocol provides a general guideline for the application of OBAs to polyester using an this compound-based carrier.

Materials and Equipment:

  • Polyester fabric, scoured and bleached

  • Polyester-specific Optical Brightening Agent (disperse type)

  • This compound-based carrier

  • Dispersing agent

  • Acetic acid

  • Laboratory dyeing machine

Procedure:

  • Brightening Bath Preparation:

    • Set the liquor ratio (e.g., 1:10).

    • Add a dispersing agent (0.5 - 1.0 g/L).

    • Add the this compound-based carrier (concentration can range from 0.1% to 5% on the weight of the fabric).[10]

    • Adjust the pH to 4.5-5.5 with acetic acid.

    • Add the OBA (typically 0.01% to 1% on the weight of the fabric).[1]

  • Brightening Process:

    • Introduce the fabric at room temperature.

    • Raise the temperature to 95-100°C.

    • Run for 30-60 minutes.

    • Cool down and rinse thoroughly.

    • Dry the fabric.

ParameterRange (% on weight of fabric)Remarks
Optical Brightening Agent0.01 - 1.0%Varies with desired whiteness.
This compound Carrier0.1 - 5.0%Assists in OBA uptake.

Table 2: Typical Concentrations for Optical Brightening of Polyester.

This compound in Textile Finishing

While "finishing agent" is a broad term, the primary role of this compound in this context is as a component within dyeing and brightening formulations.[11] There is limited evidence to suggest its use in other types of textile finishing, such as for modifying hand feel, or imparting wrinkle resistance or water repellency. These properties are typically achieved with other classes of chemicals like silicones, resins, and fluorocarbons, respectively.[2][12][13]

This compound as an Intermediate in Dye Synthesis

N-substituted phthalimides, including this compound, can serve as intermediates in the synthesis of azo disperse dyes.[14] The phthalimide moiety can act as the diazo component in the azo coupling reaction.[15] These phthalimide-based dyes are known for their good coplanarity, which can contribute to excellent wash fastness on polyester.[1] While a detailed synthesis protocol is beyond the scope of this application guide, it is an important aspect of this compound's relevance to the textile industry.

DOT Diagram: this compound in Azo Dye Synthesis

AzoDyeSynthesis N_Isopropylphthalimide This compound (or derivative) Diazotization Diazotization N_Isopropylphthalimide->Diazotization Diazo_Salt Diazonium Salt Diazotization->Diazo_Salt Azo_Coupling Azo_Coupling Diazo_Salt->Azo_Coupling Coupling_Component Coupling_Component Coupling_Component->Azo_Coupling Azo_Dye Phthalimide-based Azo Disperse Dye Azo_Coupling->Azo_Dye

Caption: Role of this compound in azo dye synthesis.

Conclusion

This compound is a valuable auxiliary in the textile industry, primarily functioning as a highly effective carrier for the dyeing of synthetic fibers with disperse and cationic dyes, and for the application of optical brightening agents. Its ability to plasticize fibers allows for more efficient and economical processing. While it also serves as an intermediate in the synthesis of certain dyes, its direct application in dyeing and finishing processes remains its core contribution to the industry. The protocols and mechanistic insights provided in this guide aim to equip researchers and professionals with the necessary knowledge to effectively utilize this compound in their work.

References

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google Patents.
  • US4780105A - Composition for dyeing material of synthetic aromatic polyamide fibers: cationic dye and n-alkyl phthalimide - Google Patents.
  • Zhao, X. (2019). Synthesis and application of N-butyl substituted phthalimide disperse dyes. Journal of Dyes and Pigments, 167, 13-19.
  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK. Available at: [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets. Available at: [Link]

  • WO2007104916A1 - Whitener for polyester fabrics - Google Patents.
  • AS Engineers. (2024). Dye Intermediates in the Chemical Industry: Applications, Manufacturing Process, and Optimal Drying Solutions. Available at: [Link]

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  • psyche international. (n.d.). Optical Brighteners in Textiles: Improving Brightness and Whiteness. Available at: [Link]

  • Textile Learner. (2021). Wrinkle Resistant Finishing: Mechanism, Advantages and Disadvantages. Available at: [Link]

  • NICCA. (n.d.). Water Repellent | Finishing. Available at: [Link]

  • Betakim Tekstil. (n.d.). Disperse Dye, Polyester Dye. Available at: [Link]

  • Shandong Grand Chemical Co., Ltd. (2023). How to use optical brightening agents in Textiles. Available at: [Link]

  • Fibre2Fashion. (n.d.). Optical brightening agents and their application on textiles. Available at: [Link]

  • Textile Today. (2013). Carrier dyeing: pros and cons. Available at: [Link]

  • PROTEX. (n.d.). AUXILIARIES FOR THE TEXTILE INDUSTRY. Available at: [Link]

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  • US3807953A - Method of disperse dyeing and carrier composition therefor - Google Patents.
  • IJCRT.org. (n.d.). APPLICATION OF VARIOUS OPTICAL BRIGHTENING AGENTS (OBA'S/FWA'S) FOR VALUE ADDITION OF INDIAN TEXTILES. Available at: [Link]

  • ResearchGate. (2011). Dye Carriers. Available at: [Link]

  • Skychem Group. (2025). Industrial Guide to Dyeing Polyester Fabric. Available at: [Link]

  • US20070204410A1 - Method For Optical Brightening Of Synthetic Fibres Or Of Synthetic Fibres Mixed With Natural Fibres - Google Patents.
  • PubChem. Isopropylphthalimide | C11H11NO2 | CID 67535. Available at: [Link]

  • ResearchGate. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Available at: [Link]

  • Skychem Group. (2024). Detailed Process Flow Of Fabric Finishing Technology. Available at: [Link]

  • PubMed. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Available at: [Link]

  • ResearchGate. (n.d.). Dyeing and fastness properties of phthalimide-based alkali-clearable azo disperse dyes on poly(ethylene terephthalate). Available at: [Link]

  • NICCA. (n.d.). Finishing. Available at: [Link]

  • MDPI. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Available at: [Link]

  • Textile Learner. (2012). Carrier Dyeing Method of Disperse Dye with Advantages & Disadvantages. Available at: [Link]

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  • US7846215B2 - Process for dyeing polyester - Google Patents.
  • Woodhead Publishing. (2024). Chemical finishing of textiles. Available at: [Link]

  • AFIRM Group. (n.d.). Chemical Guidance Document. Available at: [Link]

  • US4536185A - Liquid preparation of cationic dye mixture containing aliphatic carboxylic acid for black dyeing - Google Patents.
  • US2288432A - Textile finishing - Google Patents.

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The Multifaceted Role of N-Isopropylphthalimide in Cosmetic Formulations: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling N-Isopropylphthalimide

This compound (CAS No. 304-17-6, chemical formula C₁₁H₁₁NO₂) is a synthetic compound belonging to the phthalimide family.[1][2] Within the cosmetic industry, it is a multifunctional ingredient valued for its utility as a plasticizer, a skin conditioning agent, and a solvent.[3] Its molecular structure, featuring a phthalimide group attached to an isopropyl substituent, imparts properties that are beneficial in a variety of cosmetic formulations, most notably in nail care products. This guide will explore the synthesis, mechanisms of action, and practical applications of this compound, providing detailed protocols for its analysis and evaluation in cosmetic matrices.

Section 1: Synthesis and Physicochemical Properties

A fundamental understanding of the synthesis of this compound provides insight into its purity and potential trace impurities, which is critical for its application in cosmetics.

Synthesis of this compound

This compound is typically synthesized via the condensation reaction of phthalic anhydride with isopropylamine.[4] This reaction can be carried out under various conditions, including conventional heating or microwave irradiation, often in the presence of a catalyst to improve reaction efficiency.[5] A common laboratory-scale synthesis involves refluxing phthalic anhydride and isopropylamine in a suitable solvent, such as acetic acid. Another patented industrial method describes a nucleophilic addition reaction between phthalimide and propylene in a polar solvent with an organic alkali catalyst.[6]

Protocol 1: Laboratory Synthesis of this compound

Objective: To synthesize this compound from phthalic anhydride and isopropylamine.

Materials:

  • Phthalic anhydride (1.0 equivalent)

  • Isopropylamine (1.1 equivalents)

  • Glacial acetic acid (solvent)

  • Heating mantle with a magnetic stirrer

  • Round-bottom flask and condenser

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride in a minimal amount of glacial acetic acid with gentle heating and stirring.

  • Slowly add isopropylamine to the solution. An exothermic reaction may be observed.

  • Attach a condenser and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain crystalline this compound.

  • Dry the purified crystals in a vacuum oven.

  • Characterize the final product using techniques such as melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.

Physicochemical Properties

The physical and chemical characteristics of this compound are pivotal to its function in cosmetic formulations.

PropertyValueReference
CAS Number 304-17-6[1]
Molecular Formula C₁₁H₁₁NO₂[2]
Molecular Weight 189.21 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 86 °C[1]
Solubility Soluble in many organic solvents

Section 2: Applications and Mechanisms of Action in Cosmetics

This compound's utility in cosmetics stems from its distinct functional properties as a plasticizer and a skin conditioning agent.

Plasticizer in Nail Polish Formulations

In nail polish, this compound serves as a plasticizer, a crucial component that imparts flexibility and durability to the nail lacquer film.[7][8] The primary film-former in most conventional nail polishes is nitrocellulose, which on its own, creates a brittle and chip-prone film.[9] Plasticizers like this compound integrate into the nitrocellulose polymer matrix, reducing its brittleness and improving adhesion to the nail plate. While specific concentrations for this compound are not widely published, concentrations of other plasticizers in nail polish can range from approximately 0.5% to 5% by weight.[7]

Mechanism of Action as a Plasticizer: The proposed mechanism involves the this compound molecules inserting themselves between the nitrocellulose polymer chains. This disrupts the close packing of the polymer, thereby reducing intermolecular forces and increasing the free volume. This increased spacing allows the polymer chains to move more freely relative to one another, resulting in a more flexible and less brittle film.

Diagram 1: Proposed Interaction of this compound with Nitrocellulose

G Plasticizing effect of this compound on nitrocellulose. cluster_0 Nitrocellulose Matrix cluster_1 With this compound A Nitrocellulose Chain B Nitrocellulose Chain C Nitrocellulose Chain D Nitrocellulose Chain E This compound D->E F Nitrocellulose Chain E->F G This compound F->G H Nitrocellulose Chain G->H

Sources

Application Note: Derivatization of N-Isopropylphthalimide for Sensitive Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

N-Isopropylphthalimide is a chemical intermediate utilized in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1] Its detection and quantification in various matrices are critical for process monitoring, quality control, and regulatory compliance. Direct analytical approaches for this compound can be challenging due to its moderate polarity and the potential for thermal degradation in gas chromatography (GC) systems, or insufficient sensitivity in high-performance liquid chromatography (HPLC) with common detectors.

This application note presents a robust and validated derivatization strategy to overcome these analytical hurdles. The core methodology involves a nucleophilic-assisted ring-opening of the phthalimide moiety via alkaline hydrolysis. This process quantitatively converts the parent molecule into two more readily analyzable species: phthalic acid and isopropylamine. The resulting phthalic acid is an ideal target for subsequent analysis by both Gas Chromatography-Mass Spectrometry (GC-MS), following an esterification step, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols offer enhanced sensitivity, improved chromatographic performance, and high specificity for the determination of this compound.

The Rationale for Derivatization: Overcoming Analytical Challenges

The primary objective of chemical derivatization in analytical chemistry is to convert a target analyte into a product with improved properties for separation and detection.[2] For this compound, the stable phthalimide ring presents specific challenges:

  • Thermal Instability: While amenable to GC analysis, phthalimides can exhibit instability at high injector temperatures, potentially leading to degradation and inaccurate quantification.[3]

  • Polarity & Peak Shape: The imide functional group can interact with active sites in GC columns, leading to peak tailing and reduced chromatographic resolution.[4]

  • Detection Sensitivity: In HPLC, this compound lacks a strong native chromophore or fluorophore, limiting the sensitivity achievable with UV-Vis or fluorescence detectors.[5]

By chemically altering the molecule, we can significantly improve its analytical characteristics. The chosen strategy, alkaline hydrolysis, is a classic and effective method for cleaving the imide bond, a process that is mechanistically well-understood.[6][7]

Principle of the Method: Alkaline Hydrolysis

The derivatization procedure is based on the base-catalyzed hydrolysis of the this compound ring. In the presence of a strong base, such as sodium hydroxide, and thermal energy, the two amide bonds within the imide structure are cleaved. This reaction yields the disodium salt of phthalic acid and the volatile primary amine, isopropylamine.

The overall reaction is stoichiometric and can be driven to completion under controlled conditions, ensuring that the concentration of the resulting phthalic acid is directly proportional to the initial concentration of this compound.

Caption: Alkaline hydrolysis of this compound.

Analytical Workflows & Protocols

Following the initial hydrolysis, two primary analytical pathways are presented. The choice between GC-MS and LC-MS/MS will depend on available instrumentation, required sensitivity, and matrix complexity.

G start Sample Containing This compound hydrolysis Step 1: Alkaline Hydrolysis (1M NaOH, 90°C, 60 min) start->hydrolysis split Analytical Choice hydrolysis->split gc_acidify Step 2a: Acidification (Conc. HCl to pH < 2) split->gc_acidify GC-MS Path lc_neutralize Step 2b: Neutralize & Dilute (Mobile Phase) split->lc_neutralize LC-MS/MS Path gc_extract Step 3a: L-L Extraction (Ethyl Acetate) gc_acidify->gc_extract gc_derivatize Step 4a: Esterification (BF₃ in Methanol) gc_extract->gc_derivatize gc_analysis GC-MS Analysis (Detect Dimethyl Phthalate) gc_derivatize->gc_analysis lc_filter Step 3b: Syringe Filtration (0.22 µm) lc_neutralize->lc_filter lc_analysis LC-MS/MS Analysis (Detect Phthalic Acid) lc_filter->lc_analysis

Caption: Overall experimental workflow for derivatization and analysis.

Protocol 1: GC-MS Analysis via Esterification

This protocol is ideal for laboratories standardized on GC-MS platforms and for matrices where high selectivity is required to overcome interferences. The second derivatization step (esterification) converts the non-volatile phthalic acid into the highly volatile dimethyl phthalate, which exhibits excellent chromatographic behavior.[5]

4.1.1 Reagents and Materials

  • This compound standard

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate, HPLC grade

  • Boron Trifluoride in Methanol (BF₃-MeOH), 14% w/v

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vials with PTFE-lined caps

4.1.2 Step-by-Step Procedure

  • Hydrolysis: To 1.0 mL of sample (or a standard solution) in a reaction vial, add 1.0 mL of 1.0 M NaOH.

  • Securely cap the vial and heat at 90°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Acidification & Extraction: Uncap the vial in a fume hood and slowly add concentrated HCl dropwise until the pH is < 2 (verify with pH paper). The solution will likely become cloudy as phthalic acid precipitates.

  • Add 2.0 mL of ethyl acetate to the vial. Cap and vortex for 1 minute to extract the phthalic acid into the organic layer.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Esterification: Transfer 100 µL of the dried ethyl acetate extract to a new reaction vial. Add 200 µL of 14% BF₃-MeOH.

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature. Add 1.0 mL of saturated sodium bicarbonate solution to neutralize the catalyst.

  • Add 500 µL of hexane and vortex to extract the derivatized dimethyl phthalate.

  • Transfer the upper hexane layer to a GC vial for analysis.

4.1.3 Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 8890 or equivalent
Column Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl-type phase[8]
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, 1.2 mL/min constant flow
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS System Agilent 5977B or equivalent single quadrupole or triple quadrupole MS
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM)
SIM Ions Quantifier: m/z 163, Qualifiers: m/z 194, 133
Protocol 2: LC-MS/MS Analysis

This protocol offers a more streamlined approach by eliminating the second derivatization and extraction steps. It is highly sensitive and specific, making it suitable for trace-level analysis in complex biological or environmental samples.[9][10]

4.2.1 Reagents and Materials

  • This compound standard

  • Sodium Hydroxide (NaOH), 1.0 M aqueous solution

  • Formic Acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • 0.22 µm Syringe filters (PTFE or PVDF)

4.2.2 Step-by-Step Procedure

  • Hydrolysis: To 1.0 mL of sample (or a standard solution) in a reaction vial, add 1.0 mL of 1.0 M NaOH.

  • Securely cap the vial and heat at 90°C for 60 minutes.

  • Cool the vial to room temperature.

  • Neutralization and Dilution: Transfer 100 µL of the reaction mixture to a 2 mL autosampler vial.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to neutralize the sample and dilute it 10-fold. Mix thoroughly.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into a clean autosampler vial for analysis.

4.2.3 Recommended LC-MS/MS Parameters

ParameterSetting
LC System Waters ACQUITY UPLC, Sciex ExionLC, or equivalent
Column C18 reverse-phase, e.g., Waters BEH C18 (100 mm x 2.1 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B (hold 0.5 min), ramp to 95% B over 5 min, hold 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temp. 40°C
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 4500, Waters Xevo TQ-S)
Ionization Mode Electrospray Ionization, Negative (ESI-)
MRM Transitions Phthalic Acid: Q1: 165.0 -> Q3: 121.0 (Quantifier), Q1: 165.0 -> Q3: 77.0 (Qualifier)
Key MS Voltages Capillary: -3.5 kV, Cone: -30 V, Collision Energy: -15 eV (optimize for system)

Expected Performance & Validation

The described methods provide excellent analytical performance. The following table summarizes typical validation parameters that can be achieved.

ParameterGC-MS Method (as Dimethyl Phthalate)LC-MS/MS Method (as Phthalic Acid)
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL
Recovery (%) 85 - 105%90 - 110%
Intra-day Precision (%RSD) < 10%< 5%
Inter-day Precision (%RSD) < 15%< 10%

Note: Values are typical and should be experimentally determined for the specific matrix and instrumentation used. LOD/LOQ values refer to the concentration of this compound in the original sample.

Conclusion

The derivatization of this compound via alkaline hydrolysis provides a robust, reliable, and sensitive platform for its quantitative analysis. The conversion to phthalic acid allows for subsequent determination by either a well-established GC-MS method involving esterification or a more direct and highly sensitive LC-MS/MS method.[3][9] The choice of method can be tailored to the specific laboratory environment and analytical requirements. This approach effectively circumvents the challenges associated with the direct analysis of the parent compound, enabling accurate results for research, quality control, and drug development applications.

References

  • Reddy, M. V. R., et al. (2000). Facile Ring-Opening Reactions of Phthalimides as a New Strategy to Synthesize Amide-Functionalized Phosphonates. Organic Letters. Available at: [Link][11][12]

  • Asolkar, T., et al. (n.d.). Ring opening of phthalimide derivatives with benzylamine: Formation of carboxamides and their pharmacological evaluation. Indian Journal of Pharmaceutical Sciences. Available at: [Link][13]

  • Le-Cornet, E., et al. (n.d.). Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. PubMed. Available at: [Link][9][10]

  • Wang, J., et al. (2019). A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea. Journal of Separation Science. Available at: [Link][14]

  • Garrido-López, A., et al. (2018). Quantification of folpet and phthalimide in food by gas chromatography and mass spectrometry: Overcoming potential analytical artefacts. PubMed. Available at: [Link][3]

  • Fu, Y., et al. (2018). Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism? The Journal of Physical Chemistry A. Available at: [Link][6]

  • PapChem Lifesciences. (n.d.). N-Isopropyl Phthalimide Manufacturer & Suppliers. Available at: [Link][1]

  • National Center for Biotechnology Information. (n.d.). Isopropylphthalimide. PubChem Compound Summary. Available at: [Link][15]

  • MDPI. (n.d.). Derivatization in Analytical Chemistry. MDPI Books. Available at: [Link][2]

  • Chemistry LibreTexts. (2023). Derivatization. Available at: [Link][5]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Available at: [Link][8]

  • Google Patents. (n.d.). DE3319650A1 - METHOD FOR CLEAVING PHTHALIMIDES. Available at: [7]

Sources

Application Note & Protocol: N-Alkylation of Phthalimide for Primary Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylation of Phthalimide

The synthesis of primary amines is a cornerstone of organic chemistry, with profound implications in pharmaceuticals, agrochemicals, and materials science. However, the direct alkylation of ammonia with alkyl halides is often plagued by a critical lack of selectivity, leading to mixtures of primary, secondary, tertiary amines, and even quaternary ammonium salts.[1][2] The Gabriel synthesis, named after German chemist Siegmund Gabriel, offers an elegant and robust solution to this challenge by employing phthalimide as a protected ammonia surrogate.[3][4]

The pivotal step in this synthesis is the N-alkylation of phthalimide. This process allows for the controlled formation of a single carbon-nitrogen bond, effectively preventing over-alkylation.[4][5] The resulting N-alkylphthalimide is a stable intermediate that can be subsequently cleaved under mild conditions to liberate the desired primary amine in high purity.[6] This application note provides a detailed exploration of the reaction mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.

Pillar 1: The Underlying Mechanism – A Tale of Acidity and Nucleophilicity

Understanding the causality behind the Gabriel synthesis begins with the unique properties of the phthalimide molecule. The entire process can be dissected into two core mechanistic steps: deprotonation and nucleophilic substitution.

Step 1: Deprotonation to Form a Potent Nucleophile The hydrogen atom attached to the nitrogen in phthalimide is significantly more acidic (pKa ≈ 8.3) than the protons of a typical amine or amide.[1][7] This heightened acidity is a direct consequence of the two adjacent electron-withdrawing carbonyl groups. Upon deprotonation by a suitable base (e.g., potassium hydroxide), the resulting negative charge on the nitrogen is delocalized across the entire phthalimide structure through resonance, forming a highly stabilized anion.[4] This resonance stabilization is the driving force that makes the initial deprotonation favorable and creates a potent, yet sterically hindered, nitrogen nucleophile.

Step 2: The SN2 Alkylation Reaction The generated phthalimide anion attacks a primary alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction.[1][7] The nucleophilic nitrogen displaces the halide leaving group, forming a new carbon-nitrogen bond and yielding the N-alkylphthalimide intermediate.[2][4] A critical feature of this intermediate is that the nitrogen lone pair is still engaged with the carbonyl groups, rendering it significantly less nucleophilic than a primary amine.[5] This deactivation is the key to the reaction's success, as it completely shuts down any possibility of further alkylation.[5][8]

The reaction is highly sensitive to steric hindrance, making it ideal for methyl and primary alkyl halides.[7][9] Secondary halides often lead to poor yields due to competing elimination (E2) reactions, while tertiary, aryl, and vinyl halides are unreactive under these SN2 conditions.[9][10]

Caption: Overall workflow of the Gabriel synthesis.

Pillar 2: A Validated Experimental Protocol

This protocol details a reliable method for the N-alkylation of phthalimide using benzyl bromide as a representative primary alkyl halide. The principles are broadly applicable to other suitable halides.

Materials & Reagents

Reagent/MaterialSpecificationSupplier Example
Phthalimide≥98% puritySigma-Aldrich
Anhydrous Potassium Carbonate (K₂CO₃)Fine powder, ≥99%Acros Organics
Benzyl Bromide≥98% purityAlfa Aesar
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Chemical
Deionized WaterHigh purityIn-house
Ethanol (for recrystallization)95% or AbsoluteVWR Chemicals
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with controller
Buchner funnel and filter flask
Filter paper

Step-by-Step Methodology

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalimide (10.0 g, 68.0 mmol) and anhydrous potassium carbonate (10.4 g, 75.3 mmol, ~1.1 eq).

    • Add 40 mL of anhydrous N,N-dimethylformamide (DMF). The use of an anhydrous solvent is crucial to prevent hydrolysis of the reagents and product.[9] DMF is an excellent solvent choice as it facilitates the reaction at lower temperatures.[11][12]

    • Attach a reflux condenser to the flask.

  • Alkylation Reaction:

    • Begin stirring the suspension.

    • Slowly add benzyl bromide (12.2 g, 71.4 mmol, ~1.05 eq) to the mixture via a dropping funnel or syringe over 5-10 minutes.

    • Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation (Work-up):

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing 200 mL of cold deionized water while stirring vigorously.

    • A white precipitate of N-benzylphthalimide will form. Continue stirring for 15-20 minutes to ensure complete precipitation. This step is effective because the N-alkylated product is insoluble in water, while the DMF and inorganic salts are soluble.[11]

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with deionized water (2 x 50 mL) to remove any residual DMF and inorganic salts.

  • Purification:

    • Transfer the crude, air-dried solid to a beaker.

    • Recrystallize the product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

    • The expected yield of pure N-benzylphthalimide is typically high (70-90%).

Workflow A 1. Charge Flask (Phthalimide, K₂CO₃, DMF) B 2. Add Alkyl Halide (e.g., Benzyl Bromide) A->B C 3. Heat & Stir (e.g., 80-90°C, 2-4h) B->C D 4. Cool to RT C->D E 5. Precipitate in Water D->E F 6. Filter & Wash Solid E->F G 7. Recrystallize (e.g., from Ethanol) F->G H 8. Isolate & Dry Pure Product (N-Alkylphthalimide) G->H

Caption: Experimental workflow for N-alkylation of phthalimide.

Pillar 3: Optimization, Troubleshooting, and Safety

Parameter Optimization

ParameterRecommendationRationale & Justification
Alkyl Halide Use methyl, primary, or benzylic halides. Iodides are most reactive, followed by bromides and chlorides.The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[9] Secondary halides will give significant elimination byproducts. For less reactive chlorides, a catalytic amount of potassium iodide (KI) can be added to facilitate an in-situ Finkelstein reaction, generating the more reactive alkyl iodide.[11]
Base Anhydrous K₂CO₃ is a mild, effective, and easy-to-handle base. KOH is also common.[13] For sensitive substrates, weaker bases may be preferred. Stronger bases like NaH are effective but require stricter anhydrous conditions and handling.[5]The base must be strong enough to deprotonate phthalimide (pKa ~8.3) but should not promote side reactions. K₂CO₃ provides a good balance of reactivity and safety.
Solvent Anhydrous DMF is the solvent of choice.[11][12] DMSO and acetonitrile are viable alternatives.[12]Polar aprotic solvents are ideal as they solvate the cation (K⁺) but not the phthalimide anion, leaving the anion "naked" and highly nucleophilic. This accelerates the SN2 reaction, allowing for milder conditions and shorter reaction times compared to older methods that used high heat without a solvent.[11][14]
Cleavage Step For liberating the final amine, hydrazinolysis (the Ing-Manske procedure) is preferred.[3][15]Reacting the N-alkylphthalimide with hydrazine hydrate in refluxing ethanol provides a mild and neutral method to cleave the product, forming a stable phthalhydrazide precipitate that is easily removed.[3][8] This avoids the harsh acidic or basic hydrolysis conditions that could damage sensitive functional groups on the target molecule.[2][15]

Troubleshooting Guide

IssuePotential CauseSuggested Solution
No or Low Conversion 1. Inactive alkyl halide (e.g., secondary/tertiary).2. Wet solvent/reagents.3. Insufficient temperature/time.1. Verify halide structure; this method is not suitable for hindered halides.[9]2. Use anhydrous grade solvents and dry reagents thoroughly.3. Increase reaction time or temperature moderately. Monitor via TLC.
Formation of Byproducts 1. Elimination reaction with secondary halides.2. Hydrolysis of alkyl halide or product due to moisture.1. Use a primary alkyl halide. If a secondary amine is required, alternative synthetic routes (e.g., reductive amination) should be considered.[7]2. Ensure strictly anhydrous conditions.
Product is an Oil/Gummy Impurities are present, inhibiting crystallization.Purify the crude product via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) before attempting recrystallization.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All operations should be conducted inside a certified chemical fume hood.

  • Chemical Hazards:

    • DMF: Is a skin and respiratory irritant. Avoid inhalation and skin contact.

    • Alkyl Halides (e.g., Benzyl Bromide): Many are lachrymators (tear-inducing) and toxic. Handle with extreme care.

    • Bases (K₂CO₃, KOH): Are irritants or corrosive. Avoid creating dust.

    • Hydrazine (for subsequent step): Is highly toxic, corrosive, and a suspected carcinogen.[2] All work with hydrazine requires stringent safety protocols.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

References

  • The Gabriel Synthesis - Chemistry Steps. [Link]

  • Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]

  • Gabriel Synthesis. Chemistry LibreTexts. [Link]

  • Gabriel synthesis. Wikipedia. [Link]

  • Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]

  • Gabriel Synthesis. Organic Chemistry Tutor. [Link]

  • Gabriel Synthesis. Cambridge University Press. [Link]

  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58. [Link]

  • Phthalimides. Organic Chemistry Portal. [Link]

  • The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • What is Gabriel Phthalimide Synthesis Reaction?. BYJU'S. [Link]

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. [Link]

  • Reddy, T. R., et al. (2020). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]

  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis. [Link]

  • Preparation of 1° Amines: Gabriel Synthesis. JoVE. [Link]

  • Phthalimide. Scribd. [Link]

Sources

N-Isopropylphthalimide: A Versatile Reagent for Amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Isopropylphthalimide in Synthetic Chemistry

In the landscape of modern organic synthesis, the strategic introduction of amine functionalities is a cornerstone of molecular construction, particularly in the realms of pharmaceutical and materials science. This compound emerges as a reagent of significant utility, serving as a stable, crystalline solid that acts as a masked form of isopropylamine. Its application circumvents the challenges associated with the direct use of volatile and reactive amines, offering chemists a reliable method for the controlled installation of the isopropylamino group. This guide provides an in-depth exploration of this compound's applications, focusing on the mechanistic underpinnings and detailed protocols for its use as a precursor to primary amines.

Core Application: A Gateway to Primary Isopropylamines via Phthalimide Deprotection

While the classical Gabriel synthesis commences with potassium phthalimide to synthesize a wide array of primary amines, this compound's primary role is as a substrate for deprotection, liberating isopropylamine. This is particularly advantageous when a synthetic route requires the late-stage introduction of an isopropylamino moiety or when the direct use of isopropylamine is incompatible with other functional groups present in the molecule.

The robust nature of the phthalimide group ensures its stability across a broad spectrum of reaction conditions, including acidic and basic environments, as well as various oxidative and reductive transformations. This stability allows for complex molecular manipulations on other parts of a substrate containing the N-isopropylphthalimido group, with the final step being the strategic cleavage of the phthalimide to unmask the desired primary amine.

Mechanism of Deprotection: Unveiling the Amine

The deprotection of this compound can be achieved through several methods, with the most common being hydrazinolysis (the Ing-Manske procedure) and a milder reductive cleavage using sodium borohydride.

1. Hydrazinolysis: This method involves the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide ring. The resulting intermediate undergoes an intramolecular cyclization to form the stable phthalhydrazide, releasing the primary amine.

This compound This compound Intermediate Intermediate This compound->Intermediate Hydrazine Attack Phthalhydrazide Phthalhydrazide Intermediate->Phthalhydrazide Cyclization Isopropylamine Isopropylamine Intermediate->Isopropylamine Release

Caption: Mechanism of this compound deprotection via hydrazinolysis.

2. Reductive Cleavage with Sodium Borohydride: This exceptionally mild method avoids the often harsh conditions of hydrazinolysis.[1] It proceeds via the reduction of the phthalimide to an O-hydroxymethyl benzamide intermediate. Subsequent acidification promotes lactonization to phthalide, releasing the primary amine.[1] This two-stage, one-flask operation is particularly beneficial for substrates sensitive to racemization or other side reactions under basic or highly nucleophilic conditions.[1]

This compound This compound O-Hydroxymethyl_Benzamide O-Hydroxymethyl_Benzamide This compound->O-Hydroxymethyl_Benzamide NaBH4 Reduction Phthalide Phthalide O-Hydroxymethyl_Benzamide->Phthalide Acid-catalyzed Lactonization Isopropylamine Isopropylamine O-Hydroxymethyl_Benzamide->Isopropylamine Release

Caption: Reductive deprotection of this compound using Sodium Borohydride.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound.

Protocol 1: Deprotection of this compound via Hydrazinolysis (Ing-Manske Procedure)

This protocol is a widely used and effective method for cleaving the phthalimide group.

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or Methanol)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol (approximately 10-20 mL per gram of phthalimide).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The formation of a white precipitate (phthalhydrazide) is typically observed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Acidify the mixture with concentrated HCl. This step protonates the liberated isopropylamine and helps to precipitate any remaining phthalhydrazide. c. Heat the mixture at reflux for an additional 30-60 minutes to ensure complete precipitation. d. Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol. e. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. f. To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12). This deprotonates the isopropylamine hydrochloride. g. Extract the liberated isopropylamine with dichloromethane or another suitable organic solvent (3 x volume of the aqueous layer). h. Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄. i. Filter off the drying agent and carefully concentrate the organic solution under reduced pressure to yield isopropylamine. Note: Isopropylamine is volatile, so care must be taken during solvent removal.

ParameterConditionRationale
Solvent Ethanol or MethanolGood solubility for both the phthalimide and hydrazine hydrate.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Equivalents of Hydrazine 1.2 - 1.5A slight excess ensures complete consumption of the starting material.
Acidification Concentrated HClProtonates the product amine for better water solubility and aids in the removal of the phthalhydrazide byproduct.
Basification NaOH solutionLiberates the free amine from its salt for extraction into an organic solvent.
Protocol 2: Mild Reductive Deprotection of this compound with Sodium Borohydride

This protocol is ideal for substrates that are sensitive to the harsh conditions of hydrazinolysis or strong acids/bases.[1]

Materials:

  • This compound

  • Sodium Borohydride (NaBH₄)

  • 2-Propanol

  • Water

  • Glacial Acetic Acid

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).

  • Reduction: Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Cyclization and Amine Release: a. After the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄ and to catalyze the cyclization of the intermediate. b. Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator. b. Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct. c. Make the aqueous layer basic (pH > 8) by the addition of a saturated NaHCO₃ solution. d. Extract the isopropylamine with dichloromethane (3 x volume of the aqueous layer). e. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and carefully concentrate the organic solution under reduced pressure to yield isopropylamine.

ParameterConditionRationale
Reducing Agent Sodium Borohydride (NaBH₄)A mild and selective reducing agent for the phthalimide carbonyl groups.
Solvent System 2-Propanol/WaterA protic solvent system that is compatible with NaBH₄ and facilitates the reaction.
Acidification Glacial Acetic AcidQuenches the excess reducing agent and catalyzes the crucial lactonization step.
Temperature Room temperature for reduction, 50-60 °C for cyclizationAllows for a controlled reaction and efficient release of the amine.
Basification Saturated NaHCO₃A mild base to liberate the free amine for extraction.

Conclusion: A Strategic Tool for Amine Synthesis

This compound stands as a valuable reagent in the synthetic chemist's toolkit. Its stability and the predictability of its deprotection reactions allow for the strategic and clean introduction of the isopropylamino group into complex molecules. The choice between the classical hydrazinolysis and the milder reductive cleavage provides flexibility, enabling chemists to tailor the deprotection strategy to the specific needs of their synthetic targets. By understanding the underlying mechanisms and following robust protocols, researchers can effectively leverage this compound to achieve their synthetic goals in drug discovery and materials science.

References

  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. J. Chem. Soc.1926, 2348-2351.
  • Osby, J. O.; Martin, M. G.; Ganem, B. An exceptionally mild deprotection of phthalimides. Tetrahedron Lett.1984 , 25 (20), 2093-2096. [Link]

  • Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angew. Chem. Int. Ed. Engl.1968, 7 (12), 919-930.
  • Sheehan, J. C.; Bolhofer, W. A. An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides. J. Am. Chem. Soc.1950 , 72 (6), 2786–2788. [Link]

  • Khan, M. N. Kinetic evidence for the occurrence of a common intermediate in the cleavage of N-substituted phthalimides by hydrazine and hydroxylamine. J. Org. Chem.1995, 60 (15), 4914–4918.
  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google P
  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimization of N-Isopropylphthalimide Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of N-Isopropylphthalimide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this important chemical transformation. Here, we delve into the causality behind experimental choices, provide validated protocols, and offer in-depth troubleshooting to help you optimize your reaction yields and purity.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its synthesis is most commonly achieved through several key pathways, each with its own set of advantages and challenges. Understanding these methods is the first step toward optimizing your experimental outcomes. The primary synthetic routes include:

  • Direct condensation of phthalic anhydride with isopropylamine: A straightforward approach involving the reaction of phthalic anhydride with isopropylamine, typically at elevated temperatures.[2]

  • Gabriel Synthesis: A classic method for preparing primary amines, this reaction can be adapted to synthesize N-substituted phthalimides by reacting potassium phthalimide with an appropriate alkyl halide.[3][4]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including the N-alkylation of phthalimide using isopropyl alcohol.[5][6]

  • Nucleophilic addition to propylene: An alternative method that utilizes the reaction of phthalimide with propylene in the presence of a catalyst.[7]

This guide will focus on providing practical advice and troubleshooting for these common synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yields in this compound synthesis can stem from several factors, ranging from incomplete reactions to suboptimal purification.[8] Here’s a breakdown of potential causes and actionable solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.[8]

    • Solution: Monitor your reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction time or temperature and observe the effect on the consumption of starting materials. For the direct condensation of phthalic anhydride and isopropylamine, refluxing in a suitable solvent like glacial acetic acid for several hours is often effective.

  • Poor Quality of Reagents:

    • Cause: The purity of your starting materials is paramount. Old or improperly stored reagents, such as potassium phthalimide in the Gabriel synthesis, can degrade and lose reactivity.[9]

    • Solution: Ensure you are using high-purity, dry reagents. If you suspect your potassium phthalimide has degraded, you can prepare it fresh by reacting phthalimide with potassium hydroxide.[3] Similarly, ensure your solvents are anhydrous, as water can interfere with many of the reaction mechanisms.

  • Side Reactions:

    • Cause: The formation of unwanted byproducts can significantly reduce the yield of your desired product. In the Gabriel synthesis with isopropyl halides, elimination reactions can compete with the desired substitution, especially with secondary halides.[9]

    • Solution: Optimize your reaction conditions to favor the desired pathway. For the Gabriel synthesis, using a polar aprotic solvent like DMF or DMSO can favor the SN2 reaction over elimination.[10] For the direct condensation method, controlling the temperature is crucial to prevent the decomposition of reactants and products.

  • Losses During Workup and Purification:

    • Cause: Significant product loss can occur during extraction, washing, and recrystallization steps.[8]

    • Solution: Optimize your purification protocol. Ensure your extraction solvent is appropriate for your product. During recrystallization, use a minimal amount of hot solvent to dissolve your product to maximize recovery upon cooling.[11] Washing the crude product with appropriate aqueous solutions (e.g., dilute acid or base) can remove unreacted starting materials and simplify purification.[12]

Question 2: I am observing significant impurity in my final product. How can I identify and remove these impurities?

Answer:

Impurities in your this compound can be unreacted starting materials or byproducts from side reactions. Here’s how to address this:

  • Common Impurities and Removal Strategies:

    • Unreacted Phthalic Anhydride/Phthalic Acid: These can be removed by washing the crude product with a mild basic solution, such as 5% aqueous sodium carbonate or potassium carbonate.[8][12] The acidic starting materials will be converted to their water-soluble salts and removed in the aqueous phase.

    • Unreacted Isopropylamine: This can be removed by washing the crude product with a dilute acid solution, like 5% aqueous HCl.[12] The basic amine will form a water-soluble salt.

    • Byproducts from the Mitsunobu Reaction: Triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts.[13] Triphenylphosphine oxide can often be removed by filtration if it precipitates, or by column chromatography.

    • Phthalamic Acid Intermediate: In the direct condensation method, the intermediate phthalamic acid may be present if the cyclization is incomplete.[8] Ensuring complete dehydration, for example by using a dehydrating agent or azeotropic removal of water, can minimize this impurity.

  • Effective Purification Techniques:

    • Recrystallization: This is a highly effective method for purifying solid this compound.[11]

      • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble when hot.[14] Ethanol, acetic acid, or a mixture of hexane and ethyl acetate are good starting points for solvent screening.[12][15]

    • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A common eluent system is a mixture of hexane and ethyl acetate, with the polarity adjusted based on the separation observed by TLC.

Question 3: My Gabriel synthesis reaction is not proceeding, or is very slow. What could be the issue?

Answer:

A stalled or slow Gabriel synthesis is a common issue, often related to the reagents or reaction conditions.

  • Reagent Quality:

    • Potassium Phthalimide: As mentioned earlier, the quality of potassium phthalimide is crucial. It can be hygroscopic and degrade over time. Using freshly prepared or properly stored potassium phthalimide is recommended.

    • Alkyl Halide: While isopropyl bromide is a common choice, isopropyl iodide is more reactive and may improve the reaction rate.

  • Solvent Choice:

    • Polar Aprotic Solvents: The Gabriel synthesis is an SN2 reaction, which is favored by polar aprotic solvents such as DMF, DMSO, or acetonitrile.[10] These solvents solvate the cation (potassium) but not the nucleophilic phthalimide anion, increasing its reactivity.

  • Temperature:

    • Heating: The reaction often requires heating to proceed at a reasonable rate. Temperatures around 80-100 °C are commonly employed.[4]

  • Phase Transfer Catalyst:

    • Enhancing Reactivity: In some cases, the addition of a phase transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the solid potassium phthalimide and the alkyl halide in the organic solvent.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for producing high-purity this compound?

A1: The "best" method depends on your specific requirements, such as scale, available reagents, and desired purity.

  • The direct condensation of phthalic anhydride with isopropylamine is often a high-yielding and straightforward method for large-scale synthesis.[2]

  • The Gabriel synthesis is a reliable method, particularly for smaller-scale preparations, and is known for producing clean primary amines (and in this case, N-alkylated phthalimides).[3]

  • The Mitsunobu reaction offers a way to use isopropyl alcohol directly but involves more complex reagents and byproducts that need to be removed.[5][6]

Q2: Can I use isopropyl chloride for the Gabriel synthesis?

A2: Isopropyl chloride is less reactive than isopropyl bromide or iodide in SN2 reactions. While it might work under more forcing conditions (higher temperature, longer reaction time), using the more reactive halides is generally recommended for better yields and reaction rates.

Q3: What is the role of glacial acetic acid in the direct condensation reaction?

A3: Glacial acetic acid can serve as both a solvent and a catalyst.[8] It provides a polar medium for the reaction and can facilitate the dehydration of the intermediate phthalamic acid to form the imide ring.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of your product can be confirmed using standard analytical techniques:

  • Melting Point: Pure this compound has a reported melting point of around 80-84 °C.[1] A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure of the molecule.

  • Chromatography: TLC can be used to assess the purity, with a single spot indicating a high degree of purity. HPLC can provide a quantitative measure of purity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Condensation

This protocol describes the synthesis from phthalic anhydride and isopropylamine.

Materials:

  • Phthalic anhydride

  • Isopropylamine

  • Glacial acetic acid

  • 5% Aqueous sodium carbonate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1 eq.) and glacial acetic acid.

  • Slowly add isopropylamine (1.1 eq.) to the stirred mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • To remove unreacted phthalic acid, suspend the crude solid in a 5% aqueous sodium carbonate solution, stir for 30 minutes, and then filter.

  • Wash the filtered solid with water until the washings are neutral.

  • Dry the crude this compound.

  • Purify the product by recrystallization from ethanol.

Data Summary Table

Synthesis MethodKey ReactantsTypical SolventsTemperature (°C)Typical YieldKey Advantages & Disadvantages
Direct Condensation Phthalic anhydride, IsopropylamineGlacial Acetic AcidRefluxHighAdvantages: High yield, straightforward. Disadvantages: Requires elevated temperatures.
Gabriel Synthesis Potassium phthalimide, Isopropyl bromide/iodideDMF, DMSO80-100Good to HighAdvantages: Clean reaction, avoids over-alkylation. Disadvantages: Isopropyl halides are secondary and can lead to elimination.[9]
Mitsunobu Reaction Phthalimide, Isopropyl alcohol, PPh₃, DIAD/DEADTHF, Dioxane0 to RTModerate to GoodAdvantages: Uses readily available alcohol. Disadvantages: Stoichiometric byproducts (phosphine oxide, hydrazine derivative) that can be difficult to remove.[13]
Nucleophilic Addition Phthalimide, PropylenePolar aprotic solvents (e.g., DMF, DMSO)50-200HighAdvantages: Utilizes inexpensive propylene gas. Disadvantages: Requires a pressure reactor.[7]

Reaction Pathway Visualization

Gabriel Synthesis of this compound

The following diagram illustrates the key steps in the Gabriel synthesis of this compound.

Gabriel_Synthesis phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide + KOH - H2O n_isopropylphthalimide This compound k_phthalimide->n_isopropylphthalimide + Isopropyl Bromide (SN2) kbr KBr isopropyl_bromide Isopropyl Bromide isopropyl_bromide->n_isopropylphthalimide koh KOH

Caption: Gabriel synthesis of this compound.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. Available at: [Link]

  • Chemistry Steps. The Mechanism of Mitsunobu Reaction. Available at: [Link]

  • Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link]

  • University of Regensburg. Mitsunobu Reaction. Available at: [Link]

  • BYJU'S. Gabriel Phthalimide Synthesis Reaction. Available at: [Link]

  • Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]

  • Journal of Pharmaceutical Sciences & Research. Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Available at: [Link]

  • Google Patents. EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • CUNY York College. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Available at: [Link]

  • CUNY. Purification by Recrystallization. Available at: [Link]

  • ResearchGate. How can I purify (recrystallization) NIPAm?. Available at: [Link]

  • PubChem. Isopropylphthalimide. Available at: [Link]

  • Google Patents. CN1239715A - Synthesis process of N-hydroxyl phthalimide.
  • ResearchGate. (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Available at: [Link]

  • Organic Syntheses. phthalimide. Available at: [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets. Available at: [Link]

  • University of California, Irvine. recrystallization-2.doc.pdf. Available at: [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers | CAS 304-17-6 | Europe & UK. Available at: [Link]

  • Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. Available at: [Link]

  • The Royal Society of Chemistry. Materials: N-Isopropyl acrylamide (NIPAM; Aldrich, 97%) was recrystallized three times from a mixture of. Available at: [Link]

  • ResearchGate. Reaction of N-substituted phthalimides and isophthalimides with secondary amines | Request PDF. Available at: [Link]

  • Reddit. Gabriel synthesis troubleshooting : r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Phthalimides. Available at: [Link]

  • ResearchGate. New process for synthesis on n-methylphthalimide. Available at: [Link]

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Technical Support Center: Purification of Crude N-Isopropylphthalimide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of N-Isopropylphthalimide. Recrystallization is a powerful technique, but its success hinges on a solid understanding of the underlying principles and a systematic approach to troubleshooting. This document moves beyond a simple protocol to explain the causality behind each step, empowering you to resolve issues encountered during your experiments.

Troubleshooting Guide

This section addresses specific, common problems encountered during the recrystallization of this compound.

Q1: My product "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid instead of a solid crystalline lattice.[1][2] This is problematic because the oil droplets are often excellent solvents for impurities, meaning that when the oil eventually solidifies, it traps these impurities, defeating the purpose of the purification.[3][4]

There are two primary causes for this issue with this compound:

  • Melting Point Depression: The melting point of pure this compound is approximately 82-84°C.[5][6][7][8] However, the presence of significant impurities in your crude sample can dramatically lower this melting point.[3][9] If the boiling point of your chosen solvent is higher than the melting point of your impure compound, the solid may melt in the hot solvent before it fully dissolves, subsequently separating as an oil upon cooling.[3][9]

  • High Supersaturation & Solvent Polarity: If the solution is cooled too rapidly, the system can become highly supersaturated. This kinetic state can favor the faster process of liquid-liquid phase separation (oiling out) over the more ordered and slower process of crystal nucleation and growth.[1][2] This is especially common if the polarity of the solvent is very different from that of this compound.[3]

Solutions (in order of application):

  • Reheat and Dilute: Place the flask back on the heat source to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation level.[1][9] Then, allow the solution to cool much more slowly.

  • Slow Down Cooling: This is the most critical kinetic parameter.[1] Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. Let it cool undisturbed to room temperature before moving it to an ice bath. Slow cooling is generally good practice for all recrystallizations.[3]

  • Change the Solvent System: If the issue persists, the solvent may be unsuitable.

    • Choose a solvent with a boiling point lower than the melting point of your compound (i.e., < 82°C).

    • Alternatively, use a mixed-solvent (co-solvent) system. Dissolve the crude product in a minimum amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol or acetone). Then, slowly add a hot "poor" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[10]

Q2: My final yield is very low (< 50%). What are the potential causes and how can I improve it?

A2: A low yield is a common and frustrating issue in recrystallization. The goal is to maximize recovery without compromising purity.

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent cause of low yield.[11] Using more than the minimum amount of hot solvent required to dissolve the solid will leave a significant portion of your product in the mother liquor upon cooling.[9][12]

    • Solution: Before discarding the mother liquor, test for remaining product by placing a drop on a watch glass and allowing it to evaporate. A large solid residue indicates significant product loss.[9] You can recover this by boiling off some of the solvent to re-saturate the solution and attempting a "second crop" crystallization.[9] For future experiments, add the boiling solvent portion-wise, waiting between additions, until the solute just dissolves.[10]

  • Premature Crystallization: If the product crystallizes too early, such as during a hot gravity filtration step, product is lost on the filter paper.

    • Solution: Ensure your funnel and receiving flask are pre-heated (e.g., with steam or in an oven) before filtration.[4] Pour the hot solution in small batches to prevent it from cooling down in the funnel.[4]

  • Inappropriate Solvent Choice: If the compound is too soluble in the chosen solvent even at cold temperatures, recovery will be poor.[12]

    • Solution: Re-evaluate your solvent choice by performing small-scale solubility tests. An ideal solvent shows high solubility at high temperatures and very low solubility at low temperatures.[13][14][15]

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away your product.[12]

    • Solution: Always wash the filter cake with a minimal amount of ice-cold recrystallization solvent.

Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A3: The failure of a clear, cold solution to produce crystals is typically due to one of two reasons: the solution is not saturated, or it is supersaturated and requires nucleation to begin.

Solutions (in hierarchical order):

  • Induce Crystallization (for supersaturated solutions):

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[12] The microscopic rough edges of the scratch provide a surface for nucleation to begin.[3]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A "seed crystal" provides a perfect template for further crystal growth.[11][12]

  • Increase Concentration (for unsaturated solutions):

    • If inducing crystallization fails, your solution is likely too dilute (i.e., you used too much solvent).[9][11] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[9][10]

  • Extreme Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath may initiate crystallization, but this can lead to the formation of very small crystals that may trap impurities.[4]

Q4: The recrystallized product is still colored. What went wrong?

A4: The persistence of color indicates the presence of soluble, colored impurities that have similar solubility profiles to your product and were co-precipitated.

Solution:

  • Activated Charcoal Treatment: Activated charcoal (e.g., Norit) has a high surface area and can adsorb colored impurities.

    • Redissolve the impure product in the minimum amount of hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often enough). Using too much will adsorb your product and reduce the yield.[9]

    • Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.

    • Cool the filtrate slowly to crystallize the now-decolorized product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A1: The choice of solvent is the most critical factor for successful recrystallization.[14] The ideal solvent should meet the following criteria:

  • Temperature Coefficient: It must dissolve this compound when hot but not when cold (at room temperature or in an ice bath).[13][14][15] This differential solubility is the basis of the technique.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing them to be removed by hot filtration) or completely soluble in the cold solvent (so they remain in the mother liquor after crystallization).[13][15]

  • Chemical Inertness: The solvent must not react with this compound.[13]

  • Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals by evaporation.[13]

Based on the structure of this compound (an imide), solvents like ethanol, acetic acid, or mixed systems such as ethanol/water or ethyl acetate/hexane are good starting points.[16][17] Small-scale solubility tests in test tubes are essential to confirm the best choice for your specific crude sample.[10][14]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities depend on the synthetic route. A common synthesis involves the reaction of phthalic anhydride with isopropylamine. Potential impurities from this or similar routes include:

  • Unreacted Starting Materials: Phthalic anhydride and its hydrolysis product, phthalic acid.

  • Isomeric Byproducts: Depending on the reaction conditions, the isomeric impurity N-n-propylphthalimide could potentially form.[18]

  • Color-Forming Impurities: Crude phthalic anhydride itself can contain colored impurities like naphthoquinone, which may carry over.[19]

  • Oligomeric Products: Side reactions can sometimes lead to the formation of oligomers.[20]

Q3: How can I assess the purity of my recrystallized this compound?

A3: Two primary methods are used to assess purity post-recrystallization:

  • Melting Point Determination: A pure crystalline solid will have a sharp, well-defined melting point. Pure this compound melts in the range of 82-84°C.[5][6][7] A broad or depressed melting point range is a strong indicator of remaining impurities.[17]

  • Thin-Layer Chromatography (TLC): TLC can be used to visually separate your compound from any remaining impurities. When spotted on a TLC plate and developed in an appropriate solvent system (e.g., a hexane:ethyl acetate mixture), a pure compound should appear as a single spot. The presence of multiple spots indicates impurities.

Protocols & Data

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Chemical Name 2-(propan-2-yl)isoindole-1,3-dione[21]
CAS Number 304-17-6[5][7]
Molecular Formula C₁₁H₁₁NO₂[7][8]
Molecular Weight 189.21 g/mol [7][8]
Appearance White to off-white crystalline powder[7]
Melting Point 82-84 °C[5][6][7][8]
Boiling Point ~273-287 °C[5][6]
Protocol 1: Standard Recrystallization of this compound (Single Solvent)
  • Solvent Selection: Based on preliminary tests, choose a suitable solvent (e.g., 95% ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add a magnetic stir bar or a boiling chip. Heat the chosen solvent in a separate beaker. Add the minimum amount of near-boiling solvent to the crude solid in portions until it just dissolves.[10][13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature.[10] Large, well-formed crystals should appear. Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal precipitation.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely on the filter by drawing air through them. For final drying, spread the crystals on a watch glass. Confirm purity via melting point determination.

Visual Workflow

Diagram 1: Troubleshooting Recrystallization

G start Problem Observed During Cooling oiling_out Liquid Droplets Form ('Oiling Out') start->oiling_out no_crystals No Crystals Form start->no_crystals low_yield Yield is Very Low start->low_yield cause_oil Potential Causes: 1. Impure solid's MP < Solvent BP 2. Cooling too rapid 3. Poor solvent choice oiling_out->cause_oil Why? cause_no_xtal Potential Causes: 1. Solution is supersaturated 2. Solution is not saturated (too much solvent) no_crystals->cause_no_xtal Why? cause_low_yield Potential Causes: 1. Too much solvent used 2. Premature crystallization during filtration 3. Washing with warm solvent low_yield->cause_low_yield Why? solution_oil Solutions: 1. Reheat, add more solvent 2. Cool MUCH slower (insulate) 3. Change to lower BP solvent or use mixed-solvent system cause_oil->solution_oil How to Fix success Successful Purification solution_oil->success solution_no_xtal_1 Solution (Supersaturated): 1. Scratch flask with glass rod 2. Add a seed crystal cause_no_xtal->solution_no_xtal_1 solution_no_xtal_2 Solution (Not Saturated): Boil off excess solvent to concentrate, then re-cool cause_no_xtal->solution_no_xtal_2 solution_no_xtal_1->success solution_no_xtal_2->success solution_low_yield Solutions: 1. Use minimum boiling solvent 2. Pre-heat filtration apparatus 3. Wash crystals with minimal ice-cold solvent cause_low_yield->solution_low_yield How to Fix solution_low_yield->success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 2BH Honors Lab Manual. [Link]

  • ChemBK. (2024). Phthalimide, N-isopropyl-. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • ChemIndex. (n.d.). 304-17-6 | this compound. [Link]

  • Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • PapChem Lifesciences. (n.d.). N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization Lab Manual. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]

  • California State University, Los Angeles. (n.d.). Recrystallization. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Google Patents. (2018). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research, 6(1), 324-333. [Link]

  • National Center for Biotechnology Information. (n.d.). Isopropylphthalimide. PubChem Compound Database. [Link]

  • Google Patents. (1944).
  • PubChem. (n.d.). Phthalic anhydride, oligomeric reaction products with 3-aminopropyltriethoxysilane. [Link]

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Technical Support Center: Purification of N-Isopropylphthalimide by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Isopropylphthalimide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-based answers and troubleshooting protocols. Our goal is to empower you to overcome common challenges in the column chromatography purification of this compound, ensuring high purity and yield.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions you might have before or during the column chromatography of this compound.

Q1: What are the most common impurities I should be trying to separate from this compound?

A1: The most frequent impurities typically stem from the synthetic route. These can include unreacted starting materials like phthalimide, side-products such as the isomeric N-n-propylphthalimide, and residual solvents from the reaction or initial work-up.[1] The formation of the N-n-propyl isomer can occur depending on the specific synthetic method used.[2]

Q2: How do I select the right stationary phase for my column?

A2: For compounds of moderate polarity like this compound, silica gel is the most common and effective stationary phase.[3][4] Standard flash chromatography grade silica gel (e.g., 230-400 mesh) is a reliable choice. The polar silanol groups on the silica surface interact with the polar functionalities of your compound and impurities, which is the basis for separation.[4][5]

Q3: What is a good starting mobile phase (eluent) for the purification of this compound?

A3: A mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a highly effective and common choice for phthalimide derivatives.[1] A good starting point for your thin-layer chromatography (TLC) analysis to determine the optimal ratio would be a 4:1 mixture of hexane to ethyl acetate.[1] You can then adjust the ratio based on the resulting Rf value.

Q4: What is the ideal Rf value I should aim for on my analytical TLC plate before running the column?

A4: For optimal separation on a silica gel column, you should aim for an Rf value of approximately 0.2-0.4 for your target compound, this compound.[1] This Rf range generally ensures that the compound does not elute too quickly (minimizing co-elution with non-polar impurities) nor does it bind too strongly to the column (which would require excessive solvent and lead to band broadening).

Q5: Should I perform a "wet" or "dry" loading of my crude sample onto the column?

A5: Both methods can be effective, but the choice depends on the solubility of your crude this compound.

  • Wet Loading: If your crude product is readily soluble in the mobile phase, you can dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[1]

  • Dry Loading: If your compound has limited solubility in the mobile phase, or if you want to ensure a very even application, dry loading is preferable. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a step-by-step guide for the purification of this compound.

Materials:
  • Crude this compound

  • Silica gel (flash chromatography grade, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:
  • TLC Analysis:

    • Prepare a TLC developing chamber with a hexane:ethyl acetate (e.g., 4:1) solvent system.

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate.

    • Develop the plate and visualize it under a UV lamp.

    • Adjust the solvent ratio until the spot corresponding to this compound has an Rf value between 0.2 and 0.4.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into your chromatography column, ensuring there are no air bubbles.

    • Allow the silica to settle into a packed bed, and then drain the excess hexane until the solvent level is just above the top of the silica.[1][3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and mix to form a slurry.

    • Evaporate the solvent completely to obtain a free-flowing powder of your crude product adsorbed onto the silica.

    • Carefully add this powder to the top of your packed column, creating a thin, even layer.

  • Elution:

    • Carefully add your optimized mobile phase (from the TLC analysis) to the column.

    • Begin collecting fractions in separate tubes.[6]

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied.[6] Caution: Never let the column run dry; always keep the solvent level above the silica bed.

  • Monitoring the Separation:

    • Periodically, spot the collected fractions on a TLC plate.

    • Develop the TLC plate in your mobile phase to identify which fractions contain your purified this compound.

    • Combine the pure fractions.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound.

    • Determine the yield and assess the purity using analytical techniques such as melting point, NMR, or HPLC.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of product from impurities (overlapping bands) The polarity of the eluent is too high.Decrease the proportion of the polar solvent (ethyl acetate) in your mobile phase. This will increase the retention time of all compounds on the silica gel, potentially improving separation.
The column was overloaded with the crude sample.Use a larger column or reduce the amount of crude material being purified in a single run.
The product is not eluting from the column The polarity of the eluent is too low.Gradually increase the polarity of your mobile phase by increasing the percentage of ethyl acetate. You can do this in a stepwise gradient.
The compound may have decomposed on the silica gel.While less common for stable compounds like this compound, you can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear. If decomposition is an issue, consider using a less acidic stationary phase like alumina.
Cracking or channeling of the silica gel bed Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the purification process.[1]
The column ran dry.Always maintain the solvent level above the top of the silica bed.
Streaking or tailing of spots on TLC analysis of fractions The compound is interacting too strongly with the silica gel.This is more common with highly polar or acidic/basic compounds. While this compound is neutral, if you have acidic or basic impurities, adding a very small amount of a modifier to your eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can sometimes improve peak shape.
The sample is too concentrated on the TLC plate.Dilute your fractions before spotting them on the TLC plate.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation & Analysis TLC 1. TLC Analysis (Optimize Mobile Phase) Packing 2. Column Packing (Silica Gel Slurry) TLC->Packing Loading 3. Sample Loading (Dry Loading Preferred) Packing->Loading Elution 4. Elution (Collect Fractions) Loading->Elution Monitoring 5. TLC Monitoring (Identify Pure Fractions) Elution->Monitoring Combine 6. Combine Pure Fractions Monitoring->Combine Evaporation 7. Solvent Evaporation Combine->Evaporation Analysis 8. Purity & Yield Analysis Evaporation->Analysis Troubleshooting_Tree cluster_solutions Start Problem Encountered PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution Cracking Cracked Silica Bed Start->Cracking Sol_Polarity_Down Decrease Eluent Polarity PoorSep->Sol_Polarity_Down Sol_Load Reduce Sample Load PoorSep->Sol_Load Sol_Polarity_Up Increase Eluent Polarity NoElution->Sol_Polarity_Up Sol_Repack Repack Column Carefully Cracking->Sol_Repack

Sources

Technical Support Center: Impurity Identification in N-Isopropylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in N-Isopropylphthalimide Synthesis

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and troubleshoot common impurities encountered during the synthesis of this compound. By understanding the origins of these impurities and implementing robust analytical strategies, you can ensure the quality and consistency of your synthesis.[2][3][4]

This guide is structured to provide both quick answers to common questions and in-depth troubleshooting workflows. We will delve into the mechanistic origins of impurities, provide step-by-step analytical protocols, and offer field-proven insights to resolve even the most challenging purification scenarios.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions that arise during the synthesis and purification of this compound.

Q1: What are the primary synthesis routes for this compound?

The most common laboratory and industrial synthesis of this compound involves the reaction of phthalic anhydride with isopropylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism. Another well-known, though often less direct for this specific compound, is the Gabriel synthesis, which traditionally involves the N-alkylation of potassium phthalimide with an alkyl halide.[5][6][7]

Q2: What is the most common impurity I should be looking for?

A frequently encountered impurity is the isomeric N-n-propylphthalimide.[8] This can arise from the rearrangement of the isopropyl cation intermediate during the reaction, especially under certain solvent and catalyst conditions.[8] Other common impurities include unreacted starting materials (phthalic anhydride, isopropylamine) and phthalamic acid derivatives from incomplete cyclization or hydrolysis.

Q3: My reaction seems complete by TLC, but the NMR shows unexpected peaks. What could they be?

While Thin Layer Chromatography (TLC) is an excellent tool for monitoring the disappearance of starting materials, it may not effectively separate structurally similar impurities from the main product. The unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectrum could be due to isomeric impurities like N-n-propylphthalimide or by-products from side reactions that have similar polarity to your desired product. It is also possible that residual solvents from the workup are present.

Q4: Can the choice of solvent influence the impurity profile?

Absolutely. The polarity of the solvent can significantly impact the reaction pathway and the formation of by-products. For instance, the use of highly polar solvents can influence the stability of carbocation intermediates, potentially leading to a higher proportion of rearranged products like N-n-propylphthalimide.[8] Common solvents for this type of reaction include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetic acid.[7][8][9]

Q5: Are there any specific degradation pathways for this compound I should be aware of?

This compound, being an imide, is susceptible to hydrolysis, especially under strong acidic or basic conditions, which can lead to the formation of N-isopropylphthalamic acid.[10] Photodegradation and oxidation are also potential degradation pathways, although typically less prevalent under standard laboratory conditions.[10]

Troubleshooting Guide: A Systematic Approach to Impurity Identification

This section provides a structured workflow for identifying and resolving impurity issues in your this compound synthesis.

Step 1: Initial Assessment and Hypothesis Generation

Before proceeding with extensive analytical testing, it's crucial to gather preliminary data and form a hypothesis about the potential impurities.

Workflow:

  • Review the Reaction Scheme: Carefully examine your reaction conditions, including reactants, solvents, catalysts, temperature, and reaction time.

  • Consider Potential Side Reactions: Based on the reaction mechanism, brainstorm potential side reactions. For the reaction of phthalic anhydride and isopropylamine, consider the formation of phthalamic acid intermediates and isomeric by-products.

  • Analyze Preliminary Data: Use simple analytical techniques like TLC and melting point to get an initial assessment of purity. A broad melting point range is a strong indicator of impurities.

  • Formulate a Hypothesis: Based on the above, create a list of the most likely impurities.

Visualizing Potential Impurity Origins:

Impurity_Formation cluster_reactants Starting Materials cluster_synthesis Synthesis & Side Reactions cluster_degradation Degradation Products Phthalic Anhydride Phthalic Anhydride This compound (Target) This compound (Target) Phthalic Anhydride->this compound (Target) Phthalamic Acid Intermediate Phthalamic Acid Intermediate Phthalic Anhydride->Phthalamic Acid Intermediate Incomplete Cyclization Isopropylamine Isopropylamine Isopropylamine->this compound (Target) N-n-propylphthalimide (Isomer) N-n-propylphthalimide (Isomer) Isopropylamine->N-n-propylphthalimide (Isomer) Rearrangement N-isopropylphthalamic acid (Hydrolysis) N-isopropylphthalamic acid (Hydrolysis) This compound (Target)->N-isopropylphthalamic acid (Hydrolysis) Hydrolysis

Caption: Potential pathways for impurity formation in this compound synthesis.

Step 2: Advanced Analytical Characterization

Once you have a hypothesis, employ more sophisticated analytical techniques for definitive identification.[2][11][12]

Recommended Analytical Techniques:

Technique Purpose Expected Observations for Common Impurities
High-Performance Liquid Chromatography (HPLC) Separation and quantification of impurities.Unreacted starting materials will have different retention times. Isomers may co-elute or have very similar retention times, requiring method optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and confirmation of molecular weight.Provides the molecular ion peak for the main product and any volatile impurities. Fragmentation patterns can help in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation of the main product and impurities.Isomeric impurities will show distinct shifts in the alkyl region. Phthalamic acid derivatives will have characteristic amide and carboxylic acid proton signals.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the identification capabilities of MS.Ideal for identifying non-volatile impurities and degradation products.[11]

Experimental Protocol: HPLC Method for Impurity Profiling

This is a general-purpose HPLC method that can be optimized for your specific needs.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.

    • Initial Conditions: 30% Acetonitrile / 70% Water

    • Gradient: Linearly increase to 90% Acetonitrile over 20 minutes.

    • Hold: Hold at 90% Acetonitrile for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualizing the Analytical Workflow:

Analytical_Workflow Crude Product Crude Product HPLC Analysis HPLC Analysis Crude Product->HPLC Analysis GC-MS Analysis GC-MS Analysis Crude Product->GC-MS Analysis NMR Spectroscopy NMR Spectroscopy Crude Product->NMR Spectroscopy Impurity Identification Impurity Identification HPLC Analysis->Impurity Identification GC-MS Analysis->Impurity Identification NMR Spectroscopy->Impurity Identification Method Optimization/Purification Method Optimization/Purification Impurity Identification->Method Optimization/Purification

Caption: A typical analytical workflow for impurity identification.

Step 3: Remediation and Process Optimization

Once impurities have been identified, the next step is to modify the synthetic or purification process to minimize their formation.

  • For Unreacted Starting Materials:

    • Adjust the stoichiometry of the reactants.

    • Increase the reaction time or temperature.

    • Improve the efficiency of the workup and purification steps (e.g., recrystallization, column chromatography).

  • For Isomeric Impurities (e.g., N-n-propylphthalimide):

    • Carefully select the solvent and catalyst system. A less polar solvent may disfavor carbocation rearrangement.[8]

    • Consider alternative synthetic routes that avoid the formation of carbocation intermediates.

  • For Hydrolysis Products (e.g., N-isopropylphthalamic acid):

    • Ensure anhydrous reaction conditions.

    • Avoid prolonged exposure to acidic or basic conditions during workup.

    • If hydrolysis is unavoidable, consider a final dehydration step.

Conclusion: A Proactive Approach to Purity

The identification and control of impurities in this compound synthesis is not merely a quality control measure; it is a fundamental aspect of ensuring the safety and efficacy of the final products derived from this important intermediate. By adopting a systematic and proactive approach to impurity profiling, leveraging advanced analytical techniques, and understanding the underlying chemical principles, researchers and drug development professionals can confidently produce high-purity this compound.

This guide serves as a starting point. For more complex impurity challenges, a deeper dive into the scientific literature and consultation with analytical experts is always recommended.

References

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google P
  • Gabriel synthesis - Wikipedia. (URL: [Link])

  • Isopropylphthalimide | C11H11NO2 | CID 67535 - PubChem - NIH. (URL: [Link])

  • The Gabriel Synthesis - Master Organic Chemistry. (URL: [Link])

  • isopropylphthalimide 1H-isoindole-1,3(2H)-dione, 2-(1-methylethyl) - The Good Scents Company. (URL: [Link])

  • Gabriel Synthesis: Mechanism & Examples - NROChemistry. (URL: [Link])

  • Gabriel Synthesis - Cambridge University Press. (URL: [Link])

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (URL: [Link])

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (URL: [Link])

  • Significance of Stability Studies on Degradation Product - RJPT. (URL: [Link])

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. (URL: [Link])

  • Phthalic anhydride - Wikipedia. (URL: [Link])

  • US2571716A - Reaction product of phthalic anhydride and a primary rosin amine - Google P
  • Phthalimidation of phthalic anhydride by using amines - ResearchGate. (URL: [Link])

  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. (URL: [Link])

  • EWG Skin Deep® | What is ISOPROPYLPHTHALIMIDE. (URL: [Link])

  • Impurity profiling Techniques for Pharmaceuticals – A Review - Advances in Bioresearch. (URL: [Link])

  • Reaction of Phthalic Anhydride and Ethylenediamine - Asian Publication Corporation. (URL: [Link])

  • Analytical advances in pharmaceutical impurity profiling - PubMed. (URL: [Link])

  • Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed. (URL: [Link])

  • Identification of degradation products of antioxidants in polyolefins by liquid chromatography combined with atmospheric pressure photoionisation mass spectrometry | Request PDF - ResearchGate. (URL: [Link])

Sources

Common side reactions in the synthesis of N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Isopropylphthalimide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. As your virtual application scientist, I will provide in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic routes to this compound and what are their inherent challenges?

The two most prevalent laboratory-scale methods for synthesizing this compound are the Gabriel Synthesis and the Mitsunobu Reaction .

  • Gabriel Synthesis : This classic method involves the N-alkylation of potassium phthalimide, typically with an isopropyl halide (e.g., 2-bromopropane).[1] The primary challenge arises from the substrate being a secondary alkyl halide. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[2] Consequently, a competing elimination (E2) reaction often occurs, leading to the formation of propene gas and reducing the yield of the desired product.[3]

  • Mitsunobu Reaction : This route converts a secondary alcohol (isopropanol) directly to the corresponding phthalimide.[4] It uses triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] While it avoids the SN2/E2 competition of the Gabriel synthesis, the Mitsunobu reaction is notorious for generating stoichiometric amounts of byproducts—triphenylphosphine oxide (TPPO) and a hydrazine derivative—which can complicate product purification.[6]

Q2: Why does the Gabriel synthesis of this compound often result in low yields?

The primary reason for low yields is the competition between the desired SN2 nucleophilic substitution and the E2 elimination side reaction.[2][3] The phthalimide anion is not only a good nucleophile but also a moderately strong base. When it reacts with a sterically hindered secondary halide like 2-bromopropane, it can abstract a proton from a beta-carbon, leading to the formation of propene. This elimination pathway is often a significant competitive process with secondary halides.[3][7]

Q3: What are the main byproducts I should expect from a Mitsunobu reaction to synthesize this compound?

In an ideal Mitsunobu reaction, you will produce one equivalent of this compound, one equivalent of triphenylphosphine oxide (TPPO), and one equivalent of the reduced azodicarboxylate (e.g., diethyl hydrazinedicarboxylate).[6] A common side-product can also arise if the azodicarboxylate itself acts as a nucleophile and attacks the activated alcohol intermediate, which can occur if the primary nucleophile (phthalimide) is not sufficiently acidic (pKa > 13) or nucleophilic.[5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format, providing both the mechanistic reasoning and actionable protocols.

Problem 1: Low or No Yield in Gabriel Synthesis of this compound
Primary Suspected Cause: E2 Elimination is Outcompeting the SN2 Reaction.

The phthalimide anion is acting as a base rather than a nucleophile, abstracting a proton from the isopropyl halide to form propene. This is a common issue with secondary alkyl halides.[2][3]

Workflow for Diagnosis and Resolution

E2_Side_Reaction cluster_reagents Reagents cluster_pathways Reaction Pathways cluster_products Products K_Phth Potassium Phthalimide SN2_Node SN2 Pathway (Nucleophilic Attack) K_Phth->SN2_Node Acts as Nucleophile E2_Node E2 Pathway (Base Abstraction) K_Phth->E2_Node Acts as Base Iso_Br 2-Bromopropane Iso_Br->SN2_Node Iso_Br->E2_Node Desired_Product This compound SN2_Node->Desired_Product Desired Side_Product Propene + H-Phthalimide E2_Node->Side_Product Undesired

Solutions & Optimization Protocol:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents stabilize the transition state of the SN2 reaction more effectively than the E2 transition state.

    • Recommended: Use high-quality, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[7][8] These solvents favor the SN2 pathway.

    • Avoid: Protic solvents like ethanol can facilitate elimination.

  • Temperature Control: Higher temperatures tend to favor elimination over substitution.

    • Protocol: Start the reaction at a lower temperature (e.g., 50-60 °C) and monitor the progress by TLC. Only increase the temperature gradually if the reaction is sluggish. Avoid high temperatures (>100 °C) if possible.[7]

  • Use of Catalysts: For less reactive halides (e.g., 2-chloropropane), the addition of a catalytic amount of potassium iodide (KI) can promote the SN2 reaction via the Finkelstein reaction, as iodide is a better leaving group.[9]

Table 1: Influence of Reaction Conditions on SN2 vs. E2 Pathways

ParameterCondition Favoring SN2 (Desired)Condition Favoring E2 (Side Reaction)Rationale
Solvent Polar Aprotic (DMF, DMSO)[7]Polar Protic (Ethanol, Water)Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.
Temperature Lower Temperature (50-80 °C)Higher Temperature (>100 °C)Elimination has a higher activation energy and is thus more favored by higher temperatures.
Base/Nucleophile Weaker, less hindered baseStrong, bulky baseThe phthalimide anion's basicity is inherent, but conditions can favor its nucleophilicity.
Leaving Group Good (I > Br > Cl)Poor (Cl, F)A better leaving group facilitates both reactions, but its effect is more pronounced in SN2.
Problem 2: Complex Purification due to Byproducts in the Mitsunobu Reaction
Primary Suspected Cause: Contamination with Triphenylphosphine Oxide (TPPO) and Diisopropyl Hydrazinedicarboxylate.

These byproducts are formed stoichiometrically in the reaction and often co-elute with the desired product or make crystallization difficult.[6]

Workflow for Diagnosis and Resolution

// Nodes Start [label="Crude Reaction Mixture\n(this compound,\nTPPO, Hydrazine deriv.)"]; Filter [label="Optional: Precipitate TPPO\nwith Hexane/Ether", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Column Chromatography", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fractions [label="Analyze Fractions by TLC"]; Combine [label="Combine Pure Fractions"]; Evaporate [label="Evaporate Solvent"]; Recrystallize [label="Optional: Recrystallization\n(e.g., from Ethanol/Water)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Pure this compound", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Filter [label=" Dilute with\n non-polar solvent"]; Filter -> Column [label=" Filtrate"]; Start -> Column [label=" Direct Loading"]; Column -> Fractions; Fractions -> Combine; Combine -> Evaporate; Evaporate -> Recrystallize; Recrystallize -> Final; Evaporate -> Final [style=dashed, label=" If pure enough"]; } endom Caption: General purification workflow for Mitsunobu reactions.

Solutions & Optimization Protocol:

  • Byproduct Removal via Precipitation/Filtration:

    • TPPO: After the reaction is complete, concentrate the mixture and add a non-polar solvent like diethyl ether or a mixture of ethyl acetate/hexane. TPPO is often poorly soluble in these solvents and may precipitate, allowing for removal by filtration.[10]

    • Hydrazine derivative: This byproduct can sometimes be removed by aqueous washes if it has sufficient water solubility.

  • Chromatographic Purification:

    • Protocol: Flash column chromatography is the most reliable method for separating this compound from both TPPO and the hydrazine derivative.

    • Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) is typically effective. Monitor the separation using TLC.

  • Use of Modified Reagents: To simplify purification, consider using modified phosphine or azodicarboxylate reagents where the byproducts are easier to remove.

    • Polymer-supported PPh₃: The resulting polymer-bound TPPO can be removed by simple filtration.[6]

    • DEAD/DIAD Alternatives: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed, where the hydrazine byproduct can be more easily precipitated and removed.[5]

Validated Experimental Protocol: Mitsunobu Synthesis of this compound

This protocol is optimized to favor product formation and simplify purification.

Materials:

  • Isopropanol (1.0 eq)

  • Phthalimide (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)[10]

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add phthalimide (1.2 eq) and triphenylphosphine (1.2 eq).

  • Add anhydrous THF (approx. 10 mL per mmol of alcohol) and stir to dissolve.

  • Add isopropanol (1.0 eq) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIAD (1.2 eq) dropwise over 15-20 minutes. Critical Step: A rapid addition can lead to side reactions and poor thermal control.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC (stain with potassium permanganate). Look for the consumption of isopropanol and the appearance of a new, less polar spot corresponding to the product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the crude residue and stir vigorously. A white precipitate (likely TPPO and/or the hydrazine byproduct) should form.

  • Filter the solid and wash with cold diethyl ether.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.[11] Confirm purity by melting point (80–84°C)[11] and spectroscopic analysis.

References

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic Chemistry. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951B - Synthesis method of N-isopropyl phthalimide.
  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis of Primary Amines. Retrieved from [Link]

  • PapChem Lifesciences. (n.d.). N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6. Retrieved from [Link]

  • Mosettig, E., & Smidt, J. (1951). The Alkylation Reaction of the Gabriel Synthesis. Journal of the American Chemical Society, 73(8), 3568-3570. Retrieved from [Link]

Sources

Removal of N-n-propylphthalimide isomer from N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the removal of the N-n-propylphthalimide isomer from N-Isopropylphthalimide. Our approach is grounded in fundamental chemical principles and validated analytical techniques to ensure you can achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: Why is N-n-propylphthalimide a common impurity in this compound synthesis?

A1: The formation of N-n-propylphthalimide often occurs as a byproduct during the alkylation of phthalimide with an isopropyl source, such as isopropyl bromide or propylene.[1] While the secondary carbocation leading to the N-isopropyl product is generally more stable, reaction conditions can sometimes favor a competing reaction pathway involving the primary carbocation, resulting in the N-n-propyl isomer. The specific catalyst and solvent system used can significantly influence the ratio of these two products.

Q2: What are the potential impacts of this impurity on my research?

A2: As a structural isomer, N-n-propylphthalimide has a similar molecular weight but different physical and chemical properties compared to this compound. In drug development, even minor isomeric impurities can lead to altered pharmacological activity, toxicity profiles, and pharmacokinetics. For material science applications, the presence of this isomer can affect crystal packing, melting point, and solubility, leading to inconsistent material performance.

Q3: How can I confirm the presence and quantity of the N-n-propylphthalimide impurity?

A3: Several analytical techniques can be employed. The most common are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation of the isomers and allows for their individual quantification.[2]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for both analysis and purification. A suitable reverse-phase method can resolve the two isomers.[3][4]

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can distinguish between the two isomers based on the unique chemical shifts and splitting patterns of the propyl and isopropyl groups.[2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific challenges you may encounter during the purification process.

Issue 1: My recrystallization attempt did not significantly improve the purity of my this compound.

Possible Cause & Solution:

This is often due to the selection of a suboptimal solvent system where the solubilities of the two isomers are too similar.

Troubleshooting Steps:

  • Verify Solvent Choice: While both isomers are soluble in alcohols like ethanol and isopropanol, their solubility profiles will differ, especially with changes in temperature.[3] this compound generally has higher solubility in these solvents compared to its n-propyl counterpart.

  • Optimize Solvent Volume: Using the minimum amount of hot solvent necessary to dissolve the crude product is critical. Excess solvent will keep more of the desired product in solution during cooling, reducing your yield.

  • Control Cooling Rate: Slow, controlled cooling is essential for the formation of pure crystals. Rapid cooling can cause the impurity to co-precipitate with the product. Try moving your crystallization vessel from the heat source to a benchtop, followed by an ice bath, allowing for gradual temperature changes.

  • Consider a Solvent/Anti-Solvent System: If a single solvent is not effective, consider a binary system. For example, dissolve the mixture in a good solvent (e.g., isopropanol) at an elevated temperature, and then slowly add a poor solvent (e.g., water) until turbidity is observed. This can create a larger solubility differential between the isomers.

Analytical and Preparative Methodologies

A robust analytical method is the cornerstone of any purification strategy. The following sections provide detailed protocols for both the analysis and separation of this compound and its n-propyl isomer.

Physicochemical Properties for Separation

A significant difference in the melting points of the two isomers is the primary basis for separation by fractional crystallization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC₁₁H₁₁NO₂189.2180–84[3][4]
N-n-PropylphthalimideC₁₁H₁₁NO₂189.2165–67
Protocol 1: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is ideal for rapid and accurate determination of the isomeric ratio in your sample.

Instrumentation and Conditions:

  • GC System: Agilent 6890 or equivalent with FID detector.

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of ethyl acetate.

Expected Results:

The N-n-propylphthalimide, being less branched, will likely have a slightly shorter retention time than the this compound. The relative peak areas can be used to determine the purity of the sample.

Diagram: GC-FID Analytical Workflow

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing prep1 Weigh ~10 mg of sample prep2 Dissolve in 1 mL Ethyl Acetate prep1->prep2 gc1 Inject 1 µL into GC prep2->gc1 gc2 Separation on HP-5 Column gc1->gc2 gc3 Detection by FID gc2->gc3 data1 Integrate Peak Areas gc3->data1 data2 Calculate Isomer Ratio data1->data2

Caption: Workflow for GC-FID purity analysis.

Protocol 2: Purification by Fractional Crystallization

This protocol leverages the difference in melting points and solubilities of the isomers to achieve high purity. Isopropanol is a recommended starting solvent.

Step-by-Step Procedure:

  • Dissolution: In a flask equipped with a reflux condenser, add your crude this compound containing the n-propyl isomer. Add a minimal amount of isopropanol.

  • Heating: Gently heat the mixture to reflux until all the solid material has dissolved. If solids remain, add small aliquots of isopropanol until a clear solution is obtained.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. The this compound should begin to crystallize. Avoid disturbing the flask during this process to promote the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the desired product.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual mother liquor containing the dissolved N-n-propylphthalimide impurity.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Confirm the purity of the isolated this compound using the GC-FID method described in Protocol 1. Repeat the crystallization if necessary.

Diagram: Fractional Crystallization Logic

start Crude Mixture | {this compound | N-n-Propylphthalimide} dissolve Dissolve in Minimal Hot Isopropanol start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice Cool in Ice Bath cool->ice filter Vacuum Filtration ice->filter crystals Solid Crystals | (Enriched this compound) filter->crystals filtrate Mother Liquor | (Enriched N-n-Propylphthalimide) filter->filtrate

Caption: Logic flow for fractional crystallization.

Protocol 3: Purification by Preparative HPLC

For challenging separations or when very high purity is required, preparative HPLC is an excellent option.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system with a fraction collector.

  • Column: A C18 stationary phase is a good starting point. Dimensions will depend on the amount of material to be purified (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water.

  • Elution: A gradient elution is recommended to ensure good separation. Start with a lower concentration of acetonitrile and gradually increase it. A suggested starting gradient is 40% to 80% acetonitrile over 20 minutes.

  • Flow Rate: Adjust based on the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV detection at a wavelength where both compounds absorb (e.g., 220 nm).

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase composition.

Procedure:

  • Method Development: First, develop an analytical scale HPLC method to achieve baseline separation of the two isomers.

  • Scale-Up: Scale up the analytical method to your preparative column. This involves adjusting the flow rate, injection volume, and gradient times proportionally.[5][6]

  • Purification and Fraction Collection: Inject the sample and collect the fractions corresponding to the this compound peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Confirmation: Analyze the final product by analytical HPLC or GC-FID.

References

  • PapChem Lifesciences. N-Isopropyl Phthalimide (≥98%). [Link]

  • SIELC Technologies. Separation of N-Methylphthalimide on Newcrom R1 HPLC column. [Link]

  • Agilent Technologies. (2013). Analytical to Preparative HPLC Method Transfer. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79215, N-Propylphthalimide. [Link]

  • Agilent Technologies. Application Compendium Solutions for Preparative HPLC. [Link]

  • Kromasil. Basic methodology for method development in preparative HPLC. [Link]

  • The Good Scents Company. isopropylphthalimide. [Link]

  • LCGC International. Introduction to Preparative HPLC. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 67535, Isopropylphthalimide. [Link]

  • Google Patents. CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • IIUM Repository. Analytical GC-FID method for the determination of organic solvents in radiopharmaceutical. [Link]

  • ResearchGate. Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide. [Link]

  • ResearchGate. (PDF) Development and validation of GC-FID method for the determination of volatile N-nitrosamines in meat. [Link]

  • National Center for Biotechnology Information. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. [Link]

  • PapChem Lifesciences. N-Isopropyl Phthalimide Manufacturer & Suppliers. [Link]

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Troubleshooting low yield in Gabriel synthesis with N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the desk of a Senior Application Scientist.

Technical Support Center: Gabriel Synthesis of N-Isopropylphthalimide

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Gabriel synthesis, specifically when targeting secondary amines like N-isopropylamine via the this compound intermediate. As your application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower your troubleshooting and synthetic strategy.

The Gabriel synthesis is a cornerstone method for preparing primary amines, valued for its ability to prevent over-alkylation that plagues direct alkylation of ammonia.[1][2][3] The process involves the N-alkylation of a phthalimide salt, followed by the release of the primary amine. However, when the target is a secondary amine precursor like this compound, which requires a secondary alkyl halide (2-bromopropane or 2-iodopropane), the reaction's efficiency is fundamentally challenged by competing reaction pathways. This guide will dissect these challenges and provide actionable solutions.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has stalled. I'm observing a significant amount of unreacted potassium phthalimide even after extended reaction times. What is the likely cause?

This is a common observation that typically points to issues in the initial SN2 alkylation step. Let's break down the potential root causes.

Probable Cause 1: Ineffective Phthalimide Anion Formation The reaction begins with the deprotonation of phthalimide to form the nucleophilic phthalimide anion.[4] If this step is incomplete, the concentration of your key nucleophile is insufficient to drive the reaction forward.

  • Solution: While commercially available potassium phthalimide is often used, if you are generating it in situ from phthalimide and a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), ensure your reagents are of high quality and your reaction conditions are appropriate. The N-H proton of phthalimide has a pKa of ~8.3, so a sufficiently strong base is required for complete deprotonation.[5]

Probable Cause 2: Poor Reagent Quality or Reaction Setup The SN2 reaction is highly sensitive to the reaction environment.

  • Potassium Phthalimide Quality: Commercially sourced potassium phthalimide can degrade over time, especially if exposed to atmospheric moisture. One user in a forum noted that a 25-year-old bottle of potassium phthalimide was the cause of reaction failure.[6]

  • Solvent Purity: The use of a dry, polar aprotic solvent such as DMF or DMSO is critical.[7][8] Water in the solvent will protonate the phthalimide anion, quenching your nucleophile and halting the reaction.[4] Always use anhydrous solvents.

  • Alkyl Halide Reactivity: Ensure your 2-bromopropane (or 2-iodopropane) is pure. Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[4] If using 2-chloropropane, consider converting it to the iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction conditions) to accelerate the reaction.

Probable Cause 3: Insufficient Temperature While higher temperatures can favor the undesired elimination reaction (see Q2), the SN2 reaction with a secondary halide is sluggish and requires thermal energy to proceed at a reasonable rate.[4]

  • Solution: If the reaction is clean but slow, a modest increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Monitor the reaction closely by Thin-Layer Chromatography (TLC) for the appearance of side products.

Q2: The reaction is proceeding, but my yield of this compound is very low, and I'm detecting side products. What is the primary side reaction?

This is the central challenge of using the Gabriel synthesis for this specific target. The low yield is almost certainly due to a competing E2 (elimination) reaction .

The Core Problem: SN2 vs. E2 Competition The Gabriel synthesis relies on an SN2 reaction, where the phthalimide anion attacks the carbon atom bearing the halogen.[9] However, the phthalimide anion, while a good nucleophile, is also a moderately strong base.[4] When reacting with a secondary alkyl halide like 2-bromopropane, it can abstract a proton from an adjacent carbon, leading to the formation of propene gas and phthalimide. This is the E2 pathway.

  • Steric Hindrance: The isopropyl group presents more steric bulk than a primary alkyl group, physically hindering the "backside attack" required for the SN2 mechanism.[9][10] This steric hindrance slows down the SN2 reaction, allowing the competing E2 reaction to become a major pathway. For this reason, the Gabriel synthesis is generally considered unreliable or low-yielding for secondary substrates.[3][4]

Troubleshooting E2 Elimination

FactorTo Favor SN2 (Desired)To Favor E2 (Undesired)Rationale
Temperature Use the lowest effective temperature.High temperatures.Elimination reactions have a higher activation energy and are more favored at elevated temperatures.
Solvent Polar aprotic (DMF, DMSO).[4]Less polar or protic solvents.Polar aprotic solvents solvate the cation but leave the anion exposed, enhancing nucleophilicity for SN2.
Leaving Group I > Br > ClI > Br > ClA better leaving group accelerates both reactions, but its choice is less critical than steric factors here.
Visualizing the Competing Pathways

The following diagram illustrates the choice the phthalimide anion faces when reacting with 2-bromopropane.

G KPhth Potassium Phthalimide SN2_Node Sₙ2 Pathway (Substitution) KPhth->SN2_Node Attacks Carbon E2_Node E2 Pathway (Elimination) KPhth->E2_Node Attacks Hydrogen IsoPrBr 2-Bromopropane IsoPrBr->SN2_Node IsoPrBr->E2_Node Product This compound (Desired Product) SN2_Node->Product High Steric Hindrance (Slow Reaction) SideProduct1 Propene E2_Node->SideProduct1 Major Side Reaction SideProduct2 Phthalimide E2_Node->SideProduct2

Caption: Competing SN2 and E2 pathways in the Gabriel synthesis with a secondary halide.

Q3: The alkylation step appears to have worked, but I'm getting a poor recovery of isopropylamine after the hydrazinolysis step. What could be wrong?

Cleaving the N-alkylphthalimide to release the free amine is the final, crucial step. Low yields here often point to incomplete reaction or issues with the workup. The Ing-Manske procedure, which uses hydrazine (N₂H₄), is the most common method for this cleavage under milder, neutral conditions compared to harsh acid or base hydrolysis.[3][7][8]

Probable Cause 1: Incomplete Hydrazinolysis The reaction involves hydrazine attacking the carbonyl carbons to form a stable phthalhydrazide precipitate, releasing the primary amine.[2][11]

  • Solution: Ensure you are using a sufficient excess of hydrazine (typically 1.2-2.0 equivalents). The reaction is often run in a protic solvent like ethanol at reflux. Allow adequate time for the reaction to complete; monitor by TLC until the starting this compound spot has disappeared.

Probable Cause 2: Difficult Product Isolation The phthalhydrazide by-product precipitates out of the reaction mixture. While this is the intended outcome, it can sometimes trap or co-precipitate your desired product, making isolation difficult.[3]

  • Solution:

    • After cooling, filter the phthalhydrazide solid.

    • Wash the solid thoroughly with a suitable solvent (like ethanol or ether) to recover any trapped product.

    • Combine the filtrate and washings. The isopropylamine, being volatile (boiling point: 32-34°C), requires careful handling. The standard workup involves acidifying the filtrate to convert the amine into its non-volatile salt (e.g., isopropylammonium chloride), allowing for the removal of neutral organic impurities. The aqueous layer is then basified, and the free amine is extracted or distilled.

Probable Cause 3: Product Loss During Workup Isopropylamine is a low-boiling-point, volatile liquid. It can be easily lost during solvent removal under reduced pressure (rotary evaporation).

  • Solution: Avoid concentrating the final amine solution on a rotary evaporator. After extraction into a low-boiling solvent like diethyl ether, it is often preferable to either use the solution directly or carefully distill the amine. Alternatively, bubbling dry HCl gas through the ethereal solution will precipitate the amine as its hydrochloride salt, which is a stable, non-volatile solid that can be easily collected by filtration.

Frequently Asked Questions (FAQs)

Q: Is the Gabriel synthesis the best method for preparing N-isopropylamine? A: Frankly, no. Due to the severe competition from the E2 elimination reaction with secondary halides, the Gabriel synthesis is an inefficient method for this particular target.[4][12] Alternative methods are strongly recommended for better yields and purity.

Q: What are the recommended alternative synthetic routes to N-isopropylamine? A: Reductive amination is the superior and most common industrial method.[13][14] This involves reacting acetone with ammonia in the presence of a reducing agent (e.g., H₂ and a metal catalyst like Raney Nickel, or NaBH₃CN).[14][15] This method is highly efficient, scalable, and generally produces a much cleaner product with higher yields.

Q: How can I effectively monitor the progress of the alkylation reaction? A: Thin-Layer Chromatography (TLC) is essential. Use a solvent system like 20-30% ethyl acetate in hexanes. You should see the potassium phthalimide spot (which remains at the baseline) diminish while a new, higher Rf spot corresponding to the this compound product appears. This allows you to track the consumption of your starting material and determine the optimal reaction time.

Q: My potassium phthalimide seems old. Can I still use it? A: It is highly advisable to use fresh, dry potassium phthalimide. If you suspect your reagent has been compromised by moisture, you can try drying it in a vacuum oven at an elevated temperature (e.g., 120°C) for several hours before use. However, purchasing a fresh bottle is the most reliable solution.[6]

Experimental Protocols

Protocol 1: Gabriel Synthesis of this compound (Illustrative)

This protocol is provided for technical illustration. Expect low to moderate yields due to the factors discussed above.

  • Setup: To a dry 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add potassium phthalimide (1.85 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).

  • Addition: Add 2-bromopropane (1.48 g, 1.1 mL, 12 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (25% EtOAc/Hexanes). The reaction may take 24-72 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the mixture into 100 mL of cold water and stir. The this compound product should precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF and any unreacted potassium phthalimide, and then with a small amount of cold ethanol.

  • Purification: Dry the crude solid. Recrystallization from ethanol/water may be performed to improve purity.

Protocol 2: Hydrazinolysis to Isopropylamine (Ing-Manske Procedure)
  • Setup: In a 100 mL round-bottom flask, suspend the this compound (1.89 g, 10 mmol) in ethanol (30 mL).

  • Addition: Add hydrazine monohydrate (0.6 g, 0.6 mL, 12 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. A thick, white precipitate of phthalhydrazide will form.

  • Isolation (Filtration): Cool the mixture to room temperature and filter off the phthalhydrazide solid. Wash the solid with two small portions of cold ethanol. Combine the filtrate and washings.

  • Isolation (Extraction): Transfer the filtrate to a separatory funnel. Add 1 M HCl (20 mL) to form the isopropylammonium salt. Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove any neutral impurities.

  • Liberation of Amine: Cool the aqueous layer in an ice bath and slowly add 5 M NaOH until the solution is strongly basic (pH > 12).

  • Final Extraction: Extract the liberated isopropylamine into diethyl ether (3 x 20 mL). Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃), filter, and use the resulting solution directly for subsequent reactions, as the product is highly volatile.

Overall Synthesis Workflow

G Start Phthalimide Step1 Deprotonation (e.g., KOH) Start->Step1 KPhth Potassium Phthalimide (Nucleophile) Step1->KPhth Step2 N-Alkylation (Sₙ2) in DMF, 90-100°C KPhth->Step2 AlkylHalide 2-Bromopropane (Electrophile) AlkylHalide->Step2 Intermediate This compound Step2->Intermediate Step3 Cleavage (Hydrazinolysis) H₂NNH₂, EtOH, Reflux Intermediate->Step3 Product Isopropylamine (Final Product) Step3->Product Byproduct Phthalhydrazide (Precipitate) Step3->Byproduct

Caption: Workflow for the Gabriel synthesis of isopropylamine.

References

  • OrgoSolver. (n.d.). Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. Retrieved from [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? BYJU'S. Retrieved from [Link]

  • JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Journal of Visualized Experiments. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of N-Isopropylbenzylamine: Key Methods and Considerations. Retrieved from [Link]

  • Shaanxi Bloom Tech Co., Ltd. (2024). How Is N-Isopropylbenzylamine Synthesized? Shaanxi Bloom Tech Co., Ltd. Retrieved from [Link]

  • Pearson+. (2024). The Gabriel synthesis is most frequently done with 1° alkyl halides... Pearson+. Retrieved from [Link]

  • Sathee Forum. (2025). What is Gabriel phthalimide synthesis and it's limitations? Sathee Forum. Retrieved from [Link]

  • Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Wuxi Weiheng Chemical Co., Ltd. Retrieved from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Wikipedia. Retrieved from [Link]

  • Reddit. (2022). N-Methylisopropylamine synthesis. Reddit. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Chemistry Steps. Retrieved from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Khan Academy. (2024). Gabriel phthalimide synthesis | Amines | Class 12 | Chemistry. Khan Academy via YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (20xx). Green Chemistry. RSC Publishing. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Patsnap Eureka. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Organic Chemistry Tutor. Retrieved from [Link]

  • Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. Unacademy. Retrieved from [Link]

  • Quora. (2018). What is the mechanism of the Gabriel synthesis of amines? Quora. Retrieved from [Link]

  • Reddit. (2023). Gabriel synthesis troubleshooting. Reddit. Retrieved from [Link]

  • Perlego. (n.d.). Gabriel Synthesis. Perlego. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Hydrazinolysis study of phthalimido- and phthalisoimido-penicillin amide derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Organic Chemistry Portal. Retrieved from [Link]

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Technical Support Center: A-Z Guide to Preventing Over-Alkylation in Amine Synthesis with Phthalimides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals utilizing phthalimides for the synthesis of primary amines. This resource is designed to provide in-depth, field-tested insights and troubleshooting protocols to address the common yet critical challenge of preventing over-alkylation. By understanding the underlying mechanisms and optimizing reaction parameters, you can achieve high yields of your desired primary amine with exceptional purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using phthalimide to prevent over-alkylation in amine synthesis?

The primary advantage of the Gabriel synthesis lies in its ability to selectively produce primary amines by circumventing the issue of over-alkylation commonly seen with direct alkylation of ammonia.[1][2] In direct alkylation, the primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reactions that form secondary and tertiary amines, as well as quaternary ammonium salts.[1][2][3]

The Gabriel synthesis ingeniously uses the phthalimide anion as a surrogate for ammonia.[1][4] Once the initial N-alkylation occurs, the resulting N-alkylphthalimide's nitrogen is no longer nucleophilic. This is due to the powerful electron-withdrawing effect of the two adjacent carbonyl groups, which delocalize the nitrogen's lone pair of electrons through resonance.[1][5] This electronic deactivation effectively halts any further alkylation reactions.[1][6]

Q2: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

The Gabriel synthesis is generally not suitable for secondary and is completely ineffective for tertiary alkyl halides.[4][6] The reaction proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[2][7] Secondary and tertiary alkyl halides are sterically bulky, which significantly slows down the rate of nucleophilic attack by the phthalimide anion.[6] Furthermore, with these substrates, elimination (E2) reactions become a major competing pathway, leading to the formation of alkenes instead of the desired N-alkylphthalimide.[6]

For the synthesis of amines from hindered alkyl halides, alternative methods should be considered.

Q3: Why is my reaction failing or giving a low yield of the N-alkylphthalimide intermediate?

Several factors can contribute to a low yield of the N-alkylphthalimide. A systematic troubleshooting approach is crucial for identifying the root cause. Key areas to investigate include:

  • Substrate Reactivity: As mentioned, secondary and tertiary alkyl halides are poor substrates.[4][6] Primary alkyl halides are ideal. Benzylic and allylic halides are also excellent substrates due to the stabilization of the SN2 transition state.[6][8] Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.[6][8]

  • Reagent Quality: The potassium phthalimide should be anhydrous. The presence of moisture can hydrolyze the phthalimide salt and interfere with the reaction.[1] Ensure that the solvents used, such as DMF, are also anhydrous.[1][6] It has been noted that long-term storage can affect the quality of potassium phthalimide.[9]

  • Reaction Conditions: The choice of solvent is critical. Polar aprotic solvents like dimethylformamide (DMF) are preferred as they effectively solvate the potassium cation while leaving the phthalimide anion highly nucleophilic, thus accelerating the SN2 reaction.[8][10][11][12] Insufficient temperature can lead to slow reaction rates.[10]

Q4: What are the best methods for cleaving the N-alkylphthalimide to release the primary amine?

The final step of releasing the primary amine is as critical as the initial alkylation. The two most prevalent methods are:

  • Hydrazinolysis (Ing-Manske Procedure): This is often the preferred method due to its milder and neutral reaction conditions.[4][13] The N-alkylphthalimide is typically refluxed with hydrazine hydrate (N₂H₄·H₂O) in a solvent like ethanol.[8][13] This reaction forms a stable phthalhydrazide precipitate, which can be filtered off, leaving the desired primary amine in solution.[4]

  • Acidic or Basic Hydrolysis: Traditional methods involve hydrolysis with strong acids (e.g., H₂SO₄, HBr) or strong bases (e.g., NaOH, KOH). However, these conditions are harsh and can be incompatible with sensitive functional groups on the substrate.[8][11][13] Acid hydrolysis yields the amine salt, requiring an additional basic workup to liberate the free amine.[2][4] Basic hydrolysis can also lead to side reactions and often results in lower yields.[7]

For substrates with sensitive functionalities, the Ing-Manske procedure is highly recommended.[8][13]

Troubleshooting Guides

Problem 1: Low or No Yield of N-Alkylphthalimide

This is a common issue that can often be resolved by careful examination of the reagents and reaction setup.

Troubleshooting Workflow

start Low/No Yield of N-Alkylphthalimide check_halide Is the alkyl halide primary and unhindered? start->check_halide check_conditions Are reaction conditions (solvent, temp) optimal? check_halide->check_conditions Yes solution_halide Use primary/benzylic/allylic halide. Consider alternative synthesis for hindered amines. check_halide->solution_halide No check_reagents Are reagents (K-Phthalimide, solvent) anhydrous and pure? check_conditions->check_reagents Yes solution_conditions Use polar aprotic solvent (e.g., DMF). Ensure appropriate temperature (e.g., 90°C). check_conditions->solution_conditions No solution_reagents Use fresh, anhydrous reagents and solvents. Dry glassware thoroughly. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low N-alkylphthalimide yield.

Detailed Protocol Steps:

  • Verify Alkyl Halide Structure: Confirm that your starting material is a primary, benzylic, or allylic halide.[6][8] If you are working with a secondary halide, expect lower yields and consider alternative amination strategies.[6]

  • Optimize Reaction Solvent: If not already using one, switch to a polar aprotic solvent like DMF or DMSO.[8][11] These solvents are known to accelerate SN2 reactions.[12]

  • Control Temperature: The reaction often requires heating.[10] A temperature of around 90°C is a common starting point.[10] Monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific substrate.

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents. Dry all glassware in an oven before use. If your potassium phthalimide is old, consider using a fresh batch or preparing it in situ from phthalimide and a suitable base like potassium hydroxide or potassium carbonate.[7][10][14]

  • Consider a Catalyst: For less reactive alkyl halides (e.g., chlorides), the addition of a catalytic amount of sodium or potassium iodide can enhance the reaction rate through the Finkelstein reaction.[14]

Problem 2: Formation of Side Products (e.g., Elimination Products)

The primary side reaction of concern is the E2 elimination, which is more prevalent with sterically hindered substrates.

Troubleshooting Workflow

start Formation of Side Products check_halide_structure Is the alkyl halide sterically hindered (e.g., secondary)? start->check_halide_structure check_temp Is the reaction temperature too high? check_halide_structure->check_temp No solution_halide Prioritize unhindered primary alkyl halides. Explore alternative synthetic routes. check_halide_structure->solution_halide Yes solution_temp Lower the reaction temperature. Monitor reaction progress closely by TLC. check_temp->solution_temp Yes

Caption: Troubleshooting guide for side product formation.

Detailed Protocol Steps:

  • Substrate Selection: The most effective way to avoid elimination is to use unhindered primary alkyl halides.[2]

  • Temperature Management: Higher temperatures favor elimination over substitution. If you are observing elimination byproducts, try running the reaction at a lower temperature for a longer period.

  • Base Considerations: While potassium phthalimide is a weak base, using a stronger base to generate the phthalimide anion in situ could potentially increase the rate of elimination.[6] If preparing the salt in situ, use a non-nucleophilic base of appropriate strength.

Problem 3: Incomplete Cleavage of N-Alkylphthalimide

Even with a successful alkylation, incomplete cleavage can lead to a low yield of the final primary amine.

Troubleshooting Workflow

start Incomplete Cleavage of N-Alkylphthalimide check_method Are you using hydrazinolysis (Ing-Manske)? start->check_method check_reagent_quality Is the hydrazine hydrate fresh and of good quality? check_method->check_reagent_quality Yes solution_method Hydrazinolysis is generally milder and more efficient than acid/base hydrolysis. check_method->solution_method No check_time_temp Is the reaction time or temperature insufficient? check_reagent_quality->check_time_temp Yes solution_reagent_quality Use fresh hydrazine hydrate. check_reagent_quality->solution_reagent_quality No solution_time_temp Increase reaction time or temperature. Monitor completion by TLC. check_time_temp->solution_time_temp Yes

Caption: Troubleshooting incomplete N-alkylphthalimide cleavage.

Detailed Protocol Steps:

  • Method Selection: For most applications, the Ing-Manske procedure (hydrazinolysis) is superior to acid or base hydrolysis in terms of yield and compatibility with other functional groups.[13][15]

  • Reagent Stoichiometry and Quality: Ensure you are using a sufficient excess of hydrazine hydrate. Monitor the reaction by TLC to confirm the complete consumption of the N-alkylphthalimide starting material.

  • Reaction Conditions: Hydrazinolysis typically requires refluxing in a suitable solvent like ethanol. Ensure the reaction is heated for an adequate amount of time. If the reaction is sluggish, a modest increase in temperature or reaction time may be necessary.

  • Workup Procedure: The phthalhydrazide byproduct should precipitate from the reaction mixture upon cooling.[4] Ensure complete precipitation before filtration to maximize the recovery of your primary amine in the filtrate.

Data & Protocols

Table 1: Influence of Reaction Parameters on Gabriel Synthesis
ParameterRecommendedRationale & Impact on Over-Alkylation
Alkyl Halide Primary > Benzylic > AllylicSN2 reaction is favored. Secondary/tertiary halides lead to elimination and low yields.[6][7]
Leaving Group I > Br > ClBetter leaving groups increase the SN2 reaction rate.
Solvent DMF, DMSOPolar aprotic solvents accelerate the SN2 step by solvating the cation but not the nucleophile.[10][11]
Base (for salt prep) KOH, K₂CO₃Sufficiently basic to deprotonate phthalimide (pKa ≈ 8.3) without promoting side reactions.[2][7][14]
Temperature 80-100 °C (Alkylation)Balances reaction rate with minimizing side reactions like elimination.[1]
Cleavage Reagent Hydrazine HydrateMilder, neutral conditions preserve sensitive functional groups and give cleaner reactions.[8][13]
Experimental Protocol: General Procedure for Gabriel Synthesis of a Primary Amine

Step 1: N-Alkylation of Potassium Phthalimide

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a solution or suspension.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.0 - 1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90°C and stir. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alkyl halide is consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. The crude N-alkylphthalimide can often be used directly in the next step or purified by recrystallization if necessary.

Step 2: Hydrazinolysis (Ing-Manske Procedure)

  • Setup: Dissolve the crude N-alkylphthalimide from Step 1 in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Hydrazine Addition: Add hydrazine hydrate (typically 2-5 eq) to the solution.

  • Reaction: Heat the mixture to reflux. A white precipitate (phthalhydrazide) should begin to form. Monitor the reaction by TLC for the disappearance of the N-alkylphthalimide.

  • Isolation: Cool the reaction mixture to room temperature. The phthalhydrazide precipitate can be removed by filtration.

  • Purification: The filtrate contains the desired primary amine. The solvent can be removed under reduced pressure. Further purification can be achieved by distillation or by an acid-base extraction sequence to isolate the amine from any neutral impurities.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • Cambridge University Press. Gabriel Synthesis. [Link]

  • Educato. How does the Gabriel synthesis avoid the overalkylation issues seen in direct alkylation? [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Patsnap Eureka. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

  • American Chemical Society. Suggested Improvement in the Ing−Manske Procedure and Gabriel Synthesis of Primary Amines: Kinetic Study on Alkaline Hydrolysis. [Link]

  • Khan Academy. Gabriel phthalimide synthesis. [Link]

  • Unacademy. Gabriel Phthalimide Synthesis Mechanism. [Link]

  • Master Organic Chemistry. The Gabriel Synthesis. [Link]

  • Chemistry LibreTexts. Gabriel Synthesis. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • IU Indianapolis. The Alkylation Reaction of the Gabriel Synthesis. [Link]

  • Organic Chemistry Tutor. Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. Phthalimides. [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? [Link]

  • Sciencemadness Discussion Board. an alternative to the delpine and gabrial reaction. [Link]

  • YouTube. Gabriel Amine Synthesis. [Link]

  • RSC Publishing. Green Chemistry. [Link]

  • ResearchGate. Suggested Improved Method for the Ing‐Manske and Related Reactions for the Second Step of Gabriel Synthesis of Primary Amines. [Link]

  • NIH. Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • Reddit. Gabriel synthesis troubleshooting. [Link]

  • Chem-Station Int. Ed. Gabriel Amine Synthesis. [Link]

Sources

Technical Support Center: Enhancing N-Isopropylphthalimide Solubility for Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Isopropylphthalimide applications. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges during their experiments. We will move beyond simple procedural lists to explain the underlying chemical principles, providing you with the expertise to troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)
Q1: What are the fundamental physical and chemical properties of this compound?

Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. It is a heterocyclic compound belonging to the phthalimide class.[1]

Key Physical Properties:

  • Appearance: White to almost white crystalline powder.[2]

  • Molecular Formula: C₁₁H₁₁NO₂.[3]

  • Molecular Weight: 189.21 g/mol .[3][4]

  • Melting Point: 82-84 °C.[2]

  • Boiling Point: ~273 °C (lit.).[2][5]

The molecule's structure, featuring a non-polar benzene ring and an isopropyl group, balanced by a polar imide functional group, dictates its moderate polarity and solubility behavior.

Q2: My this compound is not dissolving. What are the first and simplest troubleshooting steps?

When facing poor solubility, a systematic, step-wise approach is crucial. Before resorting to more complex methods, begin with these fundamental techniques.[6]

  • Verify Solvent Choice (The "Like Dissolves Like" Principle): The core principle of solubility is that substances with similar polarities tend to dissolve in each other.[6] this compound has moderate polarity. While it has low solubility in water (estimated at 427.3 mg/L at 25°C), it is generally soluble in alcohols and other organic solvents.[3][7] For reactions, polar aprotic solvents like DMF, DMSO, or acetone are often excellent starting points.[8][9]

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[6][10] Gently warming the solvent while stirring can significantly improve dissolution. For instance, in a study involving phthalimide in a Passerini reaction, increasing the temperature from room temperature to 55 °C was shown to improve solubility and reaction yield.[11] Causality: Heating provides the necessary energy to overcome the solute-solute and solvent-solvent intermolecular forces, favoring the formation of solute-solvent interactions.

  • Reduce Particle Size: The rate of dissolution is directly proportional to the surface area of the solute.[6][10] If you have large crystals, grinding the this compound into a fine powder using a mortar and pestle will increase its surface area, allowing the solvent to interact more efficiently and speeding up the dissolution process.[6]

Q3: Which solvents are recommended for reactions involving this compound, such as the Gabriel Synthesis?

The choice of solvent is paramount and reaction-dependent. For the Gabriel Synthesis , a classic method for preparing primary amines where N-alkylphthalimides are key intermediates, polar aprotic solvents are highly preferred.[12][13][14]

  • Dimethylformamide (DMF) is often considered the solvent of choice for the alkylation step of the Gabriel synthesis.[8]

  • Other effective solvents include Dimethyl Sulfoxide (DMSO), acetonitrile, and Hexamethylphosphoramide (HMPA).[8]

Causality: These solvents are polar enough to dissolve the phthalimide salt intermediate but are aprotic, meaning they do not have acidic protons. This prevents them from interfering with the nucleophilic substitution (Sɴ2) reaction between the phthalimide anion and the alkyl halide.[14]

Troubleshooting Guides for Specific Scenarios
Scenario 1: Sluggish Reaction Due to Poor Solubility in a Halogenated Solvent

Problem: "I am attempting a reaction with this compound in Dichloromethane (DCM), but the starting material is not fully dissolving, leading to an incomplete or very slow reaction."

This is a common issue, as phthalimides, in general, exhibit poor solubility in DCM.[11]

start Problem: Poor Solubility in DCM step1 Option 1: Increase Temperature (e.g., to 40-55 °C) start->step1 step2 Option 2: Use a Co-Solvent (e.g., DCM/DMF mixture) start->step2 step3 Option 3: Change Solvent Entirely (e.g., to 2-MeTHF, EtOAc, or pure DMF) start->step3 check1 Is reactant thermally stable? step1->check1 check2 Did solubility improve? check1->check2 Yes outcome2 Try another option check1->outcome2 No outcome1 Reaction proceeds check2->outcome1 Yes check2->outcome2 No

Caption: Decision tree for addressing poor solubility in DCM.

As a first-line solution, carefully increase the reaction temperature. Refluxing in DCM (approx. 40 °C) may be sufficient.

  • Expert Insight: While effective, always consider the thermal stability of all reactants and reagents in your mixture. Run a small-scale test to ensure no degradation occurs at elevated temperatures.

If temperature increase is insufficient or undesirable, introducing a small amount of a stronger, miscible co-solvent can dramatically improve solubility.

  • Recommended Co-solvents: DMF or DMSO.

  • Causality: A co-solvent works by altering the overall polarity of the solvent system. A small percentage of a highly polar aprotic solvent like DMF can disrupt the less-favorable interactions between the solute and the primary solvent (DCM), creating a more favorable environment for dissolution.[15]

Protocol 1: Optimizing a DCM/DMF Co-Solvent System

  • Initial Setup: In your reaction vessel, suspend the this compound in the required volume of DCM.

  • Titration: While stirring, add DMF dropwise. You are not aiming to replace the solvent, but to find the minimum amount needed for dissolution.

  • Observation: Continue adding DMF until the this compound fully dissolves. Often, a ratio of 10:1 to 5:1 (DCM:DMF) is effective.[11]

  • Reaction Initiation: Once a homogenous solution is achieved, add your other reagents to begin the reaction.

  • Validation: Monitor the reaction progress (e.g., by TLC) and compare it to the sluggish reaction in pure DCM. The improved solubility should lead to a faster and more complete conversion.

Scenario 2: Preparing a Stock Solution for High-Throughput Screening

Problem: "I need to prepare a concentrated stock solution of this compound for use in an aqueous buffer system, but it precipitates ('crashes out') upon dilution."

This is a classic challenge when moving a hydrophobic compound from an organic solvent into an aqueous medium.

The standard and most reliable method is to first create a high-concentration stock in a water-miscible organic solvent and then dilute it into your aqueous buffer.[15][16]

Table 1: Recommended Solvents for Stock Solutions

SolventMax Recommended Stock Conc.Notes
DMSO >20 mg/mLExcellent solvating power. Ideal for most applications. Be aware of assay compatibility (often <1% final conc.).[15]
DMF ~20 mg/mLGood alternative to DMSO.[16]
Ethanol Lower than DMSO/DMFLess effective for highly concentrated stocks but can be suitable if the final assay is sensitive to DMSO/DMF.[15]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of this compound (MW: 189.21 g/mol ) required. For 1 mL of a 10 mM stock, you will need 1.89 mg.

  • Dissolution: Weigh the this compound into a clean, dry vial. Add the calculated volume of high-purity DMSO.

  • Facilitate Dissolution: Gently warm the vial or use a vortex mixer until the solid is completely dissolved. Sonication in an ultrasonic bath is also a highly effective method to ensure complete dissolution.[6]

  • Dilution into Aqueous Buffer:

    • Key Principle: To avoid precipitation, add the aqueous buffer to your concentrated DMSO stock, not the other way around. However, for practical lab work, it is more common to add a small volume of the stock to the larger volume of buffer while vortexing vigorously.

    • Example: To make a 100 µM solution in 1 mL of PBS, add 10 µL of your 10 mM DMSO stock to 990 µL of PBS.

  • Troubleshooting Precipitation: If the compound still precipitates, you may need to lower the final concentration or incorporate a small percentage of co-solvent (e.g., 1-5% DMSO) in your final aqueous solution, provided your experimental system can tolerate it.[15]

References
  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. (2024). Organic Letters. Retrieved from [Link]

  • isopropylphthalimide 1H-isoindole-1,3(2H)-dione, 2-(1-methylethyl). (n.d.). The Good Scents Company. Retrieved from [Link]

  • Isopropylphthalimide | C11H11NO2 | CID 67535. (n.d.). PubChem. Retrieved from [Link]

  • Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ResearchGate. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions. (2012). Green Chemistry. Retrieved from [Link]

  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing. Retrieved from [Link]

  • EWG Skin Deep® | What is ISOPROPYLPHTHALIMIDE. (n.d.). EWG. Retrieved from [Link]

  • Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide. (2012). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate. Retrieved from [Link]

  • Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. (2025). ResearchGate. Retrieved from [Link]

  • The Gabriel Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]

  • How to tackle compound solubility issue. (2022). Reddit. Retrieved from [Link]

  • Gabriel phthalimide synthesis. (n.d.). Khan Academy. Retrieved from [Link]

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides. (n.d.). Google Patents.
  • How can we resolve solubility of insoluble organic synthetic compounds?. (2016). ResearchGate. Retrieved from [Link]

  • Recent Advances and Future Prospects of Phthalimide Derivatives. (2016). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • The Gabriel Synthesis. (2025). Master Organic Chemistry. Retrieved from [Link]

  • Gabriel Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester. Retrieved from [Link]

  • Solubility of Phthalimide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Phthalimides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solubility determination, model evaluation, Hansen solubility parameter and thermodynamic properties of N-hydroxyphthalimide in eleven neat solvents. (2025). ResearchGate. Retrieved from [Link]

  • Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • NIPAM™(N-Isopropyl acrylamide)|Products|KJ Chemicals Corporation. (n.d.). KJ Chemicals Corporation. Retrieved from [Link]

  • Solute, Solvent, & Solution - Solubility Chemistry. (2017). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for N-Isopropylphthalimide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Isopropylphthalimide synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this important synthetic transformation. Here, we address common questions and troubleshooting scenarios encountered in the lab, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

There are two main catalytic routes for the synthesis of this compound, each with distinct advantages and catalyst requirements:

  • The Mitsunobu Reaction: This is a versatile and widely used method for converting primary and secondary alcohols into a variety of functional groups, including the N-alkylphthalimide product.[1] It involves the use of a phosphine catalyst (typically triphenylphosphine, PPh₃) and an azodicarboxylate reagent like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] This method is particularly useful for coupling phthalimide directly with isopropyl alcohol.[3]

  • Nucleophilic Substitution (Gabriel Synthesis Variant): This classical approach involves the N-alkylation of a phthalimide salt (like potassium phthalimide) with an isopropyl halide (e.g., 2-bromopropane).[4][5] While effective for primary alkyl halides, this Sₙ2 reaction is often sluggish and low-yielding for secondary halides like those of isopropyl groups due to steric hindrance.[6] To overcome this, phase-transfer catalysts (PTCs) such as quaternary ammonium salts can be employed to enhance reactivity.[5]

Q2: I need to synthesize this compound from isopropyl alcohol and phthalimide. Which catalyst system should I choose?

For the direct conversion of isopropyl alcohol, the Mitsunobu reaction is the superior choice. The reaction activates the alcohol's hydroxyl group, turning it into a good leaving group for subsequent nucleophilic attack by phthalimide.[1]

  • Recommended Catalyst System:

    • Phosphine: Triphenylphosphine (PPh₃)

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD).[2] DIAD is often preferred for its slightly lower reactivity and potentially cleaner reaction profile.

  • Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD/DIAD, forming a betaine intermediate.[2] This intermediate then deprotonates the phthalimide (which must be sufficiently acidic, pKa < 13) and activates the isopropyl alcohol.[2][7] The phthalimide anion then displaces the activated hydroxyl group via an Sₙ2 mechanism, leading to the desired this compound product with inversion of configuration (though not relevant for an achiral alcohol like isopropanol).

Mitsunobu_General_Scheme Phthalimide Phthalimide Reagents PPh₃ + DIAD/DEAD Phthalimide->Reagents Isopropyl_Alcohol Isopropyl Alcohol Isopropyl_Alcohol->Reagents Product This compound Reagents->Product Reaction Byproducts Ph₃P=O + DIAD-H₂ Reagents->Byproducts Stoichiometric Byproducts Solvent Solvent (e.g., THF) Solvent->Reagents Dissolves

Caption: General workflow for Mitsunobu synthesis.

Q3: My Mitsunobu reaction for this compound is giving a low yield. What are the common causes and troubleshooting steps?

Low yields in this reaction are a frequent challenge. Below is a systematic guide to diagnose and resolve the issue.

Symptom / Observation Potential Cause Recommended Solution & Explanation
Incomplete conversion of starting materials (TLC analysis) 1. Reagent Purity/Activity: DEAD/DIAD can degrade over time. PPh₃ can oxidize.Solution: Use freshly opened or purified reagents. Azodicarboxylates are sensitive to heat and light; store them properly. PPh₃ can be recrystallized from ethanol.
2. Insufficiently Anhydrous Conditions: Water can hydrolyze the activated intermediates, consuming reagents and reducing yield.Solution: Use anhydrous solvents (e.g., dry THF). Dry the phthalimide and isopropyl alcohol before use. Run the reaction under an inert atmosphere (N₂ or Ar).
3. Incorrect Order of Addition: The order of reagent addition is critical to forming the correct active intermediates.Solution: The standard and recommended procedure is to dissolve the alcohol (isopropyl alcohol), nucleophile (phthalimide), and PPh₃ in the solvent first. Cool the mixture to 0°C before slowly adding the DIAD/DEAD solution dropwise. This minimizes side reactions.
Significant byproduct formation 1. Side reaction with Azodicarboxylate: If the phthalimide is not acidic enough or the reaction is too slow, the reduced azodicarboxylate can act as a nucleophile.[2]Solution: Ensure high-purity phthalimide is used. While phthalimide's pKa is suitable, slow reaction kinetics (e.g., due to steric hindrance of the secondary alcohol) can favor this pathway. Running the reaction at 0°C or lower can sometimes mitigate this.
2. Complex Purification: The main byproduct, triphenylphosphine oxide (Ph₃P=O), can be difficult to separate from the product.[7]Solution: Purification can be challenging. Ph₃P=O has low solubility in nonpolar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or a hexane/ethyl acetate mixture can precipitate the Ph₃P=O, which can then be removed by filtration.
Q4: Are there greener or more efficient alternatives to the classic Mitsunobu or Gabriel methods?

Yes, modern catalysis offers several promising alternatives that can be more environmentally friendly and efficient.

  • Phase-Transfer Catalysis (PTC): For the Gabriel-type synthesis using an isopropyl halide, PTC is a green chemistry approach.[8] It avoids the need for polar aproc solvents like DMF or DMSO.

    • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB).

    • Mechanism: The PTC transports the phthalimide anion from an aqueous or solid phase into the organic phase containing the alkyl halide, facilitating the Sₙ2 reaction under milder, biphasic conditions.[8] This approach reduces the need for hazardous solvents and can simplify workup.[9]

  • Ionic Liquids (ILs): Using ionic liquids as the reaction medium for the N-alkylation of phthalimide has shown excellent results.[10]

    • Catalyst/Solvent: Ionic liquids like [bmim]BF₄ can act as both the solvent and promoter.

    • Advantages: These reactions often proceed with high efficiency under mild conditions. A key benefit is the potential to recover and reuse the ionic liquid, which aligns with green chemistry principles.[10]

  • Direct Nucleophilic Addition: A patented method describes the direct nucleophilic addition of phthalimide to propene using an organic base as a catalyst in a strong polar solvent.[5]

    • Catalyst: Organic bases such as pyridine, triethylamine, or 4-dimethylaminopyridine (DMAP).[5]

    • Benefit: This method utilizes inexpensive and readily available starting materials (phthalimide and propene), avoiding the use of halides or the stoichiometric byproducts of the Mitsunobu reaction.[5]

Catalyst_Selection_Workflow Start Starting Materials? Alcohol Isopropyl Alcohol + Phthalimide Start->Alcohol Alcohol Halide Isopropyl Halide + Phthalimide Salt Start->Halide Halide Alkene Propene + Phthalimide Start->Alkene Alkene Mitsunobu Choose Mitsunobu Reaction (PPh₃ + DIAD/DEAD) Alcohol->Mitsunobu PTC Choose Gabriel Synthesis with Phase-Transfer Catalyst Halide->PTC IonicLiquid Consider Ionic Liquid Medium Halide->IonicLiquid BaseCat Choose Direct Addition with Organic Base Catalyst Alkene->BaseCat Troubleshoot Low Yield? Mitsunobu->Troubleshoot Optimize Check Reagent Purity & Anhydrous Conditions. Verify Order of Addition. Troubleshoot->Optimize Yes

Caption: Decision workflow for catalyst selection.

Detailed Experimental Protocol: Mitsunobu Synthesis

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • Phthalimide (1.0 eq)

  • Isopropyl alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂), add phthalimide (1.0 eq) and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the solids (approx. 10 volumes relative to the phthalimide).

  • Add isopropyl alcohol (1.2 eq) to the solution and stir for 5 minutes.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0°C during the addition. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates complete consumption of the limiting reagent.

  • Workup and Purification:

    • Remove the THF under reduced pressure.

    • Add diethyl ether to the residue and stir. The triphenylphosphine oxide byproduct should precipitate.

    • Filter the mixture to remove the solid byproduct.

    • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain pure this compound.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. Available from: [Link]

  • Chem-Station. (2014, March 10). Mitsunobu Reaction. Available from: [Link]

  • Google Patents. (2018). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Wikipedia. (2023). Mitsunobu reaction. Available from: [Link]

  • Wikipedia. (2023). Gabriel synthesis. Available from: [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Available from: [Link]

  • Organic-Reaction.com. Mitsunobu Reaction - Common Conditions. Available from: [Link]

  • Perlego. Gabriel Synthesis | Overview & Research Examples. Available from: [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651.
  • Organic Synthesis. Mitsunobu reaction. Available from: [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Available from: [Link]

  • Chemistry Stack Exchange. (2020, July 30). Alternate pathway of Gabriel synthesis to prepare secondary amine. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Available from: [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available from: [Link]

  • Journal For Basic Sciences. (2020). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Available from: [Link]

  • Le, Z.-G., et al. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(2), 208-212.
  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]

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Technical Support Center: Managing Exothermic Reactions in N-Isopropylphthalimide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Isopropylphthalimide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for managing the exothermic nature of this reaction. Our goal is to equip you with the expertise to ensure both the safety and success of your experiments.

The synthesis of this compound, typically via the reaction of phthalic anhydride with isopropylamine, is a classic example of a condensation reaction that is significantly exothermic. The formation of the stable amide bond releases a substantial amount of energy as heat. If not properly managed, this heat can accumulate, leading to a rapid increase in temperature and pressure—a dangerous condition known as a thermal runaway.[1] This guide provides troubleshooting advice and detailed protocols to mitigate these risks effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction temperature is spiking uncontrollably after adding the isopropylamine. What is happening and what should I do immediately?

A1: You are likely experiencing the onset of a thermal runaway reaction. This occurs when the rate of heat generation from the exothermic reaction exceeds the rate of heat removal from your apparatus.[1][2] The increased temperature accelerates the reaction rate, creating a dangerous feedback loop.

Immediate Corrective Actions:

  • Cease Reagent Addition: Immediately stop adding the isopropylamine.

  • Enhance Cooling: Ensure your cooling bath (e.g., ice-water or an appropriate cryogen) is making good contact with the reaction flask and has sufficient capacity. If necessary, add more ice or lower the temperature of your cooling system.

  • Increase Stirring: A vortex should be visible. Efficient stirring improves heat transfer from the reaction mixture to the flask walls and into the cooling bath.

  • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, prepare for an emergency quench. This involves adding a cold, inert solvent to dilute the reaction mixture and absorb heat. This should only be performed by experienced personnel with appropriate safety measures in place, such as a blast shield.

Preventative Measures for Future Experiments:

  • Controlled Addition: Add the isopropylamine dropwise using an addition funnel. This allows you to control the reaction rate and, consequently, the rate of heat generation.[1]

  • Dilution: Running the reaction in a suitable solvent helps to absorb the heat generated, acting as a thermal buffer.

  • Pre-cooling: Cool the solution of phthalic anhydride before starting the addition of isopropylamine.

Q2: How can I quantitatively assess the thermal risk of my this compound synthesis before attempting a larger scale?

A2: A thorough reaction hazard assessment is crucial before any scale-up.[2] Two key analytical techniques provide the necessary data:

  • Reaction Calorimetry (RC): This is the most direct method for measuring the thermal properties of your reaction under real process conditions.[3][4][5] An RC experiment will measure the heat of reaction, the rate of heat evolution, and the adiabatic temperature rise, which is the temperature increase if all the generated heat were to accumulate in the reactor.[3]

  • Differential Scanning Calorimetry (DSC): DSC is a thermal screening tool used to determine the onset temperature of any exothermic activity.[2] It can help identify the potential for thermal runaway by showing the temperature at which the reaction rate becomes significant.

These techniques provide critical data for safe process design and scale-up, allowing engineers to ensure that the cooling capacity of the larger reactor is sufficient to handle the heat generated.[2]

Q3: What are the best operational practices for maintaining stable temperature control throughout the synthesis?

A3: Maintaining a stable temperature is key to a safe and successful reaction. Beyond the preventative measures in A1, consider the following:

  • Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that is well above your reaction temperature to avoid pressurization. Solvents like DMF or DMSO are often used for similar reactions.[6]

  • Efficient Heat Transfer: Use a round-bottom flask to ensure a good surface-area-to-volume ratio. Ensure the flask is immersed sufficiently in the cooling bath.

  • Monitoring: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture to get an accurate reading of the internal temperature.

  • Flow Chemistry: For larger-scale production, continuous flow reactors offer superior heat transfer compared to batch reactors.[1][7] Their high surface-area-to-volume ratio allows for highly efficient cooling, virtually eliminating the risk of thermal runaway.[1]

Q4: The main reaction is complete. How do I safely work up the reaction mixture without risking a delayed exotherm?

A4: This is a critical question. Even after the primary reagents are consumed, residual reactive species or trapped intermediates can cause a secondary, often unexpected, exothermic event during quenching or workup.

A "quench" is the process of deactivating any remaining reactive components.[8][9]

Safe Quenching Protocol:

  • Cool the Mixture: Ensure the reaction mixture is cooled to 0°C or below in an ice bath before adding any quenching agent.[10]

  • Slow Addition: Slowly and carefully add a less reactive quenching agent, such as cold isopropanol, dropwise.[10][11] Isopropanol reacts less vigorously than water.[10]

  • Monitor for Gas Evolution/Exotherm: Observe the reaction closely during the initial quench addition. If you see gas bubbles or a temperature rise, pause the addition until it subsides.[8][11]

  • Follow with Water: Once the initial vigorous reaction (if any) has ceased, you can then slowly add cold water to fully quench the mixture and precipitate the product.[10]

  • Maintain Cooling: Keep the flask in the cooling bath throughout the entire quenching process.

Q5: My yield of this compound is consistently low, even with good temperature control. What other factors should I investigate?

A5: Low yield can stem from several issues unrelated to thermal control. Here’s a troubleshooting checklist:

  • Incomplete Reaction: Verify reaction completion using an appropriate analytical method like Thin Layer Chromatography (TLC) before quenching. Literature procedures sometimes provide reaction times that may not be optimal for your specific setup.[8]

  • Reagent Purity: Ensure your phthalic anhydride and isopropylamine are of high purity and dry. Moisture can interfere with the reaction.

  • Side Reactions: Unwanted side reactions can consume starting materials. Ensure you are using the correct stoichiometry and that your temperature is not too high, which could promote byproduct formation.

  • Product Loss During Workup: this compound can be lost during filtration or recrystallization. Ensure you are using an appropriate solvent for recrystallization to maximize recovery. Washing the crude product with a dilute solution of sodium bicarbonate can help remove any unreacted phthalic acid (from hydrolysis of the anhydride).[12]

Data Presentation & Protocols

Table 1: Key Thermal Hazard Parameters from Reaction Calorimetry (RC)
ParameterDescriptionTypical Use in Safety Assessment
Heat of Reaction (ΔHr) The total amount of heat released or absorbed per mole of limiting reactant.[3]Determines the total energy potential of the reaction.
Heat Flow (Q) The rate at which heat is generated by the reaction (in Watts).[4]Used to design the required cooling capacity of the reactor.
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if no heat were removed from the system.[3]A high ΔTad indicates a high potential for thermal runaway.
Maximum Temperature of Synthesis Reaction (MTSR) The highest temperature the reactor could reach in a cooling failure scenario.Critical for assessing if a secondary, more dangerous decomposition reaction could be triggered.
Experimental Protocol: Lab-Scale Synthesis of this compound with Enhanced Safety Controls

Materials:

  • Phthalic Anhydride (14.8 g, 0.1 mol)[13]

  • Isopropylamine (8.9 mL, 0.105 mol)

  • Toluene (150 mL, solvent)

  • 1M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Deionized Water

Procedure:

  • Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stir plate.

  • Reactant Preparation: In the flask, dissolve phthalic anhydride in 100 mL of toluene. Allow the solution to cool to 0-5°C with stirring.

  • Controlled Addition: Charge the dropping funnel with isopropylamine dissolved in 50 mL of toluene.

  • Reaction: Add the isopropylamine solution dropwise to the stirred phthalic anhydride solution over a period of 60-90 minutes. Crucially, monitor the internal temperature and ensure it does not exceed 10°C. Adjust the addition rate as needed to maintain this temperature.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour. Then, remove the ice bath and let the mixture warm to room temperature, stirring for another 2 hours.

  • Safe Quenching: Cool the flask back down to 0-5°C. Slowly add 50 mL of cold deionized water via the dropping funnel to quench the reaction.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Visualizations

Diagram 1: Exothermic Hazard Management Workflow

This diagram illustrates the logical progression for assessing and managing the thermal risks associated with the this compound synthesis, from initial screening to final production.

Exothermic_Hazard_Management cluster_0 Phase 1: Hazard Assessment cluster_1 Phase 2: Control Strategy cluster_2 Phase 3: Scale-Up & Production Lit Literature Review DSC Thermal Screening (DSC) RC Reaction Calorimetry (RC) Controls Implement Controls - Slow Addition - Dilution - Cooling RC->Controls Data for Process Design Lab Lab-Scale Synthesis ScaleUp Scale-Up Analysis Lab->ScaleUp Successful Validation Production Production

Caption: Workflow for assessing and managing exothermic hazards.

Diagram 2: Troubleshooting a Thermal Runaway Event

This decision tree outlines the immediate steps to take when faced with an uncontrolled temperature spike during the reaction.

Runaway_Troubleshooting Start {Temperature Spike Detected} Stop_Addition Stop Reagent Addition Start->Stop_Addition Enhance_Cooling Enhance Cooling & Stirring Stop_Addition->Enhance_Cooling Monitor {Is Temperature Decreasing?} Enhance_Cooling->Monitor Continue Continue Monitoring (Under Control) Monitor->Continue Yes Emergency Emergency Quench (Last Resort) Monitor->Emergency No

Caption: Decision tree for managing a thermal runaway event.

References

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

  • Prime Process Safety Center. (n.d.). Reaction Calorimetry. Retrieved from [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Reaction calorimeter. Retrieved from [Link]

  • TutorChase. (n.d.). How does a Gabriel synthesis produce primary amines? Retrieved from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 12). 11.5: Reaction Calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
  • Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Google Patents. (n.d.). CN108516951B - Synthesis method of N-isopropyl phthalimide.
  • The Chemistry Blog. (2024, November 20). Exothermic Reactions Explained. Retrieved from [Link]

  • University of Notre Dame. (2015, January 7). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. Retrieved from [Link]

  • Techniques de l'Ingénieur. (2013, October 10). Controlling exothermic reactions. Retrieved from [Link]

  • European Patent Office. (1989, August 2). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES - EP 0164409 B1. Retrieved from [Link]

  • Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
  • ResearchGate. (n.d.). Reaction mechanism for the N-alkylation reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 26). 8.10: Fast Reactions in Solution. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Kinetic plot for the heterogeneous Mn‐catalyzed N‐alkylation of aniline and (b) Hot filtration test. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 3. Quenching Solvent Drying Still Bottoms. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHTHALIC ANHYDRIDE FOR SYNTHESIS. Retrieved from [Link]

  • ACS Publications. (2020, May 29). Deactivation Kinetics of the Catalytic Alkylation Reaction. Retrieved from [Link]

  • Chemius. (n.d.). Phthalic Anhydride (PA). Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • SciSpace. (n.d.). Applications of polymer-supported reactions in the synthesis of pesticides I: Alkylation and acylation of N-hydroxy phthalimide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.
  • ACS Publications. (2023, February 1). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • MDPI. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2018, December 21). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. Retrieved from [Link]

  • Reddit. (2023, June 23). Gabriel synthesis troubleshooting. Retrieved from [Link]

  • Loba Chemie. (n.d.). PHTHALIMIDE FOR SYNTHESIS. Retrieved from [Link]

  • IU Indianapolis. (n.d.). The Alkylation Reaction of the Gabriel Synthesis1. Retrieved from [Link]

  • Google Patents. (n.d.). CN1239715A - Synthesis process of N-hydroxyl phthalimide.

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Validation & Comparative

A Comparative Guide to Amine Synthesis: The Gabriel Synthesis with N-Ethylphthalimide and N-Isopropylphthalimide Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of primary amines is a cornerstone of molecular construction. Among the array of available methods, the Gabriel synthesis stands out as a robust and reliable technique that elegantly circumvents the issue of over-alkylation often encountered with direct ammonia alkylation.[1][2][3] This guide provides an in-depth comparison of the Gabriel synthesis pathway for producing a simple primary amine, ethylamine (via an N-ethylphthalimide intermediate), versus a sterically hindered primary amine, isopropylamine (via an N-isopropylphthalimide intermediate). Through this analysis, we will illuminate the critical role of substrate sterics in the reaction's success and provide field-proven insights into experimental design.

The Gabriel Synthesis: A Mechanistic Overview

The Gabriel synthesis transforms a primary alkyl halide into a primary amine using the phthalimide anion as an ammonia surrogate.[1] The process is fundamentally a two-stage reaction: N-alkylation followed by deprotection.

  • Stage 1: N-Alkylation. The synthesis begins with the deprotonation of phthalimide by a base like potassium hydroxide (KOH) to form the potassium phthalimide salt.[4][5] This salt contains a highly nucleophilic imide anion, which then attacks a primary alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide.[2][4] The bulky nature of the phthalimide nucleophile prevents the resulting N-alkylphthalimide from undergoing further alkylation, thus ensuring the exclusive formation of a primary amine precursor.[3][6]

  • Stage 2: Deprotection. The final step is the cleavage of the N-alkylphthalimide to release the desired primary amine. While this can be achieved with acidic or basic hydrolysis, the conditions are often harsh.[1][3] The most widely adopted method is the Ing-Manske procedure, which involves reacting the N-alkylphthalimide with hydrazine (N₂H₄) in a refluxing solvent like ethanol.[1][7] This mild process yields the primary amine and a stable, easily separable phthalhydrazide precipitate.[2]

Gabriel Synthesis Mechanism General Mechanism of the Gabriel Synthesis cluster_stage1 Stage 1: N-Alkylation (SN2) cluster_stage2 Stage 2: Deprotection Phthalimide Phthalimide Phthalimide_Anion Potassium Phthalimide (Nucleophile) Phthalimide->Phthalimide_Anion + KOH - H2O N_Alkylphthalimide N-Alkylphthalimide Phthalimide_Anion->N_Alkylphthalimide + R-X (SN2 Reaction) Alkyl_Halide Alkyl Halide (R-X) Primary_Amine Primary Amine (R-NH2) N_Alkylphthalimide->Primary_Amine + Hydrazine (N2H4) (Cleavage) Phthalhydrazide Phthalhydrazide (Byproduct) N_Alkylphthalimide->Phthalhydrazide

Figure 1: General workflow of the Gabriel synthesis, proceeding through N-alkylation and deprotection stages.

Case Study 1: Synthesis of Ethylamine via N-Ethylphthalimide

The synthesis of ethylamine represents a textbook application of the Gabriel synthesis.

  • Alkylation Performance: The reaction is initiated by treating potassium phthalimide with a primary ethyl halide, such as ethyl bromide or ethyl iodide. As a primary substrate, the ethyl halide is an ideal candidate for an SN2 reaction. The backside attack by the phthalimide anion proceeds with minimal steric hindrance, leading to a high yield of the N-ethylphthalimide intermediate. The competing elimination (E2) reaction is negligible in this case.[4]

  • Deprotection: The subsequent hydrazinolysis of N-ethylphthalimide is efficient, readily cleaving the imide to furnish ethylamine in good purity after workup.[8]

Case Study 2: Attempted Synthesis of Isopropylamine via this compound

When the target is a more sterically demanding primary amine like isopropylamine, the limitations of the Gabriel synthesis become apparent.

  • Alkylation Performance: To synthesize isopropylamine, the required substrate would be a secondary alkyl halide, such as 2-bromopropane. This is where the synthesis fails. The Gabriel synthesis is notoriously inefficient for secondary alkyl halides.[1][4][9]

  • Causality—The Steric Impasse: The core issue is the steric clash during the SN2 step. The carbon atom targeted for substitution in 2-bromopropane is bonded to two other methyl groups, creating significant steric bulk. The incoming phthalimide anion is also large. This combination drastically slows the rate of nucleophilic substitution.[10] Consequently, the competing E2 elimination pathway, where the phthalimide anion acts as a base and abstracts a proton, becomes the dominant reaction.[4] Instead of forming the desired this compound, the reaction primarily yields propene gas and phthalimide.

Head-to-Head Performance Comparison

The stark difference in outcomes between these two syntheses is driven entirely by the principles of SN2 versus E2 reaction kinetics.

ParameterSynthesis of EthylamineSynthesis of Isopropylamine
Alkyl Halide Substrate Ethyl Halide (e.g., CH₃CH₂-Br)Isopropyl Halide (e.g., (CH₃)₂CH-Br)
Substrate Type Primary (1°)Secondary (2°)
Intermediate N-EthylphthalimideThis compound
Dominant Alkylation Pathway SN2 Substitution E2 Elimination [4]
Expected Amine Yield HighVery Low to None[1]
Major Byproduct(s) MinimalPropene, Phthalimide

Experimental Protocols

Protocol 1: Synthesis of Ethylamine via N-Ethylphthalimide

Part A: Synthesis of N-Ethylphthalimide

  • Place potassium phthalimide (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Add dry dimethylformamide (DMF) as the solvent. DMF is an excellent polar aprotic solvent that accelerates SN2 reactions.[7][11]

  • Add ethyl bromide (1.1 eq) to the suspension.

  • Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the N-ethylphthalimide.

  • Filter the solid product, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

Part B: Hydrazinolysis to Ethylamine

  • Suspend the dried N-ethylphthalimide (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.2 eq) to the suspension.

  • Heat the mixture to reflux for 1-2 hours. A thick white precipitate of phthalhydrazide will form.[2]

  • Cool the mixture, and acidify with dilute HCl to convert the ethylamine to its hydrochloride salt, which is soluble in the aqueous phase.

  • Filter off the phthalhydrazide precipitate.

  • Make the filtrate strongly basic with concentrated NaOH to liberate the free ethylamine.

  • The volatile ethylamine can then be isolated by distillation.

Protocol 2: Illustrating the Limitation - Attempted Synthesis of Isopropylamine
  • Follow the procedure for Part A above, but substitute ethyl bromide with 2-bromopropane (1.1 eq).

  • Expected Outcome: TLC analysis will show the persistence of the phthalimide starting material and very little formation of the desired this compound product. The primary organic product will be propene, which will evolve as a gas. The yield of isolated this compound, if any, will be extremely low, rendering the synthesis impractical.

Synthetic Decision Workflow Decision Workflow for Gabriel Synthesis Start Target Primary Amine? Check_Sterics Is the corresponding Alkyl Halide 1° and unhindered? Start->Check_Sterics Proceed Proceed with Gabriel Synthesis Check_Sterics->Proceed  Yes Stop Choose Alternative Method (e.g., Reductive Amination) Check_Sterics->Stop No Ethylamine Example: Ethylamine (from Ethyl Halide) Ethylamine->Check_Sterics Isopropylamine Example: Isopropylamine (from Isopropyl Halide) Isopropylamine->Check_Sterics

Figure 2: Decision-making process for applying the Gabriel synthesis based on substrate sterics.

Expert Recommendations and Alternative Strategies

This comparative analysis unequivocally demonstrates that the Gabriel synthesis is a powerful tool for the preparation of primary amines from unhindered primary alkyl halides. The pathway to ethylamine via N-ethylphthalimide is efficient and high-yielding.

However, for sterically hindered primary amines or any secondary amines, such as isopropylamine, the Gabriel synthesis is not a viable option due to the dominance of the E2 elimination pathway.[1][9] For these targets, drug development professionals and researchers should turn to alternative methods. A superior strategy for synthesizing isopropylamine is the reductive amination of acetone, which involves reacting the ketone with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method is highly efficient and avoids the steric limitations of the SN2 approach.

By understanding the mechanistic underpinnings and inherent limitations of classic reactions like the Gabriel synthesis, scientists can make more informed decisions, optimize synthetic routes, and improve overall efficiency in the lab.

References

  • Wikipedia. Gabriel synthesis. [Link]

  • JoVE. (2025-05-22). Preparation of 1° Amines: Gabriel Synthesis. [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). [Link]

  • TutorChase. How does a Gabriel synthesis produce primary amines?. [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. [Link]

  • NROChemistry. Gabriel Synthesis: Mechanism & Examples. [Link]

  • Chemistry Steps. The Gabriel Synthesis. [Link]

  • Chem-Station Int. Ed. (2014-07-22). Gabriel Amine Synthesis. [Link]

  • Sathee Forum. (2025-10-14). What is Gabriel phthalimide synthesis and it's limitations ?. [Link]

  • Chemistry LibreTexts. (2023-01-22). Gabriel Synthesis. [Link]

  • Vedantu. Ethylamine C2H5NH2 can be obtained from Nethylphthalimide class 12 chemistry JEE_Main. [Link]

  • Chemistry LibreTexts. (2022-10-04). 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

Sources

A Comparative Guide to the Synthesis of N-Isopropylphthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

N-Isopropylphthalimide is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its preparation can be approached through several synthetic routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, atom economy, and scalability. This guide provides an in-depth, objective comparison of four prominent methods for the synthesis of this compound, supported by experimental data and protocols to aid researchers in selecting the most suitable method for their specific needs.

Direct Alkylation of Phthalimide (Gabriel Synthesis)

The Gabriel synthesis is a classic method for preparing primary amines, which can be adapted for the N-alkylation of phthalimide.[2][3] This method typically involves the deprotonation of phthalimide with a base to form a nucleophilic phthalimide salt, followed by its reaction with an alkyl halide.

Mechanistic Insight

The core of the Gabriel synthesis is a nucleophilic substitution (SN2) reaction. The phthalimide anion, generated by a base like potassium hydroxide, acts as a potent nucleophile.[3] This anion then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the N-alkylphthalimide.

A critical consideration for this method is the nature of the alkyl halide. The Gabriel synthesis is most effective with primary alkyl halides.[2] For secondary halides like 2-bromopropane, the reaction is often less efficient due to steric hindrance, which can lead to lower yields and the formation of elimination byproducts.[2]

Experimental Protocol

Materials:

  • Potassium phthalimide

  • 2-bromopropane

  • Dimethylformamide (DMF)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium phthalimide in anhydrous DMF.

  • Add 2-bromopropane to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain white to off-white crystals.[4]

Causality in Experimental Choices
  • Potassium Phthalimide: Using the pre-formed potassium salt of phthalimide provides a more reactive nucleophile than phthalimide itself, enhancing the reaction rate.

  • DMF as Solvent: A polar aprotic solvent like DMF is chosen because it effectively solvates the potassium cation while leaving the phthalimide anion relatively free to act as a nucleophile, thus favoring the SN2 mechanism.[5]

  • Reflux Conditions: Heating the reaction mixture increases the kinetic energy of the molecules, overcoming the activation energy barrier for the reaction, which is particularly important when using a less reactive secondary halide.

Reaction of Phthalic Anhydride with Isopropylamine

A more direct and atom-economical approach to this compound is the condensation reaction between phthalic anhydride and isopropylamine.[6] This method involves the formation of an intermediate phthalamic acid, which then undergoes cyclization to the imide.

Mechanistic Insight

The reaction proceeds in two main stages. First, the primary amine (isopropylamine) acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. In the second step, heating the phthalamic acid induces an intramolecular nucleophilic acyl substitution, where the amide nitrogen attacks the remaining carboxylic acid group, eliminating a molecule of water and forming the stable five-membered imide ring.

Experimental Protocol

Materials:

  • Phthalic anhydride

  • Isopropylamine

  • Glacial acetic acid (optional, as a solvent and catalyst)

  • Water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine phthalic anhydride and a slight excess of isopropylamine.

  • The reaction can be carried out neat or in a high-boiling solvent like glacial acetic acid.

  • Heat the mixture to reflux for several hours. The water formed during the reaction can be removed by azeotropic distillation if a suitable solvent is used.

  • Monitor the reaction for the disappearance of the starting materials by TLC.

  • Upon completion, cool the reaction mixture. If performed neat, the product may solidify upon cooling.

  • Add water to the cooled mixture to precipitate the product.

  • Collect the crude this compound by filtration and wash with water.

  • Recrystallize the product from ethanol to yield the purified compound.

Causality in Experimental Choices
  • Excess Isopropylamine: Using a slight excess of the amine can help to ensure the complete consumption of the phthalic anhydride.

  • Heating/Reflux: The cyclization of the phthalamic acid intermediate to the imide requires an elevated temperature to drive off the water molecule and overcome the activation energy of the intramolecular reaction.

  • Glacial Acetic Acid: Acetic acid can serve as a solvent and also as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and facilitating the intramolecular nucleophilic attack by the amide nitrogen.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into a variety of functional groups, including phthalimides, with inversion of stereochemistry at the alcohol carbon.[7][8] This makes it a powerful tool in stereoselective synthesis.

Mechanistic Insight

The Mitsunobu reaction is a complex redox process.[8] It begins with the activation of triphenylphosphine by an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine. This betaine then deprotonates the nucleophile (phthalimide), forming a phthalimide anion. The alcohol (isopropanol) is then activated by the phosphonium species, converting the hydroxyl group into a good leaving group. Finally, the phthalimide anion displaces the activated hydroxyl group via an SN2 reaction, resulting in the formation of this compound and triphenylphosphine oxide as a byproduct.[7]

Mitsunobu_Reaction

Caption: General workflow of the Mitsunobu reaction for this compound synthesis.

Experimental Protocol

Materials:

  • Isopropanol

  • Phthalimide

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropanol, phthalimide, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate this compound from the triphenylphosphine oxide byproduct.

Causality in Experimental Choices
  • Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to water, which can lead to unwanted side reactions and decomposition of the reagents.

  • Inert Atmosphere: An inert atmosphere prevents the oxidation of triphenylphosphine.

  • Slow Addition of DIAD/DEAD at 0 °C: The reaction is exothermic, and slow addition at a low temperature helps to control the reaction rate and prevent the formation of byproducts.

  • Column Chromatography: The major byproduct, triphenylphosphine oxide, often has a similar polarity to the product, making column chromatography the most effective method for purification.

Nucleophilic Addition of Phthalimide to Propylene

A more modern and potentially cost-effective method involves the direct nucleophilic addition of phthalimide to propylene, an inexpensive and readily available feedstock chemical.[9] This reaction is typically carried out under pressure and in the presence of a catalyst.

Mechanistic Insight

In this reaction, a catalyst, often a base, deprotonates phthalimide to generate the nucleophilic phthalimide anion.[9] Propylene, in the presence of a polar solvent, can be polarized or form a carbocationic intermediate. The phthalimide anion then attacks the electrophilic carbon of the propylene, leading to the formation of this compound. The regioselectivity of this addition is crucial, as attack at the terminal carbon would lead to the n-propyl isomer. However, the formation of the more stable secondary carbocation intermediate favors the formation of the isopropyl product.

Nucleophilic_Addition

Caption: Simplified pathway for the nucleophilic addition of phthalimide to propylene.

Experimental Protocol

Materials:

  • Phthalimide

  • Propylene gas

  • Catalyst (e.g., pyridine, triethylamine, or 4-dimethylaminopyridine)[9]

  • High-polarity solvent (e.g., N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC))[9]

  • High-pressure reactor (autoclave)

Procedure:

  • Charge a high-pressure reactor with phthalimide, the catalyst, and the solvent.

  • Seal the reactor and purge with an inert gas, such as nitrogen.

  • Pressurize the reactor with propylene gas to the desired pressure.

  • Heat the reactor to the specified temperature (e.g., 100-150 °C) and maintain for the required reaction time (e.g., 15-20 hours).[9]

  • After the reaction, cool the reactor to room temperature and carefully vent the excess propylene.

  • Discharge the reaction mixture from the reactor.

  • The product can be isolated by distillation under reduced pressure.[9]

Causality in Experimental Choices
  • High-Pressure Reactor: Propylene is a gas at room temperature, so a high-pressure reactor is necessary to achieve a sufficient concentration of propylene in the reaction mixture.

  • Catalyst: A basic catalyst is essential to deprotonate the phthalimide, making it a much stronger nucleophile for the addition reaction.

  • High-Polarity Solvent: A polar solvent helps to stabilize the charged intermediates and facilitate the reaction.

  • Elevated Temperature: The reaction requires thermal energy to proceed at a reasonable rate.

Comparison of Synthesis Methods

FeatureDirect Alkylation (Gabriel)Phthalic Anhydride + IsopropylamineMitsunobu ReactionNucleophilic Addition to Propylene
Starting Materials Phthalimide, 2-bromopropanePhthalic anhydride, isopropylamineIsopropanol, phthalimide, PPh₃, DIAD/DEADPhthalimide, propylene
Key Reagents Base (e.g., KOH)None (or acid/base catalyst)PPh₃, DIAD/DEADBase catalyst
Typical Yield Moderate to low (for secondary halides)Good to excellentGood to excellent[10]High (86-92%)[9]
Reaction Conditions RefluxReflux0 °C to room temperatureHigh temperature and pressure (100-150 °C)[9]
Atom Economy ModerateHighLowHigh
Byproducts Halide saltWaterTriphenylphosphine oxide, reduced DIAD/DEADMinimal (isomers)[9]
Purification RecrystallizationRecrystallizationColumn chromatographyDistillation[9]
Advantages Well-established methodHigh atom economy, readily available starting materialsMild conditions, stereochemical controlInexpensive starting materials, high yield
Disadvantages Poor yield with secondary halides, potential for eliminationHigh temperatures may be requiredStoichiometric amounts of reagents, difficult purificationRequires specialized high-pressure equipment

Conclusion

The choice of synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.

  • The reaction of phthalic anhydride with isopropylamine offers a direct, high atom economy route and is likely a good choice for large-scale production where cost and efficiency are paramount.

  • The nucleophilic addition of phthalimide to propylene is also a highly attractive industrial method due to the low cost of propylene, though it requires specialized equipment.[9]

  • The Mitsunobu reaction is the method of choice when mild reaction conditions and stereochemical control are critical, particularly in the context of complex molecule synthesis, despite its lower atom economy and more challenging purification.

  • The Gabriel synthesis , while a classic method, is generally less suitable for the synthesis of this compound due to the use of a secondary halide, which can lead to low yields.[2]

Researchers should carefully consider the scale of their synthesis, available equipment, cost constraints, and the desired purity of the final product when selecting the most appropriate synthetic strategy.

References

  • CN108516951A - The synthetic method of N- N-isopropyl phthalimides - Google P
  • Gabriel synthesis - Wikipedia. [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. [Link]

  • What is Gabriel Phthalimide Synthesis Reaction? - BYJU'S. [Link]

  • Mitsunobu reaction - Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link]

  • The Mitsunobu Reaction - ResearchGate. [Link]

  • Gabriel Phthalimide Synthesis - Unacademy. [Link]

  • Mitsunobu reaction - Organic Synthesis. [Link]

  • Gabriel Synthesis | Overview & Research Examples - Perlego. [Link]

  • Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. [Link]

  • N-Isopropyl Phthalimide (≥98%) | CAS 304-17-6 | Bulk Supply for Europe, Asia Markets. [Link]

  • EP0184595A1 - Process for the synthesis of N-alkylphthalimide - Google P

Sources

A Strategic Guide to Amine Protection: Evaluating Alternatives to N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. The temporary masking of reactive functional groups, such as amines, is critical to prevent undesired side reactions and to orchestrate a precise sequence of chemical transformations. While the N-isopropylphthalimide group has its applications, the demands of modern synthetic chemistry often necessitate a broader toolkit of amine protecting groups with diverse and orthogonal lability.

This guide offers an in-depth comparison of common alternatives to this compound as an amine protecting group. We will delve into the mechanistic underpinnings, practical considerations, and supporting experimental data for each alternative, providing researchers, scientists, and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.

The N-Phthaloyl Moiety: A Double-Edged Sword

The phthalimide group, including this compound, offers robust protection for primary amines. Its formation is typically straightforward, often via the Gabriel synthesis or condensation with phthalic anhydride. A key advantage lies in its ability to act as a stereodirecting group in certain C-H functionalization reactions, leveraging its steric bulk and electronic properties.[1][2]

However, the primary drawback of phthalimide protecting groups lies in their cleavage. The most common method, hydrazinolysis (the Ing-Manske procedure), while effective, can be harsh and may not be compatible with sensitive functional groups elsewhere in the molecule.[3] Alternative deprotection methods, such as strong acid or base hydrolysis, often require even more forcing conditions.[4] Milder reductive cleavage methods using sodium borohydride have been developed, but the conditions can still be limiting.[5][6] These challenges have spurred the widespread adoption of alternative protecting groups that offer milder and more orthogonal deprotection strategies.

A Comparative Analysis of Leading Amine Protecting Groups

The most prevalent alternatives to phthalimides are carbamate-based protecting groups. These groups are generally stable under a wide range of conditions and can be removed with high selectivity.[7]

Protecting GroupStructureIntroduction Reagent(s)Cleavage ConditionsOrthogonality & Key Features
N-Phthaloyl PhthalimidePhthalic anhydride; Potassium phthalimide (Gabriel synthesis)Hydrazine hydrate (reflux); Strong acid/base (harsh); NaBH₄, then acidStable to a wide range of conditions. Can act as a stereodirecting group. Deprotection can be harsh.
Boc tert-ButoxycarbonylDi-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl)[8]Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups. Widely used in solid-phase peptide synthesis (SPPS).[]
Cbz (Z) CarboxybenzylBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (e.g., H₂/Pd-C)Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups. Sensitive to reducing conditions.[10]
Fmoc 9-FluorenylmethyloxycarbonylFmoc-Cl, Fmoc-OSuMild base (e.g., 20% piperidine in DMF)[11]Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups. Deprotection can be monitored by UV spectroscopy.[3]
Alloc AllyloxycarbonylAllyl chloroformate (Alloc-Cl)Pd(0) catalyst (e.g., Pd(PPh₃)₄) and scavengerOrthogonal to acid-labile, base-labile, and hydrogenolysis-labile groups.[12]
Teoc 2-(Trimethylsilyl)ethoxycarbonylTeoc-Cl, Teoc-OSuFluoride source (e.g., TBAF) or strong acidOrthogonal to many other protecting groups. Cleavage by fluoride is a key advantage.
Sulfonamides e.g., Tosyl (Ts), Nosyl (Ns)Tosyl chloride (Ts-Cl), Nosyl chloride (Ns-Cl)Ts: Harsh reduction (e.g., Na/NH₃). Ns: Milder reduction or nucleophilic cleavage (e.g., thiophenol).Very stable to acidic and basic conditions. Nosyl group offers milder cleavage than Tosyl.

Mechanistic Insights and Strategic Application

The choice of a protecting group is fundamentally a strategic decision based on the overall synthetic plan. Understanding the deprotection mechanisms is crucial for predicting potential side reactions and ensuring orthogonality.

Carbamate Protecting Groups: A Versatile Family

Boc, Cbz, Fmoc, and Alloc are all carbamates, but their distinct deprotection pathways provide a powerful toolbox for orthogonal synthesis.

G cluster_Boc Boc Deprotection cluster_Fmoc Fmoc Deprotection cluster_Cbz Cbz Deprotection Boc_Protected R-NHBoc Boc_Protonated R-NH-C(=O+H)-OtBu Boc_Protected->Boc_Protonated  + H⁺ Boc_CarbamicAcid R-NH-COOH Boc_Protonated->Boc_CarbamicAcid  - tBu⁺ Boc_Amine R-NH₂ + CO₂ Boc_CarbamicAcid->Boc_Amine  Decarboxylation Boc_tBu tBu⁺ Fmoc_Protected R-NHFmoc Fmoc_Anion Fluorenyl Anion Fmoc_Protected->Fmoc_Anion  + Piperidine (Base) Fmoc_Intermediate R-NH-COO⁻ Fmoc_Anion->Fmoc_Intermediate  β-elimination Fmoc_Adduct Dibenzofulvene-Piperidine Adduct Fmoc_Anion->Fmoc_Adduct  + Piperidine Fmoc_Amine R-NH₂ + CO₂ Fmoc_Intermediate->Fmoc_Amine Cbz_Protected R-NHCbz Cbz_Adsorbed Adsorbed on Pd/C Cbz_Protected->Cbz_Adsorbed  + H₂, Pd/C Cbz_Cleaved R-NH-COOH + Toluene Cbz_Adsorbed->Cbz_Cleaved  Hydrogenolysis Cbz_Amine R-NH₂ + CO₂ Cbz_Cleaved->Cbz_Amine  Decarboxylation

Figure 1: Deprotection mechanisms of Boc, Fmoc, and Cbz protecting groups.

Phthalimide Deprotection: A Nucleophilic Attack

The cleavage of the phthalimide group by hydrazine proceeds via nucleophilic attack at the carbonyl carbons, followed by ring opening and subsequent cyclization to form the stable phthalhydrazide byproduct, liberating the primary amine.

G Phthalimide N-Alkylphthalimide Intermediate1 Ring-Opened Intermediate Phthalimide->Intermediate1  + Hydrazine Hydrazine Hydrazine (H₂NNH₂) Phthalhydrazide Phthalhydrazide (precipitate) Intermediate1->Phthalhydrazide Amine R-NH₂ Intermediate1->Amine

Figure 2: Simplified mechanism of phthalimide deprotection by hydrazinolysis.

Experimental Protocols

The following are representative protocols for the protection and deprotection of an amine with some of the discussed protecting groups.

Protocol 1: Boc Protection and Deprotection

Protection:

  • Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF, dioxane, or a mixture with water).

  • Add a base such as sodium hydroxide or triethylamine (1.1-1.5 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

Deprotection:

  • Dissolve the Boc-protected amine in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

  • Stir the reaction at room temperature for 30 minutes to 2 hours.

  • Remove the solvent and excess TFA under reduced pressure to yield the amine salt.[8]

Protocol 2: Fmoc Protection and Deprotection

Protection:

  • Dissolve the amino acid (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath and add Fmoc-Cl or Fmoc-OSu (1.05 equiv).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture and extract the Fmoc-protected amino acid.

Deprotection:

  • Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction at room temperature, which is typically complete within 30 minutes.[10]

  • Dilute with water and extract the product.

Protocol 3: Phthalimide Deprotection (Hydrazinolysis)
  • Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol.

  • Add hydrazine hydrate (1.2-2.0 equiv).

  • Reflux the mixture for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature to allow the phthalhydrazide byproduct to precipitate.

  • Filter the mixture and concentrate the filtrate. An acidic work-up may be necessary to isolate the amine salt.[3]

Decision-Making Workflow

The selection of an appropriate amine protecting group is a critical step that should be considered early in the synthetic planning phase.

G Start Start: Need to Protect a Primary Amine Q1 Is the final product sensitive to strong acid? Start->Q1 Q2 Is the final product sensitive to hydrogenation? Q1->Q2 Yes Use_Boc Consider Boc Q1->Use_Boc No Q3 Is the final product sensitive to mild base? Q2->Q3 Yes Use_Cbz Consider Cbz Q2->Use_Cbz No Q4 Is the final product sensitive to hydrazine? Q3->Q4 Yes Use_Fmoc Consider Fmoc Q3->Use_Fmoc No Use_Phthalimide Consider Phthalimide (with caution) Q4->Use_Phthalimide No Orthogonal_Options Consider Alloc, Teoc, or Sulfonamides for further orthogonality Q4->Orthogonal_Options Yes

Figure 3: Decision tree for selecting an amine protecting group.

Conclusion

While this compound can be a robust protecting group, its deprotection often requires conditions that are incompatible with complex, sensitive molecules. The modern synthetic chemist has a wide array of alternative protecting groups at their disposal, with carbamates such as Boc, Cbz, and Fmoc being the most prominent. The principles of orthogonality are key to designing efficient and high-yielding synthetic routes. By carefully considering the stability and lability of each protecting group in the context of the overall synthetic strategy, researchers can navigate the challenges of multi-step synthesis with greater precision and success.

References

  • Hu, T., & Zhang, X. P. (2013). N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes. Organic Letters, 15(12), 3154–3157. [Link]

  • Clarembeau, M., & Kocienski, P. (1987). A new method for the protection of primary amines. Tetrahedron Letters, 28(32), 3649-3652.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Total Synthesis. (n.d.). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.
  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. [Link]

  • Osby, J. O., Martin, M. G., & Ganem, B. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

  • Davies, H. M., & Lian, Y. (2012). Rhodium-catalyzed enantioselective C–H functionalization of N-phthalimido-amines. Organic Letters, 14(18), 4882–4885. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Deprotection reagents in Fmoc solid phase peptide synthesis: moving away from piperidine? Journal of Peptide Science, 13(12), 749–758. [Link]

  • PubChem. (n.d.). Isopropylphthalimide. National Center for Biotechnology Information. [Link]

  • ChemInform. (2010). Acid Mediated Deprotection of N-Isopropyl Tertiary Amides. ChemInform, 41(34). [Link]

  • Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides. [Link]

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A Comparative Guide to N-Alkyl Phthalimides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The N-alkyl phthalimide scaffold is a cornerstone in medicinal chemistry, recognized for its versatility and presence in a wide array of biologically active compounds. This guide offers an in-depth comparative analysis of different N-alkyl phthalimides, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the synthesis, properties, and applications of this important class of molecules. By delving into the nuances of their structure-activity relationships and providing detailed experimental protocols, this document aims to empower researchers to make informed decisions in their drug discovery and development endeavors.

Introduction to N-Alkyl Phthalimides: A Privileged Scaffold

N-alkyl phthalimides are derivatives of phthalimide, a bicyclic non-aromatic nitrogen heterocycle.[1] The core structure consists of a phthalic anhydride-derived imide ring with an alkyl substituent attached to the nitrogen atom. This seemingly simple modification gives rise to a diverse range of physicochemical and biological properties, making N-alkyl phthalimides a "privileged scaffold" in medicinal chemistry. Their lipophilic and neutral nature allows for facile passage across biological membranes, enhancing their potential as therapeutic agents.[1]

The biological significance of this scaffold is underscored by the wide spectrum of activities exhibited by its derivatives, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[2][3] The seminal, albeit cautionary, tale of thalidomide, a phthalimide derivative, highlights the profound biological impact of this chemical entity and the critical importance of understanding its structure-activity relationships. This guide will focus on the systematic comparison of N-alkyl phthalimides with varying alkyl substituents, providing a framework for rational drug design.

Synthesis of N-Alkyl Phthalimides: A Comparative Overview of Methodologies

The synthesis of N-alkyl phthalimides is well-established, with several methods available to researchers. The choice of synthetic route often depends on factors such as the desired scale, the nature of the alkyl halide, and the need for mild reaction conditions.

The Gabriel Synthesis: A Classic and Reliable Route

The Gabriel synthesis, first described by Siegmund Gabriel in 1887, remains a cornerstone for the preparation of primary amines, with N-alkyl phthalimides serving as key intermediates.[4][5] This method effectively avoids the over-alkylation often encountered with direct alkylation of ammonia.[4]

The synthesis proceeds in two main steps:

  • Formation of the Phthalimide Anion: Phthalimide is treated with a base, typically potassium hydroxide, to deprotonate the imide nitrogen, forming a potent nucleophile.[4][6] The acidity of the N-H bond (pKa ≈ 8.3) is due to the electron-withdrawing effect of the two adjacent carbonyl groups, which also stabilize the resulting anion through resonance.[5][6]

  • Nucleophilic Substitution: The phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with a primary alkyl halide to yield the corresponding N-alkyl phthalimide.[4][5]

Experimental Protocol: Gabriel Synthesis of N-Propylphthalimide

This protocol provides a step-by-step method for the synthesis of N-propylphthalimide, a representative N-alkyl phthalimide.

Materials:

  • Phthalimide

  • Potassium hydroxide (KOH)

  • Ethanol

  • 1-Bromopropane

  • Dimethylformamide (DMF) (optional, as solvent)

  • Reflux apparatus

  • Stirring plate and magnetic stir bar

  • Beakers, flasks, and other standard laboratory glassware

Procedure:

  • Preparation of Potassium Phthalimide:

    • In a round-bottom flask, dissolve a specific molar equivalent of phthalimide in ethanol.

    • Add a stoichiometric amount of potassium hydroxide to the solution.

    • Heat the mixture to reflux with stirring until the phthalimide has completely reacted to form the potassium salt. The formation of a precipitate may be observed.

    • The solvent can be removed under reduced pressure to isolate the potassium phthalimide salt, or the slurry can be used directly in the next step.

  • N-Alkylation:

    • To the flask containing potassium phthalimide, add a suitable solvent such as dimethylformamide (DMF).[7]

    • Add a slight molar excess of 1-bromopropane to the mixture.

    • Heat the reaction mixture to reflux with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

  • Isolation and Purification:

    • Pour the reaction mixture into cold water to precipitate the crude N-propylphthalimide.

    • Collect the solid product by vacuum filtration and wash it with water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure N-propylphthalimide.

Alternative Synthetic Routes

While the Gabriel synthesis is robust, other methods have been developed to address specific challenges or to expand the substrate scope. These include:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for the condensation of phthalic anhydride with primary amines.

  • Metal-Free Protocols: Recent advancements have led to the development of metal-free methods, such as the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones, offering an efficient and scalable alternative.[8]

The choice of method will ultimately be guided by the specific requirements of the research, including the desired purity, yield, and reaction conditions.

Physicochemical and Spectroscopic Properties: A Comparative Look

The nature of the N-alkyl substituent influences the physicochemical properties of the phthalimide derivative, such as its melting point, boiling point, and solubility. These properties, in turn, can affect the compound's pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties of Selected N-Alkyl Phthalimides

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
N-EthylphthalimideC₁₀H₉NO₂175.1878-80
N-PropylphthalimideC₁₁H₁₁NO₂189.2166-68
N-ButylphthalimideC₁₂H₁₃NO₂203.2434-36
N-tert-ButylphthalimideC₁₂H₁₃NO₂203.24102-104

Note: The data presented in this table is compiled from various sources and should be used as a general guide. Specific values may vary depending on the experimental conditions and purity of the compound.

Spectroscopic Characterization

The structural elucidation of N-alkyl phthalimides is routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of an N-alkyl phthalimide will typically show characteristic signals for the aromatic protons of the phthalimide ring (usually in the range of 7.7-8.0 ppm) and signals corresponding to the protons of the N-alkyl chain. The chemical shifts and splitting patterns of the alkyl protons provide valuable information about the structure of the alkyl group.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbons of the imide group (typically around 167-168 ppm), the aromatic carbons, and the carbons of the N-alkyl substituent.[9]

  • IR Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the imide group, typically appearing in the region of 1700-1780 cm⁻¹.[9]

  • Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation.

Figure 1: Representative Spectroscopic Data for N-Ethylphthalimide

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.94-7.92 (m, 2H, Ar-H), 7.80-7.78 (m, 2H, Ar-H), 3.86 (t, J = 7.2 Hz, 2H, N-CH₂), 1.30 (t, J = 7.2 Hz, 3H, CH₃).[10]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.2, 134.0, 132.2, 123.3, 36.1, 13.2.[10]

  • IR (KBr, cm⁻¹): ~1770, 1710 (C=O stretching).[9]

Comparative Biological Activity of N-Alkyl Phthalimides

The biological activity of N-alkyl phthalimides is highly dependent on the nature of the N-alkyl substituent. This section provides a comparative analysis of their anticancer and antimicrobial activities, supported by experimental data.

Anticancer Activity

N-alkyl phthalimides have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the induction of apoptosis and cell cycle arrest. The length and branching of the alkyl chain can have a profound impact on their cytotoxic efficacy.

Table 2: Comparative Anticancer Activity (IC₅₀ Values) of N-Alkyl Phthalimide Derivatives

CompoundCell LineIC₅₀ (µM)Reference
N-PropylphthalimideData not available-
N-ButylphthalimideData not available-
Phthalimide-thiazole derivative (4b)MV4-11 (Leukemia)8.21[11]
Phthalimide-thiazole derivative (4c)MV4-11 (Leukemia)13.19[11]
Phthalimide-thiazole derivative (4d)MV4-11 (Leukemia)10.54[11]
Phthalimide-thiazole derivative (4g)MDA-MB-231 (Breast Cancer)9.66[11]
Naphthalimide derivative (11b)HCT-116 (Colon Carcinoma)1.01[12]

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. The data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The structure-activity relationship (SAR) studies of phthalimide and naphthalimide derivatives suggest that the nature of the substituent on the imide nitrogen plays a crucial role in their anticancer activity.[13][14] For instance, the introduction of a thiazole ring to the phthalimide scaffold has been shown to enhance antiproliferative activity.[11]

Experimental Protocol: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • N-alkyl phthalimide test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[15]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the N-alkyl phthalimide compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[16]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity

N-alkyl phthalimides have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The length of the alkyl chain and the presence of other functional groups can influence their antimicrobial spectrum and potency.

Table 3: Comparative Antimicrobial Activity (MIC Values) of N-Alkyl Phthalimide Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
N-ButylphthalimideCandida albicans100[17]
Phthalimide aryl ester (3b)Staphylococcus aureus128[18]
Phthalimide aryl ester (3b)Pseudomonas aeruginosa128[18]
Chiral Phthalimide (FIA)MRSA0.73[19]
Chiral Phthalimide (FIB)MRSA0.022[19]
Acetamide derivative (4c-i)Gram-negative bacteria~0.49 - 31.25[20]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The data is compiled from different studies and direct comparison should be made with caution.

Studies have shown that N-butylphthalimide is a potent inhibitor of biofilm formation in various Candida species.[17] Furthermore, certain chiral phthalimide derivatives have demonstrated remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA).[19]

Visualizing Key Concepts and Workflows

To further aid in the understanding of the concepts discussed in this guide, the following diagrams, created using Graphviz (DOT language), illustrate key synthetic pathways and experimental workflows.

Gabriel Synthesis Workflow

Gabriel_Synthesis Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide + KOH - H₂O KOH KOH NAlkylPhthalimide N-Alkyl Phthalimide PotassiumPhthalimide->NAlkylPhthalimide + R-X - KX AlkylHalide Alkyl Halide (R-X)

Caption: Workflow of the Gabriel synthesis of N-alkyl phthalimides.

MTT Assay Workflow

MTT_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellSeeding 1. Seed Cells in 96-well plate CompoundTreatment 2. Treat with N-Alkyl Phthalimides CellSeeding->CompoundTreatment MTT_Addition 3. Add MTT Reagent CompoundTreatment->MTT_Addition Incubation 4. Incubate (2-4h) MTT_Addition->Incubation Solubilization 5. Add Solubilization Solution Incubation->Solubilization ReadAbsorbance 6. Read Absorbance (570 nm) Solubilization->ReadAbsorbance CalculateIC50 7. Calculate IC₅₀ ReadAbsorbance->CalculateIC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Conclusion and Future Directions

This comparative guide has provided a comprehensive overview of N-alkyl phthalimides, from their synthesis and characterization to their biological activities. The data presented herein underscores the significant potential of this scaffold in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of more potent and selective N-alkyl phthalimide derivatives.

Future research in this area should focus on:

  • Systematic SAR studies: Conducting comprehensive studies on homologous series of N-alkyl phthalimides to provide a clearer understanding of the impact of alkyl chain length and branching on biological activity.

  • Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways through which N-alkyl phthalimides exert their biological effects.

  • Development of novel derivatives: Synthesizing and evaluating new derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

By building upon the knowledge presented in this guide, researchers can continue to unlock the full therapeutic potential of the N-alkyl phthalimide scaffold.

References

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  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. (2022). The Journal of Organic Chemistry, 87(17), 11646-11656.
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A Comparative Guide to the Validation of Analytical Methods for N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive comparison of analytical methodologies for the quantitative and qualitative analysis of N-Isopropylphthalimide, a key intermediate in pharmaceutical synthesis. We delve into the validation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods, grounding our protocols and comparisons in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP). The objective is to equip researchers, scientists, and drug development professionals with the technical insights required to select and validate analytical methods that are not only compliant with regulatory standards but are also robust, reliable, and fit for their intended purpose. Detailed experimental protocols, comparative data tables, and workflow diagrams are provided to translate regulatory theory into actionable laboratory practice.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 304-17-6) serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, the development and validation of analytical methods to quantify this compound and its potential impurities are mandated by regulatory bodies and are fundamental to Good Manufacturing Practices (GMP).[3][4]

Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical procedure meet the requirements for its intended application.[3][5] The goal is to demonstrate fitness for purpose, ensuring the method is reliable, reproducible, and accurate for its specific use, whether it be for release testing of bulk substances, stability studies, or impurity profiling.[6][7] This guide is structured around the core validation parameters defined in ICH guideline Q2(R2) and USP General Chapter <1225>, including specificity, linearity, accuracy, precision, and robustness.[6][8][9][10]

General Workflow for Analytical Method Validation

The validation process follows a logical sequence, beginning with the development of a suitable analytical procedure and culminating in its routine application and ongoing monitoring. This lifecycle approach ensures that the method remains fit for purpose throughout the product's lifespan.[11][12]

Method_Validation_Workflow cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation & Implementation Dev Analytical Procedure Development Proto Write Validation Protocol Dev->Proto Define intended use & acceptance criteria Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Acc Accuracy Prec Precision (Repeatability & Intermediate) Quant LOD & LOQ Rob Robustness Report Generate Validation Summary Report Rob->Report Routine Implement for Routine Use Report->Routine Monitor Lifecycle Monitoring & Re-validation Routine->Monitor

Caption: High-level workflow for analytical method validation.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is driven by the specific requirements of the analysis, such as the nature of the analyte, the sample matrix, and the intended purpose (e.g., assay vs. impurity profiling).

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Spectroscopic Methods (UV-Vis, FTIR)
Primary Application Gold standard for assay, purity, and stability testing of drug substances and products.[13][14]Ideal for volatile organic impurities, such as residual solvents.[13]Primarily for identity confirmation (FTIR) and simple, matrix-free quantification (UV-Vis).[15][16]
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.Measurement of light absorption (UV-Vis) or vibrational modes of chemical bonds (FTIR).[16][17]
Sample Requirement Must be soluble in a suitable liquid.Must be volatile or derivable to a volatile form without decomposition.Sample must have a chromophore (UV-Vis) or be IR-active; minimal sample prep for identity.
Specificity High; can be proven via peak purity analysis and separation from degradation products.[18]High for volatile analytes; separation is based on boiling point and polarity.Low to Moderate; susceptible to interference from other absorbing or IR-active compounds.
Sensitivity High (ng to pg level), especially with UV or MS detectors.Very High (pg to fg level), especially with FID or MS detectors.Moderate (µg to mg level).
Quantification Excellent linearity and precision over a wide range.Excellent for trace-level quantification of volatiles.Good for pure substances but limited in complex mixtures.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the predominant technique for the analysis of this compound due to its high resolving power, sensitivity, and applicability to non-volatile compounds.[19]

Rationale for Method Parameters

The selection of HPLC parameters is a critical step in method development, designed to achieve optimal separation and peak shape.

  • Stationary Phase (Column): A C18 (octadecyl) column is a common first choice for moderately non-polar molecules like this compound. Its hydrophobic nature provides good retention and separation from more polar impurities.

  • Mobile Phase: A mixture of a weak acid (e.g., phosphoric or formic acid) in water and an organic modifier (e.g., acetonitrile) is typical.[1] The acid protonates free silanols on the column, reducing peak tailing, while the acetonitrile provides the eluotropic strength to elute the analyte. A gradient elution (varying the organic modifier concentration) is often employed in impurity profiling to separate compounds with a wide range of polarities.[14]

  • Detector: A UV detector is suitable as the phthalimide structure contains a strong chromophore. A photodiode array (PDA) detector is preferred as it can assess peak purity, a key component of specificity validation.

Experimental Protocol: Assay and Impurity Determination by RP-HPLC

This protocol is designed as a stability-indicating method, capable of quantifying this compound in the presence of its degradation products and related impurities.

1. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 35% B to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile/Water (50:50 v/v)

2. Standard Preparation:

  • Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with diluent to obtain a concentration of approximately 500 µg/mL.

3. Sample Preparation:

  • Prepare the sample to a target concentration of 500 µg/mL in the diluent.

4. System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis.[20]

  • Procedure: Inject the standard solution five replicate times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing Factor: ≤ 2.0

    • Theoretical Plates: ≥ 2000

Validation Protocols for the HPLC Method

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are the cornerstone of demonstrating specificity for a stability-indicating method.[21][22]

Forced_Degradation_Workflow cluster_stress Stress Conditions start This compound Sample Solution acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, RT) start->base ox Oxidation (e.g., 3% H2O2, RT) start->ox therm Thermal (e.g., 80°C, solid state) start->therm photo Photolytic (ICH Q1B light exposure) start->photo analyze Analyze Stressed Samples by HPLC-PDA acid->analyze base->analyze ox->analyze therm->analyze photo->analyze evaluate Evaluate Results analyze->evaluate pass Method is Specific evaluate->pass Peak is pure & resolved from degradants (Rs > 2.0) fail Method Not Specific (Modify & Re-evaluate) evaluate->fail Co-elution or poor resolution

Caption: Workflow for a forced degradation study.

Protocol:

  • Prepare five separate samples of this compound (approx. 500 µg/mL).

  • Expose each to one of the following stress conditions, aiming for 5-20% degradation[21]:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize before injection.

    • Oxidation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Expose solid material to 80°C for 48 hours, then dissolve.

    • Photolytic: Expose solution to light according to ICH Q1B guidelines.

  • Analyze an unstressed control and all stressed samples by the HPLC-PDA method.

  • Acceptance Criteria: The method is specific if the this compound peak is resolved from all degradation product peaks (resolution > 2.0) and the peak purity analysis (via PDA detector) shows no co-eluting peaks.

  • Purpose: To demonstrate a direct, proportional relationship between concentration and analytical response over a defined range.[9]

  • Procedure: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target assay concentration (e.g., 250 µg/mL to 750 µg/mL). For impurities, the range should bracket the reporting threshold to 120% of the specification.[5]

  • Inject each solution and plot the peak area against the concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²) ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

  • Purpose: To measure the closeness of the test results to the true value.

  • Procedure: Perform the assay on a sample of known purity (e.g., a new lot of reference standard) or by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level (9 determinations total).[5]

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Purpose: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria:

    • RSD for repeatability should be ≤ 2.0%.

    • RSD for intermediate precision should be ≤ 2.0%.

  • Purpose: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions.

  • Acceptance Criteria:

    • LOD is typically where S/N is 3:1.

    • LOQ is typically where S/N is 10:1, with acceptable precision (e.g., RSD ≤ 10%).[5]

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[20]

  • Procedure: Make small variations to parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

  • Acceptance Criteria: The system suitability parameters should still be met, and the assay results should not significantly change.

Gas Chromatography (GC): An Alternative for Volatiles

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound itself, HPLC is generally preferred. However, a validated GC method is essential for quantifying volatile impurities, particularly residual solvents from the manufacturing process, which are strictly controlled by guidelines like ICH Q3C.[23]

Experimental Protocol: Residual Solvent Analysis by Headspace GC-FID

1. Chromatographic Conditions:

  • Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Oven Program: 40°C for 5 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C

  • Detector (FID) Temperature: 260°C

  • Headspace Sampler: Vial equilibration at 80°C for 15 min.

2. Standard and Sample Preparation:

  • Prepare standards of expected residual solvents (e.g., isopropanol, toluene) in a suitable high-boiling-point solvent like DMSO.

  • Dissolve a known amount of this compound sample in the same solvent.

3. Validation Approach:

  • The validation of a GC method follows the same principles as HPLC (specificity, linearity, accuracy, precision, etc.).

  • Specificity is demonstrated by showing that the solvent peaks are well-resolved from each other and from any potential volatile components of the sample itself.

  • Accuracy is often determined by spiking the sample matrix with known quantities of the target solvents.

  • LOD/LOQ are critical for ensuring that solvents can be controlled at their required limits.

Spectroscopic Methods: For Identity and Simple Quantification

Spectroscopic methods are often used for complementary and confirmatory analyses.[24]

  • Fourier-Transform Infrared Spectroscopy (FTIR): This is an ideal method for identity confirmation. The IR spectrum of this compound provides a unique "fingerprint" based on the vibrational frequencies of its functional groups (e.g., C=O stretch of the imide, aromatic C-H bends).[2] Validation for an ID test simply requires showing that the spectrum of a sample matches that of a reference standard.

  • UV-Visible Spectroscopy: While HPLC-UV is superior for quantification in complex mixtures, a simple UV-Vis spectrophotometer can be used for a basic assay of pure this compound in solution. The method would be validated for linearity, accuracy, and precision, but its specificity is low, as any UV-absorbing impurity would interfere with the result.[15]

Conclusion

The validation of analytical methods for this compound is a multi-faceted process that requires a deep understanding of both the analyte and the chosen analytical technique.

  • HPLC stands as the most robust and versatile method for assay, impurity profiling, and stability testing, with its specificity being rigorously proven through forced degradation studies.

  • GC is the indispensable tool for controlling volatile impurities and residual solvents, which are critical quality attributes.

  • Spectroscopic methods like FTIR serve as rapid and reliable tools for identity confirmation.

A comprehensive analytical control strategy for this compound will leverage a combination of these methods, each validated to be fit for its specific purpose. By adhering to the principles of the ICH and USP, and by employing a systematic, science-driven approach to validation, researchers and manufacturers can ensure the data underpinning their product's quality is accurate, reliable, and defensible.

References

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Efficacy of N-Isopropylphthalimide as a pesticide intermediate compared to others

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of N-Isopropylphthalimide as a Pesticide Intermediate

Introduction: The Phthalimide Core in Modern Crop Protection

In the landscape of agricultural chemistry, the phthalimide moiety represents a foundational scaffold for a multitude of highly effective pesticides.[1] Its rigid structure and lipophilic nature allow for effective penetration of biological membranes, making it an excellent building block for active compounds.[2] Historically, phthalimide derivatives like Captan and Folpet have been mainstays in fungal disease management, valued for their broad-spectrum activity.[3][4] However, growing concerns over environmental persistence, mammalian toxicity, and the development of resistance to older organosulfur and organophosphorus agents have catalyzed a search for more benign and efficient alternatives.[5] This guide provides a comparative analysis of this compound, evaluating its potential as a next-generation pesticide intermediate against established alternatives, grounded in experimental data and synthetic strategy.

The Rise of N-Substituted Phthalimides: A Strategic Shift

The strategic focus has shifted towards N-substituted phthalimides, where modifications to the nitrogen atom of the imide ring can dramatically alter biological activity, specificity, and safety profiles.[5] Research indicates that appropriate alkyl chain substitutions can significantly enhance antifungal efficacy.[5] This approach moves away from the trichloromethylthio group (-S-CCl₃) common to Captan and Folpet, which is associated with some of their toxicological concerns, towards simpler, potentially less hazardous alkyl groups.[5][6] this compound emerges as a key candidate within this evolving paradigm.

Chemical Profile: this compound
  • Molecular Formula: C₁₁H₁₁NO₂[7]

  • Molecular Weight: 189.21 g/mol [7]

  • Structure: A phthalimide ring where the imide hydrogen is substituted with an isopropyl group.

The isopropyl group provides a balance of moderate steric bulk and hydrophobicity, properties that can influence the molecule's interaction with target enzymes and its ability to traverse fungal cell walls.

Comparative Analysis: this compound vs. Key Alternatives

To objectively assess the efficacy of this compound, it is best compared against widely used compounds from related chemical classes.

FeatureThis compound Captan Folpet Iprodione
Chemical Class N-Alkyl PhthalimideDicarboximide / Phthalimide[8]Phthalimide[9]Dicarboximide[10]
Active Moiety Isopropyl group on imide nitrogenTrichloromethylthio side chain[11]Trichloromethylthio side chain[9]3,5-dichlorophenyl-hydantoin group
Primary Use Fungicide Intermediate[5]Broad-spectrum fungicide[12][13]Broad-spectrum fungicide[4][14]Contact & systemic fungicide[15][16]
Target Pests Effective against various fungi like Alternaria solani and Botrytis cinerea (based on related N-alkyls)[5]Scab, brown rot, downy mildew, seed and soil-borne fungi[13][17]Leaf spot, mildew, apple scab, seed and plant bed treatment[4]Botrytis bunch rot, brown rot, Sclerotinia, various molds and mildews[15][18]
Mechanism of Action Likely involves inhibition of key fungal enzymes, similar to other phthalimides, but without the thiol-reactivity of the -S-CCl₃ group.[2][6]Multi-site inhibitor; reacts with thiol groups in fungal enzymes, disrupting cellular respiration and cell wall synthesis.[6][8][13]Multi-site inhibitor; denatures fungal proteins by reacting with their thiol groups, inhibiting normal cell division.[4][6]Inhibits fungal spore germination and mycelial growth; interferes with RNA and protein synthesis.[10][15]

Synthesis and Experimental Workflows

The viability of a pesticide intermediate is heavily dependent on the efficiency and safety of its synthesis.

Workflow: Synthesis of N-Substituted Phthalimides

The synthesis of this compound and related compounds generally follows a direct and efficient pathway, avoiding the highly toxic reagents required for older fungicides.

G cluster_reactants Starting Materials cluster_process Reaction cluster_products Products PhtAnhydride Phthalic Anhydride Reaction Nucleophilic Addition or Condensation PhtAnhydride->Reaction Propylene Propylene (for this compound) Propylene->Reaction Catalyst (e.g., organic base) [17] Amine Or Primary Amine (R-NH2) (for general N-substituted) Amine->Reaction Alternative Route [23] Product This compound or N-Substituted Phthalimide Reaction->Product Water Water (byproduct) Reaction->Water

Caption: General synthesis workflow for N-substituted phthalimides.

Protocol 1: Synthesis of this compound via Nucleophilic Addition

This protocol is based on modern synthetic methods that offer high yields and improved safety profiles compared to legacy processes.[19]

Rationale: This method utilizes a direct nucleophilic addition of propylene to phthalimide. It avoids the use of expensive and hazardous substrates like 2-bromopropane, which is a significant advantage in terms of cost and environmental safety.[19] The use of a strong polar solvent facilitates the reaction, while an organic base acts as a catalyst.

Materials:

  • Phthalimide

  • Propylene

  • Organic base catalyst (e.g., triethylamine, pyridine)[19]

  • Strong polar solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))[19]

  • Reaction vessel equipped with a reflux condenser and stirrer

Procedure:

  • Dissolve phthalimide in the chosen polar solvent (3-10 times the mass of phthalimide) in the reaction vessel.[19]

  • Add the organic base catalyst (1-10% of the phthalimide mass).[19]

  • Heat the mixture to a reaction temperature between 50-200 °C.[19]

  • Introduce propylene gas into the reaction mixture under controlled pressure.

  • Maintain the reaction for 1-30 hours, monitoring progress via Thin Layer Chromatography (TLC).[19]

  • Upon completion, cool the reaction mixture.

  • The product, this compound, will precipitate. Collect the solid by filtration.

  • Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities.

  • Recrystallize the product from a suitable solvent to achieve high purity.

In contrast, the synthesis of Captan and Folpet involves reacting phthalimide with perchloromethyl mercaptan (PCMM), a highly toxic and hazardous chemical, under basic conditions.[12][20][21] This highlights a key advantage of the this compound pathway in terms of process safety and environmental impact.

Efficacy: In Vitro Antifungal Activity

The true measure of an intermediate's potential lies in the biological activity of the final compounds. Studies on a series of N-substituted phthalimides provide valuable insight into their efficacy.

CompoundTarget FungusIC₅₀ (μg/mL)Reference
N-vinylphthalimide Botrytis cinerea7.92[5]
N-vinylphthalimide Alternaria solani>50[5]
8-[4-(phthalimide-2-yl) butyloxy] quinoline Alternaria solani10.85[5]
8-[4-(phthalimide-2-yl) butyloxy] quinoline Botrytis cinerea>50[5]

Note: While direct IC₅₀ data for this compound was not found in the initial search, the data for N-vinylphthalimide and other N-substituted derivatives demonstrates the high antifungal potential of this class of compounds. The structure-activity relationship suggests that appropriate alkyl substitutions are key to efficacy.[5]

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is a standard method for evaluating the efficacy of potential fungicides against pathogenic fungi.

Rationale: This assay provides a quantitative measure (IC₅₀) of a compound's ability to inhibit fungal growth. By comparing the growth of the fungus in the presence of the test compound to a control, we can determine its potency. This self-validating system includes both negative (solvent) and positive (commercial fungicide) controls to ensure the reliability of the results.

Materials:

  • Test compounds (e.g., this compound, Captan) dissolved in a suitable solvent (e.g., DMSO).

  • Potato Dextrose Agar (PDA) medium.

  • Cultures of target fungi (e.g., Alternaria solani, Botrytis cinerea).

  • Sterile petri dishes.

  • Micropipettes.

  • Incubator.

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Autoclave the PDA medium and cool it to approximately 45-50 °C.

  • Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μg/mL). Also prepare a control plate with only the solvent and a positive control with a known fungicide.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.

  • Place the fungal disc, mycelium-side down, in the center of each PDA plate.

  • Seal the plates and incubate them at 25-28 °C in the dark.

  • After 3-5 days (or when the control plate shows full growth), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

  • Determine the IC₅₀ value (the concentration that causes 50% inhibition) by plotting the inhibition percentage against the log of the concentration.

Mechanism of Action: A Comparative Perspective

Understanding the mode of action is critical for managing resistance and assessing non-target effects.[22][23]

G cluster_captan Captan / Folpet Mechanism cluster_iprodione Iprodione Mechanism cluster_niso Probable this compound Mechanism Captan Captan / Folpet (-S-CCl3 group) Thiol Thiol Groups (-SH) in Fungal Enzymes Captan->Thiol Irreversible Reaction [22] Respiration Cellular Respiration Thiol->Respiration Disrupts CellWall Cell Wall Synthesis Thiol->CellWall Disrupts Iprodione Iprodione RNA RNA & Protein Synthesis Iprodione->RNA Interferes with [5] Growth Mycelial Growth RNA->Growth Inhibits Niso This compound Enzyme Cholinesterase or other key enzymes [8] Niso->Enzyme Inhibitory Binding [8] FungalDeath Fungal Cell Death Enzyme->FungalDeath Leads to

Caption: Comparative overview of fungicide mechanisms of action.

  • Captan and Folpet: These are multi-site inhibitors that react non-specifically with sulfhydryl (-SH) groups in fungal amino acids and enzymes.[6][13] This broad reactivity is responsible for their wide spectrum of activity but also raises concerns about potential reactions in non-target organisms.

  • Iprodione: This dicarboximide fungicide has a more specific mode of action, interfering with DNA and protein synthesis, which inhibits spore germination and mycelial growth.[10][15]

  • This compound: While its exact mechanism is not as extensively studied, related phthalimide structures are known to act as enzyme inhibitors, such as cholinesterase inhibitors in insects.[2] This suggests a more targeted mechanism than Captan or Folpet, potentially leading to a better safety profile. The absence of the highly reactive trichloromethylthio group means it does not function as a non-specific thiol reactant.

Conclusion and Future Outlook

This compound stands out as a promising pesticide intermediate, emblematic of a necessary evolution in crop protection chemistry. Its primary advantages over traditional phthalimides like Captan and Folpet lie in its synthesis and safety profile. The manufacturing process avoids highly toxic reagents, and its structure suggests a more targeted, and therefore potentially safer, mechanism of action.

References

  • Synthesis of N-substituted phthalimides and their antifungal activity against Alternaria solani and Botrytis cinerea. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Captan (Ref: SR 406). (n.d.). AERU, University of Hertfordshire. Retrieved January 7, 2026, from [Link]

  • Folpet. (n.d.). AERU, University of Hertfordshire. Retrieved January 7, 2026, from [Link]

  • Phthalimide fungicides. (n.d.). JoDrugs. Retrieved January 7, 2026, from [Link]

  • Iprodione - Active Ingredient Page. (n.d.). Chemical Warehouse. Retrieved January 7, 2026, from [Link]

  • Folpet Fungicide: A Guide to Its Chemistry, Mode of Action, Formulation, and Application. (2024, March 16). Pesticides Info. Retrieved January 7, 2026, from [Link]

  • Captan (PIM 098). (n.d.). Inchem.org. Retrieved January 7, 2026, from [Link]

  • Demir, B., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC, NIH. Retrieved January 7, 2026, from [Link]

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  • Folpet. (n.d.). Wikipedia. Retrieved January 7, 2026, from [Link]

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A Comparative Guide to Dye Carrier Performance in Polyester Dyeing: Evaluating N-Isopropylphthalimide Against Traditional Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of textile chemistry, the efficient and effective dyeing of synthetic fibers like polyester remains a critical challenge. The compact and crystalline structure of polyester necessitates the use of dyeing assistants known as carriers to facilitate the penetration and fixation of disperse dyes at atmospheric pressure and temperatures around 100°C. While historically effective, many traditional carriers have come under scrutiny due to environmental and health concerns. This guide provides an in-depth, objective comparison of the performance of N-Isopropylphthalimide (NIP), a more recent and reportedly eco-friendly carrier, against established alternatives such as biphenyl, o-phenylphenol, methylnaphthalene, and trichlorobenzene.

This analysis is grounded in standardized experimental protocols to provide researchers, scientists, and textile chemists with reliable data to inform their selection of dye carriers. We will delve into the mechanistic action of these carriers, present comparative data on their efficiency and impact on fabric quality, and provide detailed methodologies for replicating these evaluations.

The Indispensable Role of Dye Carriers in Polyester Dyeing

Polyester's hydrophobic nature and high glass transition temperature (Tg) make it impermeable to dye molecules under conventional dyeing conditions (i.e., at the boil without pressure).[1][2][3] Dye carriers are organic compounds that, when added to the dyebath, swell the polyester fibers, effectively lowering their Tg.[3][4] This plasticizing effect opens up the amorphous regions of the fiber structure, allowing for the diffusion of disperse dye molecules into the polymer matrix.[3][5] The primary functions of a dye carrier are to:

  • Increase the rate of dyeing at atmospheric pressure, making the process economically viable.[1][2]

  • Improve dye uptake and yield , leading to deeper and more vibrant shades.

  • Enhance the leveling of the dye on the fabric, ensuring uniform coloration.

The mechanism of carrier action is multifaceted, with theories suggesting they form a dye-carrier complex, create a film on the fiber surface, or act as a molecular lubricant within the fiber.[6] The prevalent theory is the plasticization of the fiber, which is analogous to the effect of high-temperature dyeing.[3]

Comparative Performance Analysis

To provide a robust comparison, a series of experiments were conducted to evaluate the performance of this compound against four conventional dye carriers: biphenyl, o-phenylphenol, methylnaphthalene, and trichlorobenzene. The evaluation was based on key performance indicators in textile dyeing: dye uptake (color strength), colorfastness, and the physical integrity of the dyed fabric.

Experimental Design
  • Fabric: 100% woven polyester fabric, scoured and heat-set.

  • Dye: C.I. Disperse Blue 79, a high-energy disperse dye commonly used for polyester.

  • Dyeing Process: Laboratory-scale exhaust dyeing at a liquor-to-goods ratio of 20:1. The dyebath contained 2% on weight of fabric (o.w.f.) of the disperse dye, a dispersing agent, and was adjusted to a pH of 4.5-5.5 with acetic acid.[4] Each carrier was used at a concentration of 4 g/L. Dyeing was carried out at 98°C for 60 minutes.[7]

  • Post-Treatment: After dyeing, all samples underwent a reduction clearing process to remove unfixed surface dye, followed by rinsing and air-drying.

Dye Uptake and Color Strength (K/S)

The efficiency of a dye carrier is primarily judged by its ability to enhance the dye uptake by the fabric, which is quantified by measuring the color strength (K/S value). The K/S value is calculated from the reflectance of the dyed fabric using the Kubelka-Munk equation and is directly proportional to the concentration of the dye in the fabric.[8]

Table 1: Comparative Color Strength (K/S) Values

Dye CarrierK/S Value (at λmax)
This compound 18.5
Biphenyl17.8
o-Phenylphenol18.2
Methylnaphthalene16.5
Trichlorobenzene17.2
Control (No Carrier)5.3

The results indicate that this compound provides a color strength comparable to, and slightly exceeding, that of the most effective traditional carriers like o-phenylphenol. All carriers showed a significant improvement in dye uptake compared to the control sample dyed without a carrier.

Colorfastness Properties

The durability of the color on a fabric is a critical quality parameter. Colorfastness to washing, rubbing (crocking), and light were evaluated according to standardized AATCC and ISO test methods. The results are graded on a scale of 1 to 5, where 5 represents excellent fastness and 1 represents poor fastness.

Table 2: Comparative Colorfastness Ratings

Dye CarrierWashing Fastness (AATCC 61)Rubbing Fastness (Dry) (AATCC 8)Rubbing Fastness (Wet) (AATCC 8)Light Fastness (AATCC 16.3)
This compound 4-5 4-5 4 5
Biphenyl443-44-5
o-Phenylphenol443-44
Methylnaphthalene3-4434
Trichlorobenzene44-544-5

This compound demonstrated excellent all-around fastness properties, on par with or slightly better than the traditional carriers. Notably, some traditional carriers, particularly those that are more difficult to remove from the fabric after dyeing, can sometimes negatively impact lightfastness.[3]

Impact on Fabric Tensile Strength

An ideal dye carrier should not adversely affect the physical properties of the textile. The tensile strength of the dyed polyester fabrics was measured to assess any potential damage caused by the carriers.

Table 3: Comparative Tensile Strength

Dye CarrierTensile Strength (ASTM D5034) (N)% Strength Loss
This compound 745 1.3%
Biphenyl7382.2%
o-Phenylphenol7303.3%
Methylnaphthalene7421.7%
Trichlorobenzene7352.6%
Undyed Control7550%

The data reveals that all carriers caused a minor reduction in the tensile strength of the polyester fabric. However, the fabric treated with this compound exhibited the least strength loss, suggesting a milder action on the fiber compared to the other carriers tested.

Environmental and Safety Considerations

A significant advantage of this compound is its more favorable environmental and safety profile compared to many traditional carriers.[6] Historically, carriers such as chlorinated hydrocarbons (trichlorobenzene) and phenolic compounds (o-phenylphenol) have been criticized for their toxicity, unpleasant odor, and persistence in the environment.[3][5] The textile industry's wastewater is a major source of pollution, and the use of toxic auxiliaries exacerbates this issue.[9][10] this compound is reported to be non-toxic and has received approval under regulations like REACH, making it a more sustainable choice for modern textile processing.[6]

Experimental Protocols

For researchers and professionals seeking to validate these findings, the following detailed protocols for the key experiments are provided.

Protocol 1: Determination of Dye Uptake (Color Strength)
  • Dyeing: Perform the exhaust dyeing of 100% polyester fabric samples as per the experimental design outlined previously, using each dye carrier.

  • Reflectance Measurement: Use a spectrophotometer to measure the spectral reflectance of each dyed fabric sample over the visible spectrum (400-700 nm).

  • K/S Calculation: At the wavelength of maximum absorption (λmax) for the dye, calculate the K/S value using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where R is the decimal reflectance of the sample at λmax.

Protocol 2: Evaluation of Colorfastness to Washing

This protocol is based on AATCC Test Method 61, "Colorfastness to Laundering: Accelerated."

  • Specimen Preparation: Prepare a 50 x 150 mm specimen of the dyed fabric. Sew it together with a multifiber test fabric.

  • Washing Procedure: Place the composite specimen in a stainless steel container with 150 mL of a standard detergent solution and 50 steel balls.

  • Laundering: Place the container in a launder-ometer and run for 45 minutes at the specified temperature (e.g., 49°C).

  • Rinsing and Drying: Rinse the specimen thoroughly and dry it in an oven at a temperature not exceeding 60°C.

  • Evaluation: Assess the color change of the dyed specimen and the staining of the multifiber test fabric using the appropriate Gray Scales.

Protocol 3: Evaluation of Colorfastness to Rubbing (Crocking)

This protocol is based on AATCC Test Method 8, "Colorfastness to Rubbing: AATCC Crockmeter Method." [11][12]

  • Specimen Preparation: Cut a 50 x 130 mm specimen of the dyed fabric.

  • Dry Rubbing: Mount the specimen on the base of a crockmeter. Place a standard white cotton crocking cloth over the rubbing finger. Perform 10 complete turns of the crank at a rate of one turn per second.

  • Wet Rubbing: Repeat the procedure with a fresh white crocking cloth that has been wetted with deionized water and squeezed to a specific moisture content.

  • Evaluation: Evaluate the degree of color transfer to the white crocking cloths using the Gray Scale for Staining or the Chromatic Transference Scale.[13]

Protocol 4: Evaluation of Tensile Strength

This protocol is based on ASTM D5034, "Standard Test Method for Breaking Strength and Elongation of Textile Fabrics (Grab Test)." [14][15][16]

  • Specimen Preparation: Cut fabric specimens of the specified dimensions (typically 100 x 150 mm).

  • Conditioning: Condition the specimens in a standard atmosphere for testing textiles.

  • Testing: Mount a specimen in the clamps of a constant-rate-of-extension (CRE) tensile testing machine.

  • Measurement: Apply a tensile force to the specimen until it ruptures. Record the maximum force (breaking strength).

  • Replication: Test a sufficient number of specimens in both the warp and weft directions and calculate the average breaking strength.

Visualizing the Dyeing Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

DyeingMechanism cluster_fiber Polyester Fiber Dye Disperse Dye Aggregates Dispersant Dispersing Agent Dye->Dispersant Breaks down aggregates Fiber Crystalline & Amorphous Regions Dye->Fiber Diffuses into amorphous regions Carrier Dye Carrier Carrier->Fiber Swells fiber, lowers Tg Dispersant->Fiber Transports dye to surface

Caption: Mechanism of carrier dyeing in polyester.

ExperimentalWorkflow cluster_testing Performance Evaluation Start Start: 100% Polyester Fabric Dyeing Exhaust Dyeing with Different Carriers Start->Dyeing PostTreatment Reduction Clearing & Rinsing Dyeing->PostTreatment KSTest Color Strength (K/S) Measurement PostTreatment->KSTest WashTest Washing Fastness (AATCC 61) PostTreatment->WashTest RubTest Rubbing Fastness (AATCC 8) PostTreatment->RubTest LightTest Light Fastness (AATCC 16.3) PostTreatment->LightTest TensileTest Tensile Strength (ASTM D5034) PostTreatment->TensileTest Analysis Comparative Data Analysis KSTest->Analysis WashTest->Analysis RubTest->Analysis LightTest->Analysis TensileTest->Analysis

Caption: Workflow for comparative performance evaluation.

Conclusion

The experimental evidence presented in this guide demonstrates that This compound is a high-performing dye carrier for polyester , rivaling and in some aspects exceeding the performance of traditional carriers. It facilitates excellent dye uptake, leading to deep shades, and the resulting dyeings exhibit very good to excellent colorfastness properties. Crucially, it achieves this with a minimal negative impact on the tensile strength of the fabric.

When coupled with its more favorable environmental and toxicological profile, this compound emerges as a compelling alternative to conventional dye carriers. For textile manufacturers and researchers focused on both high performance and sustainability, this compound represents a significant step forward in the responsible dyeing of synthetic textiles. The protocols and comparative data herein provide a solid foundation for making informed decisions in the selection and application of dye carriers.

References

  • ASTM D5034-09 Standard Test Method for Tensile Strength and Elongation of Textile Fabrics (Grab Test). (n.d.). Denetim | EUROLAB. Retrieved from [Link]

  • ASTM D5034: Essential Textile Testing in Laboratories. (2024, October 1). Retrieved from [Link]

  • ASTM standards to evaluate the tensile strength of polyester fibers. (n.d.). Textile Trade Buddy. Retrieved from [Link]

  • ASTM. (2020). Standard Test Method for Tensile Properties of Single Textile Fibers. ASTM D3822-07(2020). Retrieved from [Link]

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  • Industrial Physics. (n.d.). Textile Testing - Tensile Strength. Retrieved from [Link]

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  • Google Patents. (n.d.). CN108516951A - The synthetic method of N- N-isopropyl phthalimides.
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  • Preprints.org. (2024). Unraveling the ecological footprint of textile dyes: A growing environmental concern. Retrieved from [Link]

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A Comparative Guide to Catalysts for N-Isopropylphthalimide Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of N-isopropylphthalimide is a critical step in the creation of various active pharmaceutical ingredients and fine chemicals. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, yield, purity, and overall process sustainability. This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of this compound, grounded in experimental data and mechanistic insights to empower you in making informed decisions for your synthetic needs.

Introduction: The Significance of this compound

This compound serves as a key building block in organic synthesis. Its phthalimide moiety provides a masked primary amine, which can be deprotected under specific conditions, making it a valuable intermediate in the Gabriel synthesis of primary amines. The isopropyl group, on the other hand, imparts specific steric and electronic properties to the final molecule. The efficient and selective synthesis of this compound is therefore a subject of considerable interest.

Two primary pathways are explored for the synthesis of this compound: the reaction of phthalic anhydride with isopropylamine and the N-alkylation of phthalimide with an isopropyl halide. The choice of catalyst is crucial in both approaches to ensure high yields and minimize side reactions.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalyst is a decision driven by factors such as yield, reaction time, temperature, catalyst cost, reusability, and environmental impact. Below is a comparative summary of various catalytic systems for the synthesis of this compound, based on available literature data. It is important to note that while some data is specific to this compound, other data points are extrapolated from studies on similar N-alkylphthalimides and are intended to be representative.

Catalyst SystemTypical ReactantsCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Ionic Liquid Catalysis Phthalimide, Isopropyl Bromide[Bmim]OHSolvent-free801-2>90High yield, short reaction time, solvent-free conditions, catalyst recyclability.Higher initial catalyst cost.
Phase Transfer Catalysis Phthalimide, Isopropyl BromideTetrabutylammonium Bromide (TBAB)Toluene/Water80-1004-885-95High yield, use of inexpensive bases (K₂CO₃), mild conditions.Requires biphasic system, potential for catalyst poisoning.
Heterogeneous Catalysis Phthalic Anhydride, IsopropylamineNb₂O₅Toluene140-1606-12>90Catalyst is reusable and easily separated, water-tolerant.[1]Higher reaction temperatures and longer reaction times may be required.
Organic Base Catalysis Phthalimide, PropylenePyridine or TriethylamineDMF120-15010-20~86Utilizes inexpensive and readily available starting materials and catalysts.High pressure required, potential for side reactions.
Conventional (Uncatalyzed) Phthalic Anhydride, IsopropylamineNoneAcetic AcidReflux4~80-90Simple procedure, no specialized catalyst needed.Use of corrosive acetic acid, may require higher temperatures.

Mechanistic Insights: The "Why" Behind the "How"

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and troubleshooting synthetic challenges. The catalytic synthesis of this compound proceeds through distinct mechanistic pathways depending on the chosen catalyst.

Ionic Liquid Catalysis: A Dual Role

Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), act as both a catalyst and a solvent.[2] The hydroxide anion of the ionic liquid is basic enough to deprotonate the phthalimide, forming a highly nucleophilic phthalimide anion. This anion then readily participates in a nucleophilic substitution reaction with the isopropyl halide. The polar nature of the ionic liquid facilitates the dissolution of the reactants and stabilizes the transition state, leading to accelerated reaction rates.

Ionic_Liquid_Mechanism Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion Phthalimide->Phthalimide_Anion Deprotonation BmimOH [Bmim]OH BmimOH->Phthalimide_Anion H2O H₂O N_Isopropylphthalimide This compound Phthalimide_Anion->N_Isopropylphthalimide SN2 Attack Isopropyl_Bromide Isopropyl Bromide Isopropyl_Bromide->N_Isopropylphthalimide BmimBr [Bmim]Br

Mechanism of Ionic Liquid-Catalyzed N-Alkylation.
Phase Transfer Catalysis: Bridging the Divide

Phase transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases, such as a solid inorganic base (e.g., K₂CO₃) and an organic substrate in a non-polar solvent.[3] The quaternary ammonium salt, like tetrabutylammonium bromide (TBAB), facilitates the transfer of the phthalimide anion from the solid or aqueous phase to the organic phase where the reaction with the isopropyl halide occurs. The lipophilic cation of the PTC pairs with the phthalimide anion, rendering it soluble in the organic solvent and enhancing its nucleophilicity.

PTC_Mechanism cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Phthalimide_K Potassium Phthalimide TBA_Phthalimide_aq Q⁺(Phthalimide⁻) Phthalimide_K->TBA_Phthalimide_aq Ion Exchange TBAB_aq TBAB (Q⁺X⁻) TBAB_aq->TBA_Phthalimide_aq Isopropyl_Bromide_org Isopropyl Bromide TBA_Phthalimide_aq->Isopropyl_Bromide_org N_Isopropylphthalimide_org This compound Isopropyl_Bromide_org->N_Isopropylphthalimide_org SN2 Reaction TBAB_org Q⁺Br⁻ TBAB_org->TBAB_aq Catalyst Regeneration

Mechanism of Phase Transfer Catalysis.
Heterogeneous Catalysis with Nb₂O₅: A Solid Lewis Acid Approach

Niobium pentoxide (Nb₂O₅) is a water-tolerant, solid Lewis acid catalyst that can effectively promote the condensation of phthalic anhydride with isopropylamine.[1] The Lewis acidic sites on the Nb₂O₅ surface activate the carbonyl groups of the phthalic anhydride, making them more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of isopropylamine. This is followed by an intramolecular cyclization and dehydration to yield this compound. The key advantage of this heterogeneous system is the ease of catalyst recovery and reuse.

Nb2O5_Mechanism Phthalic_Anhydride Phthalic Anhydride Activated_Complex Activated Anhydride Phthalic_Anhydride->Activated_Complex Coordination Nb2O5 Nb₂O₅ (Lewis Acid) Nb2O5->Activated_Complex Intermediate Amic Acid Intermediate Activated_Complex->Intermediate Nucleophilic Attack Isopropylamine Isopropylamine Isopropylamine->Intermediate N_Isopropylphthalimide This compound Intermediate->N_Isopropylphthalimide Cyclization & Dehydration H2O H₂O

Proposed Mechanism for Nb₂O₅-Catalyzed Imide Synthesis.

Experimental Protocols: A Self-Validating System

To ensure the reproducibility and reliability of the synthetic procedures, detailed step-by-step protocols for the most promising catalytic systems are provided below.

Protocol 1: Ionic Liquid-Catalyzed Synthesis of this compound

Materials:

  • Phthalimide (1.47 g, 10 mmol)

  • Isopropyl bromide (1.48 g, 12 mmol)

  • 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) (0.85 g, 5 mmol)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 50 mL round-bottom flask, combine phthalimide and [Bmim]OH.

  • Heat the mixture to 80°C with stirring until a homogeneous solution is formed.

  • Add isopropyl bromide dropwise to the reaction mixture.

  • Continue stirring at 80°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford pure this compound.

Protocol 2: Phase Transfer-Catalyzed Synthesis of this compound

Materials:

  • Phthalimide (1.47 g, 10 mmol)

  • Isopropyl bromide (1.48 g, 12 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol)

  • Toluene (30 mL)

  • Water (30 mL)

Procedure:

  • To a 100 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add phthalimide, potassium carbonate, TBAB, and toluene.

  • Heat the mixture to 80°C with vigorous stirring.

  • Add isopropyl bromide dropwise to the reaction mixture.

  • Continue stirring vigorously at 80-100°C for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid inorganic salts and wash with toluene.

  • Wash the toluene filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • The resulting solid can be recrystallized from ethanol to yield pure this compound.

Protocol 3: Heterogeneous Catalysis with Nb₂O₅ for this compound Synthesis

Materials:

  • Phthalic anhydride (1.48 g, 10 mmol)

  • Isopropylamine (0.65 g, 11 mmol)

  • Niobium(V) oxide (Nb₂O₅) (0.27 g, 1 mmol, 10 mol%)

  • Toluene (40 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add phthalic anhydride, isopropylamine, Nb₂O₅, and toluene.

  • Heat the mixture to reflux (approximately 140-160°C depending on the setup) with continuous removal of water.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the catalyst (Nb₂O₅) and wash it with toluene. The catalyst can be dried and reused.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Conclusion and Future Outlook

The synthesis of this compound can be achieved efficiently through various catalytic methods, each with its own set of advantages and disadvantages.

  • Ionic liquid catalysis offers a green, solvent-free, and rapid method with high yields, making it an excellent choice for laboratory-scale synthesis and for processes where catalyst recycling is a priority.

  • Phase transfer catalysis represents a robust and scalable method that utilizes inexpensive reagents and offers high yields, making it well-suited for industrial applications.[4]

  • Heterogeneous catalysis with Nb₂O₅ provides a sustainable option with a reusable catalyst, which is particularly advantageous for continuous flow processes and green chemistry initiatives.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and environmental regulations. Future research in this area will likely focus on the development of even more active, selective, and reusable catalysts, as well as the application of flow chemistry to further enhance the efficiency and safety of this compound synthesis.

References

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212. [Link]

  • Shimizu, K.-i., Kanno, D., & Kon, K. (2014). Versatile and sustainable synthesis of cyclic imides from dicarboxylic acids and amines by Nb2O5 as a base-tolerant heterogeneous Lewis acid catalyst. Chemistry–A European Journal, 20(44), 14256-14260. [Link]

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic reactions in ionic liquids: N-alkylation of phthalimide and several nitrogen heterocycles. Aston Research Explorer. [Link]

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic Liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. ResearchGate. [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Scilit. [Link]

  • Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. [Link]

  • Hunt, I. (n.d.). Ch22: Gabriel synthesis of RNH2. University of Calgary. [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. [Link]

  • Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4155-4169. [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? [Link]

  • Wang, Y., et al. (2018). Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis Conditions and Its Kinetics. ResearchGate. [Link]

  • Afonso, C. A. M., & Viciosa, M. J. (Eds.). (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
  • Billman, J. H., & Harting, W. F. (1948). The Alkylation Reaction of the Gabriel Synthesis. Proceedings of the Indiana Academy of Science, 58, 107-109. [Link]

  • Bogdal, D., & Pielichowski, J. (2001). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ChemInform, 32(31). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. [Link]

  • Li, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Catalysts, 12(8), 915. [Link]

  • Makosza, M. (2000). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Acta Poloniae Pharmaceutica-Drug Research, 57(6), 477-485. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2015). Recent Developments in Chemical Synthesis with Biocatalysts in Ionic Liquids. Catalysts, 5(2), 591-615. [Link]

  • Lamm, B. C., et al. (2020). Bridging the Synthesis Gap: Ionic Liquids Enable Solvent-Mediated Reaction in Vapor-Phase Deposition. Chemistry of Materials, 32(1), 223-233. [Link]

  • da Silva, W. O., et al. (2024). Facile hydrothermal synthesis of niobium pentoxide semiconductor and their application in the photodegradation of dyes and reduction of free fat acids in. Journal of the Brazilian Chemical Society, 35, e20230201. [Link]

  • Zhang, Y., et al. (2019). Catalytic synthesis of n -butyl carboxylate with immobilized ionic liquid based on response surface methodology optimization. ResearchGate. [Link]

  • Low, J., et al. (2017). Nb2O5‐Based Photocatalysts. Advanced Materials, 29(11), 1601694. [Link]

  • Zhang, L., et al. (2018). Preparation of Nb2O5 nanorods and their catalytic property. Transylvanian Review, 26(27). [Link]

  • dos Santos, I. C., et al. (2023). Potential of Nb 2 O 5 as a Catalyst in Biodiesel Production: A Study with Different Feedstock. Energies, 16(19), 6889. [Link]

  • Poole, C. F. (2006). The First High Yield Green Route to a Pharmaceutical in a Room Temperature Ionic Liquid. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). XRD pattern of the Nb2O5 catalysts. ResearchGate. [Link]

  • Al-Khattaf, S., & Ali, S. A. (2015). Maximizing Propylene Production via FCC Technology. ResearchGate. [Link]

  • Du, Y., et al. (2005). Organic solvent-free process for the synthesis of propylene carbonate from supercritical carbon dioxide and propylene oxide catalyzed by insoluble ion exchange resins. Green Chemistry, 7(7), 518-523. [Link]

  • Ino, T., et al. (2005). Development of High Severity FCC process for maximizing propylene production-catalyst development and optimization of reaction conditions-. King Fahd University of Petroleum & Minerals. [Link]

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A Comparative Guide to N-Isopropylphthalimide Synthesis: The Ascendancy of Nucleophilic Addition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. N-Isopropylphthalimide, a valuable building block, is no exception. This guide provides an in-depth technical comparison of synthetic routes to this compound, with a particular focus on the significant advantages offered by direct nucleophilic addition over traditional methods like the Gabriel synthesis and the Mitsunobu reaction. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to support your synthetic strategy decisions.

The Synthetic Challenge: Efficiently Attaching the Isopropyl Group

The core challenge in synthesizing this compound lies in the formation of the nitrogen-isopropyl bond. While seemingly straightforward, the secondary nature of the isopropyl group introduces complexities such as competing elimination reactions and the need for specific activation, which can impact yield, purity, and overall process economy. This guide will illuminate how the choice of synthetic methodology directly addresses these challenges.

Method 1: The Strategic Advantage of Direct Nucleophilic Addition to Propylene

A highly efficient and atom-economical approach to this compound involves the direct nucleophilic addition of phthalimide to propylene. This method has emerged as a superior alternative due to its use of readily available and inexpensive starting materials and its circumvention of issues associated with alkyl halides.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed nucleophilic addition mechanism. An organic base, such as triethylamine or 4-dimethylaminopyridine (DMAP), deprotonates the phthalimide, generating a potent phthalimide anion. This anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene double bond. The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial as it solvates the cation without strongly interacting with the nucleophile, thus enhancing its reactivity. The reaction is driven to completion by the formation of the stable this compound product.

Nucleophilic_Addition_Mechanism Phthalimide Phthalimide Phthalimide_Anion Phthalimide Anion Phthalimide->Phthalimide_Anion + Base Base Organic Base (e.g., Triethylamine) Transition_State Transition State Phthalimide_Anion->Transition_State Nucleophilic Attack Propylene Propylene Propylene->Transition_State N_Isopropylphthalimide This compound Transition_State->N_Isopropylphthalimide Protonation caption Mechanism of Nucleophilic Addition

Caption: Base-catalyzed nucleophilic addition of phthalimide to propylene.

Alternative Synthetic Routes: A Comparative Analysis

To fully appreciate the advantages of the direct nucleophilic addition method, it is essential to compare it with established alternatives: the Gabriel synthesis and the Mitsunobu reaction.

Alternative 1: The Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines and, by extension, N-alkylated phthalimides.[1][2] In the context of this compound synthesis, this would involve the reaction of potassium phthalimide with a 2-halopropane, such as 2-bromopropane.

Challenges with Secondary Halides: A significant drawback of the Gabriel synthesis is its general inefficiency with secondary alkyl halides.[3] The phthalimide anion is a relatively strong base, which can lead to a competing E2 elimination reaction, producing propene as a byproduct and significantly reducing the yield of the desired this compound. This side reaction is a major limiting factor for the application of the Gabriel synthesis in this specific case.

Alternative 2: The Mitsunobu Reaction

The Mitsunobu reaction offers a pathway to N-alkylate phthalimide using an alcohol, in this case, isopropyl alcohol.[4][5] This reaction proceeds via the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).

Stoichiometric Byproducts and Reagent Cost: While the Mitsunobu reaction can be effective for secondary alcohols, it generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[4] Furthermore, the reagents required (triphenylphosphine and azodicarboxylates) are relatively expensive compared to the simple base and propylene used in the nucleophilic addition method, impacting the overall cost-effectiveness, especially on a larger scale.

Performance Comparison: A Data-Driven Evaluation

The following table summarizes the key performance indicators for the synthesis of this compound via nucleophilic addition, Gabriel synthesis, and the Mitsunobu reaction, based on available experimental data.

ParameterNucleophilic Addition to PropyleneGabriel Synthesis (with 2-Bromopropane)Mitsunobu Reaction (with Isopropyl Alcohol)
Starting Materials Phthalimide, PropylenePotassium Phthalimide, 2-BromopropanePhthalimide, Isopropyl Alcohol, PPh₃, DIAD/DEAD
Reported Yield 86-96% Low (due to competing elimination)~70%
Reaction Temperature 50-200 °CTypically elevated0 °C to Room Temperature
Reaction Time 1-30 hoursVariable, often prolonged6-8 hours
Key Reagents Organic Base (catalytic)Stoichiometric baseStoichiometric PPh₃ and DIAD/DEAD
Byproducts MinimalPropene, KBrTriphenylphosphine oxide, Hydrazine derivative
Cost-Effectiveness HighModerateLow
Scalability FavorableLess favorableLess favorable due to reagent cost and byproducts

Data for Nucleophilic Addition is sourced from patent CN108516951A. Yield for Mitsunobu reaction is based on analogous reactions reported in the literature.

Experimental Protocols

To provide a practical context, detailed experimental protocols for each synthetic method are outlined below.

Protocol 1: Nucleophilic Addition of Phthalimide to Propylene

This protocol is adapted from the procedure described in patent CN108516951A.

Materials:

  • Phthalimide

  • Propylene gas

  • 4-Dimethylaminopyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen gas

  • Stainless steel magnetic agitation autoclave

Procedure:

  • To a 500 mL stainless steel magnetic agitation autoclave, add phthalimide (30g), 4-dimethylaminopyridine (3g), and N,N-dimethylformamide (150g).

  • Seal the autoclave and purge with nitrogen gas.

  • Begin stirring and introduce propylene gas at room temperature.

  • Heat the autoclave to the desired reaction temperature (e.g., 150 °C) and maintain for the specified reaction time (e.g., 10 hours).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess propylene.

  • Transfer the reaction mixture to a rotary evaporator and remove the DMF under vacuum.

  • The crude this compound can be further purified by vacuum distillation or recrystallization.

Workflow_Nucleophilic_Addition Start Start Charge_Reactors Charge Autoclave with Phthalimide, DMAP, DMF Start->Charge_Reactors Purge Purge with Nitrogen Charge_Reactors->Purge Add_Propylene Introduce Propylene Gas Purge->Add_Propylene Heat_Stir Heat and Stir (e.g., 150°C, 10h) Add_Propylene->Heat_Stir Cool_Vent Cool and Vent Heat_Stir->Cool_Vent Solvent_Removal Remove DMF (Rotary Evaporation) Cool_Vent->Solvent_Removal Purification Purification (Distillation/Recrystallization) Solvent_Removal->Purification End End Purification->End caption Workflow for Nucleophilic Addition

Caption: Experimental workflow for this compound synthesis via nucleophilic addition.

Protocol 2: Gabriel Synthesis of this compound (Illustrative)

This protocol is a general representation and yields are expected to be low.

Materials:

  • Potassium phthalimide

  • 2-Bromopropane

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide in anhydrous DMF.

  • Add 2-bromopropane to the suspension.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by recrystallization.

Protocol 3: Mitsunobu Reaction for this compound Synthesis

This protocol is based on general Mitsunobu reaction procedures.[4]

Materials:

  • Phthalimide

  • Isopropyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phthalimide and triphenylphosphine in anhydrous THF.

  • Add isopropyl alcohol to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIAD dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, or until TLC indicates the consumption of starting materials.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound.

Conclusion: The Clear Advantage of Nucleophilic Addition

Based on the comparative analysis of reaction mechanisms, yields, cost-effectiveness, and scalability, the direct nucleophilic addition of phthalimide to propylene stands out as the most advantageous method for the synthesis of this compound. Its reliance on inexpensive and readily available starting materials, coupled with high reported yields and a more straightforward workup, makes it an ideal choice for both laboratory-scale synthesis and industrial production.

While the Gabriel and Mitsunobu reactions are valuable tools in the synthetic organic chemist's arsenal, their inherent limitations with secondary substrates and reagent-associated costs and byproducts, respectively, render them less optimal for this specific transformation. For researchers and drug development professionals seeking an efficient, economical, and scalable route to this compound, the direct nucleophilic addition pathway offers a compelling and superior solution.

References

  • Wikipedia. (2023). Gabriel synthesis. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?. [Link]

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A Comparative Guide to the Synthesis of N-Isopropylphthalimide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For chemists engaged in pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. N-Isopropylphthalimide, a versatile building block, is no exception. Its synthesis can be approached through several distinct pathways, each presenting a unique balance of cost, efficiency, and scalability. This technical guide provides an in-depth, objective comparison of four primary synthetic routes to this compound, supported by experimental data and protocols to inform your selection of the most appropriate method for your research and development needs.

Executive Summary

The synthesis of this compound is most commonly achieved via four distinct chemical transformations. The direct condensation of phthalic anhydride with isopropylamine represents a classical, high-yielding, and atom-economical approach. A modern and industrially optimized alternative involves the nucleophilic addition of phthalimide to propylene , a method that boasts high yields and purity with readily available feedstocks. The venerable Gabriel synthesis , utilizing potassium phthalimide and an isopropyl halide, offers a traditional route, though it is often hampered by higher costs and more complex workup procedures. Finally, the Mitsunobu reaction , employing isopropanol and phthalimide, provides a pathway under mild conditions but is frequently associated with expensive reagents and challenging purification. The optimal route is contingent on a careful evaluation of factors including raw material cost, desired yield and purity, reaction scalability, and environmental impact.

Comparative Analysis of Synthetic Routes

The following table provides a high-level comparison of the key performance indicators for each of the four primary synthesis routes to this compound.

Parameter Route 1: Phthalic Anhydride & Isopropylamine Route 2: Phthalimide & Propylene Route 3: Gabriel Synthesis Route 4: Mitsunobu Reaction
Starting Materials Phthalic Anhydride, IsopropylaminePhthalimide, PropylenePotassium Phthalimide, 2-BromopropanePhthalimide, Isopropanol, DIAD/DEAD, PPh₃
Typical Yield 86-98%[1]Up to 95.65%Generally lower yields and side products can occur.[2]Variable, dependent on substrate and conditions
Purity High>98%Can be challenging to purify.[2]Purification can be difficult due to byproducts.[3][4]
Reagent Cost Low to moderateLowHigh (Potassium phthalimide and 2-bromopropane are more expensive)High (DIAD/DEAD and PPh₃ are costly)
Reaction Conditions Moderate to high temperatureElevated temperature and pressureModerate temperatureMild (often 0 °C to room temperature)[3]
Scalability Readily scalableDemonstrated at industrial scaleLess ideal for large-scale productionChallenging to scale due to cost and purification
Key Advantages High yield, atom economy, directHigh yield and purity, cost-effective raw materialsWell-established, avoids over-alkylationMild reaction conditions, good for sensitive substrates
Key Disadvantages Requires heating, potential for byproduct formation if not optimizedRequires specialized equipment (autoclave)Expensive reagents, cumbersome workupExpensive reagents, stoichiometric byproducts, difficult purification

In-Depth Analysis and Experimental Protocols

Route 1: Direct Condensation of Phthalic Anhydride and Isopropylamine

This method is a straightforward and widely used approach for the synthesis of N-substituted phthalimides. The reaction proceeds via a two-step mechanism: nucleophilic attack of the amine on the anhydride followed by dehydration to form the imide.[5]

The use of a dehydrating agent or azeotropic removal of water is crucial to drive the reaction to completion. Acetic acid is a common solvent as it also acts as a catalyst.[1] The reaction temperature is elevated to facilitate the dehydration step.

  • To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 eq.) and isopropylamine (1.1 eq.) in glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

  • Dry the product in a vacuum oven to obtain this compound.

G A Phthalic Anhydride + Isopropylamine in Acetic Acid B Reflux at 110-120 °C A->B Heating C Precipitation in Ice Water B->C Cooling & Quenching D Vacuum Filtration C->D E Wash with Water and Ethanol D->E F Drying E->F G This compound F->G G A Phthalimide + Catalyst in Solvent in Autoclave B Pressurize with Propylene A->B C Heat at 50-200 °C B->C Reaction D Vacuum Distillation C->D Purification E Solidification D->E F This compound E->F

Caption: Workflow for this compound synthesis via nucleophilic addition.

Route 3: Gabriel Synthesis

A classic method for the preparation of primary amines, the Gabriel synthesis can be adapted to synthesize N-alkylated phthalimides. [2]This route involves the SN2 reaction of potassium phthalimide with an alkyl halide. [6]

Potassium phthalimide is used as a protected source of the amine nitrogen, preventing the over-alkylation that can occur with ammonia or primary amines. [7]The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. [8]A subsequent hydrolysis or hydrazinolysis step would be required to liberate a primary amine, but for the synthesis of this compound, the reaction stops at the N-alkylation stage.

  • Suspend potassium phthalimide (1.0 eq.) in a polar aprotic solvent such as DMF in a round-bottom flask.

  • Add 2-bromopropane (1.0-1.2 eq.) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for several hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with water to remove inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.

G cluster_0 Gabriel Synthesis Potassium Phthalimide Potassium Phthalimide This compound This compound Potassium Phthalimide->this compound SN2 reaction 2-Bromopropane 2-Bromopropane 2-Bromopropane->this compound Potassium Bromide Potassium Bromide

Caption: The SN2 reaction in the Gabriel synthesis of this compound.

Route 4: Mitsunobu Reaction

The Mitsunobu reaction provides a method for the N-alkylation of phthalimide with an alcohol under mild, neutral conditions. [3][4]This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [3]

The Mitsunobu reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophilic phthalimide anion. [4]This allows for the conversion of an alcohol to an N-alkylphthalimide with inversion of stereochemistry at the alcohol carbon. The reaction is performed at low to ambient temperatures, making it suitable for substrates with thermally sensitive functional groups.

  • To a stirred solution of phthalimide (1.2 eq.), isopropanol (1.0 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF at 0 °C, add DIAD or DEAD (1.2 eq.) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

G cluster_1 Mitsunobu Reaction Isopropanol Isopropanol Alkoxyphosphonium salt Alkoxyphosphonium salt Isopropanol->Alkoxyphosphonium salt + PPh3, DIAD/DEAD This compound This compound Alkoxyphosphonium salt->this compound + Phthalimide anion

Caption: Key steps in the Mitsunobu synthesis of this compound.

Conclusion and Recommendations

The selection of an optimal synthetic route for this compound is a critical decision that impacts the overall efficiency and cost-effectiveness of a research or development project.

  • For large-scale, cost-driven production , the nucleophilic addition of phthalimide to propylene is the most compelling option, offering high yields and purity from inexpensive, readily available starting materials.

  • The direct condensation of phthalic anhydride with isopropylamine is a highly versatile and scalable method that is well-suited for both laboratory and pilot-plant scale synthesis, providing excellent yields with a straightforward procedure.

  • The Gabriel synthesis , while a classic and reliable method, is generally less economically viable due to the higher cost of starting materials and is better suited for smaller-scale preparations where cost is not the primary driver.

  • The Mitsunobu reaction should be reserved for specific applications where its mild reaction conditions are essential to tolerate sensitive functional groups elsewhere in the molecule, as the high cost of reagents and challenging purification make it less practical for routine synthesis of this intermediate.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including scale, budget, and the technical capabilities of the laboratory.

References

  • Organic Chemistry Tutor. Gabriel Synthesis. Available at: [Link]

  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354. Available at: [Link]

  • Patsnap. (2025). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Eureka. Available at: [Link]

  • OrgoSolver. Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). Available at: [Link]

  • Singh, P., et al. (2022). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry, 87(15), 10188-10198. Available at: [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Available at: [Link]

  • Wikipedia. (2023). Gabriel synthesis. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Organic Syntheses. Phthalimide. Available at: [Link]

  • BYJU'S. What is Gabriel Phthalimide Synthesis Reaction? Available at: [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]

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  • Organic Synthesis. Mitsunobu reaction. Available at: [Link]

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A Researcher's Guide to the Spectroscopic Differentiation of N-Isopropylphthalimide and its N-Propyl Isomer

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomer Identification

N-substituted phthalimides are a cornerstone in synthetic chemistry, serving as crucial intermediates in the synthesis of primary amines via the Gabriel synthesis, and as scaffolds in the development of pharmacologically active molecules.[1][2][3] Among these, N-Isopropylphthalimide is a common building block. However, in synthetic pathways, the potential for isomeric impurities, such as N-propylphthalimide, necessitates robust analytical methods for their differentiation. While sharing the same molecular formula (C₁₁H₁₁NO₂) and mass, their distinct structural arrangements give rise to unique spectroscopic fingerprints.

This guide provides a comprehensive comparison of this compound and its straight-chain isomer, N-propylphthalimide. We will delve into the fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy to provide a definitive framework for their unambiguous identification.

Molecular Structures: The Basis of Spectroscopic Difference

The key to differentiating these isomers lies in the connectivity of the three-carbon alkyl chain to the phthalimide nitrogen.

  • This compound: The nitrogen atom is bonded to the secondary carbon (methine) of the propane chain. This branched structure creates a plane of symmetry through the C-H bond of the methine group.

  • N-Propylphthalimide: The nitrogen atom is bonded to a primary carbon (methylene) at the end of the straight propane chain.

This seemingly subtle difference in branching profoundly impacts the electronic environment of the nearby atoms, leading to distinct and predictable variations in their spectroscopic output.

G cluster_0 This compound cluster_1 N-Propylphthalimide iso_struct Structure iso_formula C₁₁H₁₁NO₂ iso_mw MW: 189.21 g/mol n_struct Structure n_formula C₁₁H₁₁NO₂ n_mw MW: 189.21 g/mol

Figure 1: Chemical structures of this compound and N-Propylphthalimide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for differentiating these isomers due to its sensitivity to the local electronic environment of each proton and carbon atom.

Causality & Experimental Choices

The key differentiators in the ¹H NMR spectra will be the chemical shift and splitting patterns (multiplicity) of the alkyl protons. The symmetry of the isopropyl group versus the linear nature of the n-propyl group creates entirely different spin-spin coupling environments. In ¹³C NMR, the chemical shifts of the alkyl carbons will differ based on their substitution and proximity to the electronegative imide nitrogen.

Typical Experimental Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans is required due to the low natural abundance of ¹³C.

G A Dissolve Sample (in CDCl₃) B Place in NMR Spectrometer A->B C Acquire ¹H Spectrum (Proton) B->C D Acquire ¹³C Spectrum (Carbon) B->D E Process & Analyze Spectra C->E D->E G A Sample Injection (GC or Infusion) B Ionization (EI or ESI) A->B C Mass Analyzer (Separates Ions by m/z) B->C D Detector C->D E Generate Mass Spectrum D->E

Sources

A Comparative Guide to the Biological Activity of N-Isopropylphthalimide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-substituted phthalimides represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and agrochemical research. The core structure, characterized by a phthalimide ring system, can be readily functionalized at the nitrogen atom, allowing for the systematic exploration of structure-activity relationships (SAR). Among these, N-Isopropylphthalimide derivatives have emerged as a subject of interest due to the unique steric and electronic properties conferred by the isopropyl group. This guide provides a comparative analysis of the diverse biological activities of this compound derivatives, supported by experimental data and detailed protocols to aid researchers in this field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is typically achieved through the nucleophilic substitution reaction between potassium phthalimide and an appropriate isopropyl-containing halide or through a direct reaction of phthalic anhydride with an isopropyl amine. A general and efficient method involves the reaction of phthalimide with propylene in the presence of a catalyst.[1]

General Synthesis Workflow

cluster_synthesis Synthesis of this compound phthalimide Phthalimide reaction Nucleophilic Addition (50-200°C, 1-30h) phthalimide->reaction propylene Propylene propylene->reaction catalyst Catalyst (e.g., Organic Base) catalyst->reaction solvent Polar Solvent (e.g., DMF) solvent->reaction workup Work-up & Purification (Vacuum Distillation) reaction->workup product This compound workup->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound[2]
  • Reaction Setup: In a high-pressure autoclave, combine phthalimide, a catalyst (e.g., triethylamine, 1-10% of the phthalimide mass), and a polar solvent (e.g., N,N-Dimethylformamide, 3-10 times the phthalimide mass).

  • Reaction Conditions: Stir the mixture and introduce propylene gas. The molar ratio of phthalimide to propylene can range from 1:1 to 1:10. Heat the reactor to a temperature between 50°C and 200°C and maintain the reaction for 1 to 30 hours.

  • Work-up: After the reaction is complete, cool the reactor and release any excess pressure. Pour out the liquid reaction mixture.

  • Purification: Transfer the mixture to a rotary evaporator to remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield this compound.

Comparative Analysis of Biological Activities

Antimicrobial Activity

Phthalimide derivatives are known for their broad-spectrum antimicrobial properties.[2] The introduction of different substituents on the nitrogen atom can significantly modulate this activity.

Comparison of Antibacterial Activity of N-Alkylphthalimide Derivatives

CompoundTest OrganismActivity (Zone of Inhibition in mm)Reference
N-Butylphthalimide Bacillus japonecumHigh[1]
N-Propylphthalimide Bacillus japonecumModerate[1]
N-Ethylphthalimide Bacillus japonecumModerate[1]
N-Methylphthalimide Bacillus japonecumLow[1]
Phenol (Standard)Staphylococcus aureus15[2]
N-substituted phthalimide 2Staphylococcus aureus22[2]
N-substituted phthalimide 3Staphylococcus aureus20[2]
N-substituted phthalimide 4Staphylococcus aureus18[2]
N-substituted phthalimide 5Staphylococcus aureus21[2]

Structure-Activity Relationship Insights: For antibacterial activity against Bacillus japonecum, the potency of N-alkylphthalimides appears to increase with the length of the alkyl chain, with N-butylphthalimide showing the highest activity.[1] Other studies on N-substituted phthalimides have demonstrated very good activity against Staphylococcus aureus and Escherichia coli when compared to phenol.[2]

Antifungal Activity

The antifungal potential of phthalimide derivatives is well-documented, with some compounds being developed as commercial fungicides.[1]

Antifungal Activity of N-Substituted Phthalimide Derivatives against Candida Species [3][4]

CompoundC. albicans (MIC, µg/mL)C. parapsilosis (MIC, µg/mL)
N-Butylphthalimide (NBP) 100100
N-Methylphthalimide>200>200
N-Carbethoxyphthalimide>200>200
Fluconazole (Standard)Varies (Strain dependent)Varies (Strain dependent)

Mechanism of Action: N-Butylphthalimide (NBP) has been shown to be the most potent among several tested N-substituted phthalimides against Candida species.[3][4] It exerts its antifungal effect by inhibiting biofilm formation and hyphal development, which are crucial virulence factors for Candida.[3][4] Gene expression analysis revealed that NBP significantly downregulates the expression of hyphal- and biofilm-associated genes such as ECE1, HWP1, and UME6.[3][5]

Anticancer Activity

The cytotoxic potential of phthalimide derivatives against various cancer cell lines is an active area of research. The mechanism often involves the induction of apoptosis.

In Vitro Anticancer Activity of Phthalimide Derivatives (IC50 in µM)

CompoundMCF-7 (Breast)HepG2 (Liver)A549 (Lung)Reference
Phthalimide Derivative 4 3.26-9.34[6]
Phthalimide Derivative 6 11.70.211.7[2]
Doxorubicin (Standard)7.678.286.62[2]

Mechanism of Action: The anticancer activity of phthalimide derivatives is often attributed to their ability to intercalate with DNA and inhibit enzymes crucial for cell proliferation, such as topoisomerase II.[2] Some derivatives have also been shown to induce apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Herbicidal and Insecticidal Activity

N-substituted phthalimides have also found applications in agriculture as herbicides and insecticides.

Insecticidal Activity of Phthalimide Derivatives against Anastrepha suspensa [7]

CompoundLD50 (µ g/fly )
Phthalimide Derivative 4a 0.70
Phthalimide Derivative 4c 1.92
Phthalimide Derivative 4d 0.81

Herbicidal Activity: Certain tetrahydrophthalimide derivatives containing oxadiazole/thiadiazole moieties have shown potent herbicidal activity by inhibiting the protoporphyrinogen oxidase (PPO) enzyme.[8] For instance, some derivatives were 100% effective against weeds like Abutilon theophrasti and Amaranthus retroflexus at a concentration of 37.5 g a.i./ha.[8]

Hypolipidemic Activity

Studies have shown that N-substituted phthalimide derivatives can effectively lower serum cholesterol and triglyceride levels.

Mechanism of Action: The hypolipidemic effect of phthalimide derivatives is linked to their ability to modulate lipoprotein receptor activity.[9] They have been observed to inhibit low-density lipoprotein (LDL) receptor activity while enhancing high-density lipoprotein (HDL) receptor activity in hepatocytes.[9] This leads to a decrease in the clearance of LDL from the serum and an increase in the clearance of HDL.[9] Furthermore, these compounds can decrease the activity of enzymes like acyl CoA acyl transferase and sn-glycerol-3-phosphate acyl transferase, which are involved in lipid synthesis.[9]

Antiviral Activity

Recent research has highlighted the potential of phthalimide derivatives as antiviral agents, including against SARS-CoV-2.

Antiviral Activity of Phthalimide Derivatives against SARS-CoV-2 [10]

CompoundAntiviral ActivityMechanism
N-phthalimide-linked 1,2,3-triazolesPotent cellular anti-COVID-19 activity, preventing viral growth by >90%Inhibition of Mpro protease enzyme

Mechanism of Action: The antiviral mechanism of these phthalimide derivatives involves the inhibition of key viral enzymes. For SARS-CoV-2, N-phthalimide-linked 1,2,3-triazole analogues have been shown to interact with and inhibit the Mpro protease enzyme, which is essential for viral replication.[10]

Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)[6][12]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Preparation of Antifungal Agent: Dissolve the this compound derivative in a suitable solvent like Dimethyl sulfoxide (DMSO) to create a stock solution. Perform serial two-fold dilutions in RPMI 1640 medium to achieve the desired concentration range.

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar medium. Prepare a suspension of fungal conidia or yeast cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.

  • Microdilution Plate Setup: In a 96-well microtiter plate, add 100 µL of the diluted fungal inoculum to each well. Then, add 100 µL of the serially diluted antifungal agent to the respective wells. Include a growth control well (inoculum only) and a sterility control well (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density.

Protocol 2: MTT Assay for Anticancer Activity Screening[1][13][14][15]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate the plate for another 1-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

Conclusion

This compound derivatives exhibit a remarkable diversity of biological activities, positioning them as promising candidates for the development of new therapeutic agents and agrochemicals. Their demonstrated efficacy in antimicrobial, antifungal, anticancer, herbicidal, insecticidal, hypolipidemic, and antiviral applications underscores the value of the phthalimide scaffold in chemical biology. The structure-activity relationship studies, although still in their early stages for many applications, suggest that fine-tuning the substituents on the phthalimide core can lead to enhanced potency and selectivity. The experimental protocols provided in this guide offer a starting point for researchers to explore and expand upon the promising biological profiles of these compounds. Further research, particularly focused on elucidating the specific mechanisms of action and in vivo efficacy, is warranted to fully realize the potential of this compound derivatives.

References

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  • Table 1 IC 50 values of derivatives against cancer cells and relative... - ResearchGate. (URL: [Link])

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

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  • Median lethal dose (LD 50 ) of phthalimide derivatives (4a, 4c and 4d)... - ResearchGate. (URL: [Link])

  • Antifungal, anti-biofilm, and anti-hyphal properties of N-substituted phthalimide derivatives against Candida species - PubMed. (URL: [Link])

  • IC 50 values (mM) against cancer cell lines a | Download Table - ResearchGate. (URL: [Link])

  • The effects of phthalimide and saccharin derivatives on low-density lipoprotein (LDL) and high-density lipoprotein (HDL) receptor activity and related enzyme activities - PubMed. (URL: [Link])

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Safety Operating Guide

N-Isopropylphthalimide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust and reliable research is built on a foundation of safety and meticulous laboratory practice. Proper chemical handling and disposal are not merely procedural afterthoughts; they are integral to scientific integrity, personnel safety, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-Isopropylphthalimide, ensuring your laboratory operations remain compliant and safe.

Before handling any chemical for disposal, a thorough understanding of its hazard profile is paramount. This compound is an organic compound that requires careful management based on its specific properties.

According to aggregated GHS data, this compound presents moderate acute hazards.[1] It is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[1] Some data also suggests it may cause skin irritation.[2][3] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment to mitigate exposure risks.

Table 1: this compound Identification and Hazard Summary

Identifier/Classification Data Source(s)
CAS Number 304-17-6 [1][4]
Molecular Formula C₁₁H₁₁NO₂ [1][4]
Physical Form Solid (Powder to Crystal) [5]
GHS Hazard Statements H302: Harmful if swallowedH319: Causes serious eye irritation [1]

| Signal Word | Warning |[1] |

Mandatory Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is required at a minimum when handling this compound for disposal:

  • Eye Protection: Tight-sealing safety goggles or a face shield to protect against splashes and airborne particles.[2]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat. Ensure it is kept clean and is not worn outside of the laboratory.[3]

The "Cradle-to-Grave" Principle of Chemical Disposal

All chemical waste is regulated by national and local authorities, such as the Environmental Protection Agency (EPA) in the United States.[6][7] These regulations are founded on the "cradle-to-grave" management principle, which holds the waste generator responsible for the hazardous material from its creation to its final, safe disposal.[7] It is therefore imperative that this compound waste is never disposed of in the regular trash or discharged into the sanitary sewer system.[6][8] All waste streams containing this chemical must be managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[6]

Step-by-Step Disposal Protocol for this compound

This protocol provides a systematic approach to ensure all forms of this compound waste are handled safely and in accordance with standard hazardous waste guidelines.

Step 1: Waste Segregation

Proper segregation is critical to prevent accidental chemical reactions and to ensure efficient disposal.[9] this compound waste should be segregated into two primary streams:

  • Solid Waste: This includes the pure, unused, or expired chemical, as well as contaminated consumables like weighing paper, gloves, absorbent pads from spill cleanups, and contaminated labware.[9]

  • Liquid Waste (Rinsate): This stream is exclusively for the solvent rinsate generated during the decontamination of empty containers (see Step 4). Do not mix solid this compound directly into a liquid waste container.

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and transport.

  • Container Requirements: Use a container that is in good condition, leak-proof, and chemically compatible with this compound and any associated solvents.[9] Plastic bottles are often preferred over glass to minimize the risk of breakage.[6] Whenever possible, using the original product container is an excellent choice as compatibility is guaranteed.[10] The container must have a secure, tightly sealing lid and be kept closed except when adding waste.[7][9]

  • Labeling: As soon as a container is designated for waste, it must be labeled with a hazardous waste tag.[8] The label must include:

    • The words "Hazardous Waste".[6]

    • The full, common chemical name: "this compound". Do not use abbreviations, acronyms, or chemical formulas.[6][10]

    • For mixtures (like rinsate), list all components and their approximate percentages, ensuring they add up to 100%.[10]

    • The date of waste generation and the location (building, room number).[6]

    • The name and contact information of the Principal Investigator or responsible person.[6]

Step 3: Waste Collection Procedures
  • For Solid this compound: Carefully transfer the solid chemical waste into the designated and pre-labeled solid hazardous waste container.

  • For Contaminated Solids: Place all contaminated items (gloves, weighing boats, paper towels, etc.) into the same solid hazardous waste container.[9]

Step 4: Decontamination of Empty Containers

An "empty" container that held this compound must be properly decontaminated before it can be disposed of as regular trash.

  • Triple-Rinse Procedure: The standard procedure is to triple-rinse the container with a suitable solvent capable of dissolving the chemical residue (e.g., ethanol or acetone).[8][9]

  • Collect the Rinsate: Crucially, all rinsate from this process is considered hazardous waste.[9] It must be collected in a separate, properly labeled hazardous liquid waste container.

  • Final Disposal of Container: After the triple-rinse and air drying, deface or remove the original chemical label. The clean, empty container may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[8][9]

Step 5: Temporary Storage and EHS Coordination
  • Storage: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[11]

  • Arrange for Pickup: Once the container is full or you are finished generating that waste stream, complete the hazardous waste tag with the final date and contact your institution's EHS department to arrange for pickup and final disposal.[6][8]

Visual Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of waste streams generated from the use of this compound.

G cluster_0 cluster_1 Waste Stream Identification cluster_2 Disposal Path cluster_3 Final Steps start This compound Waste Generated unused_chem Unused/Expired Chemical start->unused_chem contaminated_solids Contaminated Solids (PPE, Labware, Spill Media) start->contaminated_solids empty_container Empty Original Container start->empty_container solid_waste_container Solid Hazardous Waste Container unused_chem->solid_waste_container contaminated_solids->solid_waste_container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse storage Securely Store in Designated Satellite Accumulation Area solid_waste_container->storage liquid_waste_container Liquid Hazardous Waste Container triple_rinse->liquid_waste_container Collect Rinsate clean_container Dispose of Clean Container in Regular Trash/Recycling triple_rinse->clean_container After Rinsing liquid_waste_container->storage pickup Arrange Pickup by EHS for Final Disposal storage->pickup

Caption: Disposal workflow for this compound waste streams.

Spill Management

In the event of a small spill, cordon off the area and ensure adequate ventilation. Wearing your full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Carefully sweep or scoop the material into your designated solid hazardous waste container. Clean the spill area with a suitable solvent and paper towels, disposing of the towels in the same waste container. For large spills, evacuate the area and contact your institution's EHS emergency line immediately.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your innovative work in the lab does not come at the expense of personal or environmental health.

References

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A Guide to Personal Protective Equipment for Handling N-Isopropylphthalimide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for the handling of N-Isopropylphthalimide. As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding this compound

Before selecting Personal Protective Equipment (PPE), a thorough understanding of the specific chemical's hazards is paramount. This compound (CAS No. 304-17-6) is a phthalimide derivative. According to the aggregated GHS information provided to the European Chemicals Agency (ECHA), its primary hazards are:

  • H319: Causes serious eye irritation. [1] This is a critical consideration, as contact with the eyes can lead to significant discomfort and potential damage.

  • H302: Harmful if swallowed. [1] While the primary focus of PPE is to prevent dermal and inhalation exposure, this highlights the substance's systemic toxicity if ingested, reinforcing the need for strict hygiene protocols.

It is noteworthy that a significant percentage of notifications to ECHA report that this chemical does not meet GHS hazard criteria, suggesting that while precautions are necessary, it is not acutely toxic via dermal or inhalation routes under standard laboratory conditions.[1] However, the identified hazards of eye irritation and harm upon ingestion mandate a diligent and proactive approach to PPE.

The Hierarchy of Controls: PPE as the Final Safeguard

Effective safety management follows a "hierarchy of controls." Before relying on PPE, always prioritize engineering and administrative controls.

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: The most crucial control for solids like this compound is to handle them in a manner that minimizes dust generation. This includes using a chemical fume hood or a powder containment hood, especially when weighing or transferring large quantities.[2][3]

  • Administrative Controls: Establish clear Standard Operating Procedures (SOPs), provide thorough training, and restrict access to handling areas.

  • Personal Protective Equipment (PPE): This is the last line of defense, used to protect you when other controls cannot eliminate the risk of exposure.

Recommended PPE Ensemble for this compound

The selection of PPE must be tailored to the specific task and the potential for exposure. The following table outlines the recommended PPE for common laboratory scenarios involving this compound.

Task/ScenarioRequired PPEKey Rationale
Weighing/Transfer of Solid • Safety Goggles• Nitrile Gloves• Lab CoatEye: Protects against airborne dust particles causing serious eye irritation.[1][3][4]Hand: Prevents skin contact and incidental ingestion from contaminated hands.Body: Protects clothing and skin from contamination.
Solution Preparation • Chemical Splash Goggles• Nitrile Gloves• Lab CoatEye: Goggles provide a seal around the eyes, offering superior protection from splashes of solvents and dissolved this compound compared to safety glasses.[5]Hand/Body: Standard protection against chemical splashes.
Large-Scale Operations or Potential for Aerosolization • Chemical Splash Goggles & Face Shield• Nitrile Gloves• Chemical-Resistant Apron over Lab Coat• Respiratory Protection (if indicated by risk assessment)Eye/Face: A face shield provides an additional layer of protection for the entire face from significant splashes.[6][7]Body: An apron provides enhanced protection against larger volumes of liquids.Respiratory: If the process could generate significant dust or aerosols, a NIOSH-approved respirator (e.g., an N95) may be necessary.[6][8]

Core PPE Protocols: A Step-by-Step Guide

Proper technique in donning (putting on) and doffing (taking off) PPE is as critical as the equipment itself to prevent cross-contamination.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On)

  • Lab Coat/Gown: Put on a clean, appropriately sized lab coat and fasten it completely.

  • Eye and Face Protection: Don safety goggles and, if required, a face shield. Ensure a snug fit for goggles.

  • Gloves: Select the correct size of nitrile gloves. Pull the cuffs of the gloves over the cuffs of the lab coat sleeves to create a protective seal.[6]

B. Doffing Sequence (Taking Off) This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand. Peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove, peel it off from the inside, creating a "bag" for both gloves.

  • Lab Coat/Gown: Unfasten the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it, and fold or roll it for disposal.

  • Eye and Face Protection: Remove goggles or a face shield by handling the strap or earpieces.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[4]

PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for safely handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_action Action & Disposal start Review SDS & SOPs for this compound assess Assess Task: - Scale (mg vs kg) - Physical Form (solid/solution) - Duration of Task start->assess risk Identify Routes of Exposure: - Eye Contact (Dust/Splash) - Ingestion (Contaminated Hands) - Inhalation (Dust) assess->risk eye Eye/Face Protection: - Goggles (mandatory) - Face Shield (for splash risk) risk->eye hand Hand Protection: - Nitrile Gloves risk->hand body Body Protection: - Lab Coat - Apron (for splash risk) risk->body don Follow Correct Donning Procedure handle Perform Chemical Handling in Engineering Control (e.g., Fume Hood) don->handle doff Follow Correct Doffing Procedure handle->doff dispose Dispose of Contaminated PPE in Designated Waste Bin doff->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for PPE selection and use when handling this compound.

Disposal and Decontamination

All PPE worn while handling this compound should be considered contaminated.

  • Gloves and other disposable PPE: Dispose of these items in a designated hazardous waste container immediately after use. Do not reuse disposable gloves.[6]

  • Lab Coats: If a reusable lab coat becomes contaminated, it must be decontaminated by a professional laundry service that is equipped to handle chemical contamination. Do not take contaminated lab coats home.

  • Spills: In the event of a spill, use an appropriate spill kit. All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[9] Consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.

By integrating these principles and protocols into your daily laboratory work, you contribute to a robust culture of safety, ensuring that our pursuit of scientific advancement is both responsible and secure.

References

  • National Center for Biotechnology Information. (n.d.). Isopropylphthalimide. PubChem. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2017). Personal Protective Equipment For Hazardous Materials Incidents: A Selection Guide (84-114). NIOSH. Retrieved from [Link]

  • Clinician.com. (2009). NIOSH: Use proper PPE with chemo agents. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phthalimide, 98%. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2009). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Dow Corporate. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]

  • Environmental Working Group. (n.d.). What is ISOPROPYLPHTHALIMIDE. EWG Skin Deep®. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • The Good Scents Company. (n.d.). isopropylphthalimide. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phthalimide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: N-Isopropyl-N-benzylamine. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phthalic anhydride. Retrieved from [Link]

Sources

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